Diphenylamine sulfate
Description
The exact mass of the compound Diphenylamine sulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insol in water; sol in alcohol, sulfuric acid. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diphenylamine sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenylamine sulfate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-phenylaniline;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.H2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(2,3)4/h1-10,13H;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZMDJYHJNHGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
587-84-8, 56961-69-4 | |
| Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=587-84-8 | |
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| Record name | Benzenamine, N-phenyl-, sulfate (2:1) | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID40883450 | |
| Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |
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Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellowish solid; [Merck Index] Slightly yellow powder; [MSDSonline] | |
| Record name | Diphenylamine sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL, SULFURIC ACID | |
| Record name | DIPHENYLAMINE SULFATE | |
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Color/Form |
WHITE TO YELLOWISH POWDER | |
CAS No. |
587-84-8, 56961-69-4 | |
| Record name | Diphenylamine sulfate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587848 | |
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| Record name | Bis(N-phenylanilinium) sulphate | |
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| Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |
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| Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |
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| Record name | Bis(N-phenylanilinium) sulphate | |
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| Record name | Diphenylammonium hydrogen sulphate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLAMINE SULFATE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3257243NLY | |
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| Record name | DIPHENYLAMINE SULFATE | |
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Melting Point |
125 °C | |
| Record name | DIPHENYLAMINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2789 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Dische Diphenylamine Test for DNA Quantification
This document provides an in-depth exploration of the Dische diphenylamine test, a classic colorimetric method for the detection and quantification of deoxyribonucleic acid (DNA). Tailored for researchers, scientists, and professionals in drug development, this guide elucidates the core chemical principles, provides detailed experimental protocols, and discusses the assay's specificity, limitations, and practical applications.
Foundational Principles of the Dische Diphenylamine Reaction
The Dische diphenylamine test is a colorimetric assay that specifically detects 2-deoxypentose sugars, the characteristic sugar moiety of DNA. The fundamental principle lies in a series of acid-catalyzed chemical reactions that convert the deoxyribose sugar in DNA into a unique aldehyde, which then reacts with diphenylamine to produce a colored complex.[1][2] The intensity of the resulting blue color is directly proportional to the concentration of DNA present in the sample, allowing for quantitative analysis.[2][3][4] This specificity for deoxyribose is crucial as it allows for the differentiation of DNA from ribonucleic acid (RNA), which contains ribose instead and does not yield a positive blue-colored result in this test.[2][3][4][5][6][7]
The reaction is typically carried out in a strongly acidic environment, facilitated by a mixture of glacial acetic acid and sulfuric acid.[1][8] Heat is also applied to accelerate the reaction rates.[1][6] The resulting blue-green complex exhibits a sharp absorption maximum at approximately 595 nm, which can be measured using a spectrophotometer or a colorimeter.[1][8][9]
The Chemical Mechanism: A Step-by-Step Analysis
The Dische diphenylamine reaction unfolds through a multi-step chemical transformation. Understanding this pathway is critical for troubleshooting and optimizing the assay for specific applications.
Step 1: Acid-Catalyzed Depurination
The initial and rate-limiting step is the acid-catalyzed hydrolysis of the N-glycosidic bonds linking purine bases (adenine and guanine) to the deoxyribose sugar backbone of DNA.[10][11] The strong acidic conditions protonate the purine bases, making the glycosidic bond labile and susceptible to cleavage.[11] This process, known as depurination, releases the purine bases and generates apurinic (AP) sites in the DNA strand, exposing the deoxyribose sugar.[11] It is important to note that only the deoxyribose from purine nucleotides reacts in this assay, meaning the resulting color intensity represents approximately half of the total deoxyribose present in the DNA sample.[12]
Step 2: Conversion of Deoxyribose to ω-Hydroxylevulinyl Aldehyde
The exposed 2-deoxyribose, now in a furanose ring form at the apurinic site, undergoes further acid-catalyzed dehydration and rearrangement.[13] The absence of a hydroxyl group at the 2' position of the pentose sugar is the key to the specificity of this test.[13] Under acidic conditions, the 2-deoxyribose is converted into the highly reactive intermediate, ω-hydroxylevulinyl aldehyde (or its tautomer, β-hydroxylevulinaldehyde).[1][8][9][13]
Step 3: Condensation with Diphenylamine to Form a Blue Chromophore
The final step involves the reaction of ω-hydroxylevulinyl aldehyde with diphenylamine.[1][8] This condensation reaction, occurring under acidic conditions, results in the formation of a blue-colored quinoidal group complex.[1][8][13] The exact chemical structure of the final colored product is complex and not fully elucidated, but it is this molecule that is responsible for the characteristic blue color of a positive test.[13] The intensity of this blue color, measured at 595 nm, is then used to quantify the initial amount of DNA.[1][8][9]
Caption: Chemical pathway of the Dische diphenylamine test.
Experimental Protocol: A Self-Validating System
The following protocol provides a robust framework for the quantitative determination of DNA. Adherence to these steps ensures reproducibility and accuracy.
Reagent Preparation
Diphenylamine Reagent:
-
Dissolve 1 gram of diphenylamine in 100 mL of glacial acetic acid.[1][8]
-
Carefully add 2.5 mL of concentrated sulfuric acid to the solution.[1][8]
-
Store this solution in a dark, amber-colored bottle at 2-8°C.[8] The reagent should be prepared fresh for optimal results.[1]
Expert Insight: The purity of the diphenylamine and the acids is paramount. Impurities can lead to high background absorbance and reduced sensitivity. The reagent is light-sensitive, and storage in the dark is critical to prevent degradation.
Standard DNA Solution:
-
Prepare a stock solution of a known high-purity DNA, such as calf thymus DNA, at a concentration of 200 µg/mL in a suitable buffer (e.g., 1N perchloric acid or buffered saline).[1]
-
From this stock, prepare a series of working standards by serial dilution to cover the expected concentration range of the unknown samples.
Assay Procedure
-
Sample and Standard Preparation: Pipette known volumes (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 mL) of the working standard DNA solutions into a series of labeled test tubes.[1]
-
Pipette the unknown DNA sample into separate test tubes.
-
Adjust the volume in all tubes to a uniform level (e.g., 1 mL) with distilled water.[1] A tube containing only distilled water will serve as the blank.[1]
-
Reaction Initiation: Add 2 mL of the diphenylamine reagent to each tube, including the blank and unknown samples.[1]
-
Incubation: Mix the contents of the tubes thoroughly by vortexing and incubate them in a boiling water bath for 10 minutes.[1]
-
Color Development and Measurement: Cool the tubes to room temperature. A blue or bluish-green color will develop in the presence of DNA.[6][8]
-
Measure the absorbance of each solution at 595 nm using a spectrophotometer, using the blank to zero the instrument.[1]
Data Analysis
-
Standard Curve Generation: Plot the absorbance values of the DNA standards at 595 nm against their corresponding concentrations (in µg/mL).[1] This will generate a standard curve.
-
Quantification of Unknown Sample: Determine the concentration of DNA in the unknown sample by interpolating its absorbance value on the standard curve.[1]
Caption: Standard workflow for DNA quantification using the Dische test.
Assay Performance and Considerations
Specificity and Interferences
The Dische diphenylamine test is highly specific for DNA due to its reliance on the reaction with 2-deoxyribose.[13] RNA, containing ribose with a hydroxyl group at the 2' position, does not undergo the necessary conversion to ω-hydroxylevulinyl aldehyde and therefore does not produce the characteristic blue color.[2][3][4][5][6][7] However, at very high concentrations, RNA can reportedly interfere with the assay.[14] Other cellular components generally do not interfere with the reaction.[15]
Sensitivity and Limitations
While specific, the Dische diphenylamine test has relatively low sensitivity compared to more modern fluorescence-based DNA quantification methods.[16] The assay is also considered time-consuming.[16] The requirement for strong acids and heating necessitates careful handling and appropriate safety precautions.
Quantitative Data Summary
| Parameter | Value/Characteristic | Source(s) |
| Analyte | 2-Deoxyribose (in DNA) | |
| Wavelength of Max. Absorbance | 595 nm | [1][8][9] |
| Color of Positive Reaction | Blue to Bluish-Green | [6][8] |
| Key Reagents | Diphenylamine, Glacial Acetic Acid, Sulfuric Acid | [1][8] |
| Reaction Conditions | Acidic, Heating (Boiling Water Bath) | [1][8] |
| Specificity | High for DNA, does not react with RNA | [2][3][4][5][6][7] |
| Primary Limitation | Low sensitivity, time-consuming | [16] |
Applications in Research and Development
Historically, the Dische diphenylamine test was a cornerstone for DNA quantification in various biological samples. Its applications have included:
-
Estimation of DNA content in tissue homogenates and cell lysates.
-
Monitoring DNA fragmentation in studies of apoptosis. [10] The assay can measure the fragmentation of DNA into smaller, oligosomally-sized pieces, a hallmark of programmed cell death.[10]
-
Basic research and educational settings for demonstrating the principles of nucleic acid biochemistry.
While largely superseded by more sensitive and high-throughput methods in many drug development pipelines, the Dische test remains a valuable tool for specific applications where its robustness and low cost are advantageous. Its principle also serves as a foundational concept in the field of biochemical assays.
References
-
Dische Diphenylamine Test for DNA | PDF - Scribd. (n.d.). Retrieved from [Link]
-
Estimation of dna by diphenylamine method | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Diphenylamine Test for Deoxyribose | PDF | Histone | Dna - Scribd. (n.d.). Retrieved from [Link]
-
Use of diphenylamine in the detection of apoptosis - PubMed. (n.d.). Retrieved from [Link]
-
Rapid Colorimetric Assays to Qualitatively Distinguish RNA and DNA in Biomolecular Samples - PMC - NIH. (n.d.). Retrieved from [Link]
-
DNA estimation by DPA method - Dr. H.B. MAHESHA. (n.d.). Retrieved from [Link]
-
Estimation of DNA by Diphenylamine Reaction | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
Nucleic Acids: DNA extraction and Dische's Diphenylamine test (Activity) | Biology OER. (n.d.). Retrieved from [Link]
-
Estimation of DNA by Diphenylamine reaction - YouTube. (2021, February 27). Retrieved from [Link]
-
ESTIMATION OF DNA BY DIPHENYLAMINE REACTION. (n.d.). Retrieved from [Link]
-
DNA quantification methods - Berthold Technologies GmbH & Co.KG. (n.d.). Retrieved from [Link]
-
COLORIMETRIC ESTIMATION OF DNA BY DIPHENYLAMINE METHOD - eGyanKosh. (n.d.). Retrieved from [Link]
-
Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C - ResearchGate. (n.d.). Retrieved from [Link]
-
2.10: Nucleic Acids - Biology LibreTexts. (2021, March 24). Retrieved from [Link]
-
Nucleic Acids: DNA extraction and Dische's Diphenylamine test (Activity) | General Biology Lab Manual Using Climate Change Modules. (n.d.). Retrieved from [Link]
-
What is the principle of dische test? - Quora. (2020, November 12). Retrieved from [Link]
-
A simplified diphenylamine colorimetric method for growth quantification - ResearchGate. (n.d.). Retrieved from [Link]
-
Dische test - Wikipedia. (n.d.). Retrieved from [Link]
-
An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals - PMC. (n.d.). Retrieved from [Link]
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- 8. Estimation of dna by diphenylamine method | PPTX [slideshare.net]
- 9. Estimation of DNA by Diphenylamine Reaction | Springer Nature Experiments [experiments.springernature.com]
- 10. Use of diphenylamine in the detection of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals - PMC [pmc.ncbi.nlm.nih.gov]
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Diphenylamine Sulfate: Chemical Properties, Structure, and Analytical Utility
This guide provides an in-depth technical analysis of Diphenylamine Sulfate, distinguishing between the isolated salt and its functional role as a reagent in sulfuric acid systems.[1]
Executive Summary
Diphenylamine Sulfate (
Chemical Identity & Physical Properties
The term "Diphenylamine Sulfate" strictly refers to the protonated salt of diphenylamine. However, in analytical contexts, it often implies the in situ generated system of diphenylamine dissolved in concentrated sulfuric acid.
1.1 The Isolated Salt (CAS 587-84-8)
The solid salt is formed via the protonation of the amine nitrogen by sulfuric acid, stabilizing the molecule as an anilinium-type cation.[1]
| Property | Data |
| IUPAC Name | N-phenylanilinium hydrogen sulfate |
| CAS Number | 587-84-8 |
| Molecular Formula | |
| Molecular Weight | 267.30 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 145.0 – 150.0 °C |
| Solubility | Soluble in polar organic solvents; hydrolyzes in water |
| pKa (Conjugate Acid) | ~0.78 (Refers to the protonated diphenylamine cation) |
1.2 Structural Distinction
Researchers must distinguish this compound from Diphenylamine-4-sulfonic acid (CAS 101-57-5) , a derivative where the sulfonate group (
Mechanism of Action: The Sulfate Redox System
The primary utility of diphenylamine sulfate in drug development and analysis lies in its sensitivity to oxidation. In strong sulfuric acid, the diphenylamine molecule undergoes a specific oxidative coupling sequence to form a deeply colored quinonoid chromophore.
2.1 The Oxidation Pathway (Nitrate/Redox Detection)
When used as a reagent (e.g., for detecting nitrate impurities in pharmaceuticals or environmental samples), the sulfuric acid acts as both a solvent and a catalyst.
-
Protonation: Diphenylamine exists in equilibrium with its protonated form.[1]
-
Coupling: Under oxidative stress (e.g., presence of
), two molecules of diphenylamine couple at the para-positions to form Diphenylbenzidine .[1] -
Chromophore Formation: Further oxidation yields Diphenylbenzidine Violet , a quinonoid imine with intense absorbance at ~570 nm.[1]
Critical Note: The reaction requires a high concentration of acid to prevent the precipitation of the intermediate and to drive the redox potential.
2.2 Pathway Visualization
Figure 1: The stepwise oxidative coupling of diphenylamine to the violet quinonoid dye used in nitrate detection.[4][5]
Analytical Applications in Research
3.1 The Dische Test (DNA Quantification)
In drug discovery, particularly for biologics and gene therapies, quantifying DNA is essential.[1] The Dische reagent (Diphenylamine in acetic/sulfuric acid) reacts with the 2-deoxyribose sugar of DNA.[1]
-
Mechanism: Acid hydrolysis liberates
-hydroxylevulinaldehyde from the DNA backbone, which condenses with diphenylamine to form a blue complex ( nm).[1] -
Specificity: This reaction is specific to deoxypentoses and does not cross-react significantly with RNA, making it a standard for DNA purity assays.
3.2 Nitrate/Nitrite Impurity Testing
Diphenylamine sulfate solution is the standard pharmacopeial reagent (USP/EP) for limit tests of nitrates in aqueous drug solutions.
-
Sensitivity: Can detect nitrates at ppm levels.[1]
-
Interference: Strong oxidizing agents (chlorates, bromates) will also trigger the blue color.[1]
3.3 Stability Indicator for Nitrocellulose
In pharmaceutical packaging or propellant research involving nitrocellulose, diphenylamine sulfate is used as a stabilizer.[1] It scavenges nitrogen oxides (
Experimental Protocol: Preparation & Usage
Safety Warning: This protocol involves concentrated sulfuric acid and diphenylamine, which is toxic and readily absorbed through the skin. Perform all steps in a fume hood wearing nitrile gloves and a face shield.
4.1 Preparation of Diphenylamine Reagent (Nitrate Test)
This self-validating protocol ensures the reagent is active and free of contamination.[1]
-
Weighing: Measure 0.50 g of Diphenylamine (crystalline solid).
-
Dilution Phase 1: Dissolve in 20 mL of distilled water. (Note: It will not dissolve completely yet).[1]
-
Acidification: Slowly add 88 mL of Concentrated Sulfuric Acid (98%) to the mixture with constant stirring.
-
Storage: Transfer to a dark glass bottle.
-
Quality Check: The solution must be colorless.[1] If it turns blue immediately, the sulfuric acid or water is contaminated with nitrates.
-
4.2 General Detection Workflow
| Step | Action | Observation | Interpretation |
| 1 | Place 1 mL of sample solution in a test tube. | Clear solution | Baseline. |
| 2 | Carefully layer 0.5 mL of Reagent down the side. | Two layers form | Interface creation. |
| 3 | Observe the interface (meniscus).[1] | Blue Ring | Positive ( |
| 4 | (Optional) Mix gently. | Solution turns Blue | Confirmed oxidation.[1][6] |
References
-
National Center for Biotechnology Information. "Diphenylamine sulfate | C12H13NO4S."[1] PubChem Compound Summary. [Link][1]
-
Dische, Z. "Color Reactions of Nucleic Acid Components."[1] The Nucleic Acids, Vol. 1, Academic Press, 1955.[1] (Foundational methodology for the Dische Test).
-
Skoog, D. A., West, D. M., & Holler, F. J. Fundamentals of Analytical Chemistry. 8th Edition.[1] Brooks/Cole, 2004.[1] (Reference for redox indicator mechanisms).
-
European Pharmacopoeia (Ph.[1] Eur.). "Nitrates: Limit Test."[1] EDQM. (Standard regulatory protocol for nitrate testing using Diphenylamine).
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- 1. Sodium diphenylamine-4-sulfonate | C12H10NNaO3S | CID 517002 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. CAS 101-57-5: Diphenylamine-4-sulfonic acid | CymitQuimica [cymitquimica.com]
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Technical Deep Dive: Diphenylamine (Dische) Reaction with Deoxyribose
Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Drug Development Professionals
Executive Summary: The "Heavy Artillery" of DNA Quantification
In an era dominated by high-sensitivity fluorometry (e.g., PicoGreen, Hoechst) and rapid micro-volume spectrophotometry (e.g., NanoDrop), the Diphenylamine (DPA) reaction—specifically the Burton modification —remains the gold standard for specificity and robustness .
While modern methods excel in sensitivity (detecting picograms), they often suffer from significant interference by RNA, proteins, or buffer salts. The DPA reaction, strictly dependent on the chemistry of 2-deoxyribose, offers a self-validating mechanism that is virtually immune to RNA contamination. This guide dissects the mechanistic causality, optimized protocols, and critical variables required to deploy this assay for rigorous DNA quantification in complex matrices.
Mechanistic Architecture
The reaction is not a simple binding event; it is a multi-stage chemical transformation driven by acid hydrolysis and dehydration. Understanding this pathway is critical for troubleshooting low yields or color instability.
The Chemical Pathway
The reaction proceeds in three distinct phases under high acidity (glacial acetic acid/sulfuric acid):
-
Acid Hydrolysis (Depurination): The glycosidic bonds linking purine bases (Adenine, Guanine) to the deoxyribose backbone are labile in acid. They hydrolyze rapidly, liberating the purine bases and exposing the 2-deoxyribose sugar.
-
Note: Pyrimidine nucleotides (Cytosine, Thymine) are far more resistant to acid hydrolysis and generally do not contribute to the color formation in the standard timeframe. Thus, the assay effectively measures ~50% of the total deoxyribose, a factor accounted for in standard curves.
-
-
Acid Dehydration: The liberated 2-deoxyribose undergoes dehydration to form
-hydroxylevulinyl aldehyde (also known as 5-hydroxylevulinaldehyde). This is the reactive intermediate. -
Chromophore Coupling: The aldehyde condenses with two molecules of diphenylamine to form a blue cationic complex with a sharp absorbance maximum at 595–600 nm .
Visualization of the Pathway
Figure 1: The sequential chemical transformation of DNA to the measurable blue chromophore.[1][2][3] Note the critical role of acid hydrolysis in liberating the reactive sugar.
Technical Protocol: The Burton Modification
The original Dische method required boiling, which often degraded reagents and increased background noise. The Burton Modification utilizes acetaldehyde to catalyze the reaction at lower temperatures (30°C), increasing sensitivity by 3-5 fold and stability.[4][5]
Reagent Formulation
-
Reagent A (Base): Dissolve 1.5 g Diphenylamine in 100 mL Glacial Acetic Acid. Add 1.5 mL concentrated H₂SO₄.
-
Storage: Dark bottle, room temperature. Stable for months.
-
-
Reagent B (Catalyst): Aqueous Acetaldehyde (16 mg/mL).[5]
-
Storage: 4°C. Volatile—seal tightly.
-
-
Working Reagent: Mix 20 mL Reagent A + 0.1 mL Reagent B immediately before use.
-
Why: Acetaldehyde is unstable in acid over time; fresh preparation is non-negotiable for sensitivity.
-
Workflow Execution
Figure 2: The Burton Protocol workflow.[3] The overnight incubation (30°C) is preferred for maximum reproducibility, though 56°C is acceptable for rapid throughput.
Step-by-Step Methodology
-
Sample Prep: Resuspend DNA pellets in a defined volume of buffer (e.g., 10 mM Tris, pH 7.5) or 1N Perchloric Acid (PCA).
-
Constraint: Avoid high concentrations of EDTA or SDS, as they can precipitate in glacial acetic acid.
-
-
Reaction Setup: In glass tubes (plastic may leach/cloud in acetic acid), combine 1 volume of Sample with 2 volumes of Working Reagent .
-
Example: 1 mL Sample + 2 mL Reagent.
-
-
Incubation: Seal tubes with parafilm or glass marbles. Incubate at 30°C for 16–18 hours (overnight).
-
Optimization: If time is critical, incubate at 56°C for 4 hours, but ensure standards are treated identically.
-
-
Measurement: Read absorbance at 600 nm (or 595 nm) against a reagent blank.
-
Quantification: Plot
vs. Standard Concentration (Calf Thymus DNA).
Critical Variables & Troubleshooting
The Role of Acetaldehyde
In the Burton modification, acetaldehyde acts as a chain promoter. Without it, the color development is sluggish and requires boiling.
-
Symptom: Low sensitivity or pale color.
-
Cause: Old acetaldehyde or failure to add it to the working reagent.
-
Fix: Always use fresh acetaldehyde solution.
Interferences
The DPA reaction's primary strength is its resistance to interferences that plague other methods.
| Interferent | Effect on DPA Assay | Mechanism |
| RNA | Negligible | Ribose sugar does not form |
| Protein | Low | Proteins may cause turbidity but do not form the blue chromophore. |
| Sialic Acid | Moderate | Can produce a pinkish hue (Abs ~520 nm). Read at 600 nm to minimize. |
| SDS | High | Precipitates in acetic acid, causing turbidity. |
Data Linearity
The assay follows Beer-Lambert law typically between 20 µg/mL and 500 µg/mL .
-
Below 20 µg/mL: Use fluorometric methods (PicoGreen).
-
Above 500 µg/mL: Dilute sample to avoid saturation.
Comparative Analysis: When to Use DPA?
Select the right tool for the biological context. DPA is not for trace analysis; it is for purity and bulk quantification.
| Feature | Diphenylamine (Burton) | UV Spectrophotometry (A260) | Fluorescence (PicoGreen) |
| Sensitivity | Low (~5 µg) | Moderate (~1 µg) | High (~1 pg) |
| Specificity | Excellent (DNA only) | Poor (DNA, RNA, Protein) | Good (dsDNA specific) |
| RNA Interference | None | High | Low (dye dependent) |
| Sample Integrity | Destructive (Acid hydrolysis) | Non-destructive | Non-destructive |
| Best Use Case | Complex lysates, high-protein/RNA samples | Pure plasmid/oligo prep | NGS library prep, precious samples |
References
-
Burton, K. (1956). "A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid." Biochemical Journal, 62(2), 315–323.
- Dische, Z. (1930). "Über einige neue charakteristische Farbreaktionen der Thymonnucleinsäure und eine Mikromethode zur Bestimmung derselben in tierischen Organen mit Hilfe dieser Reaktionen." Microchemie, 8, 4–32.
-
Li, Z., et al. (2014). "Comparison of three common DNA concentration measurement methods." Analytical Biochemistry, 451, 18-24.
-
Gercel-Taylor, C. (2005).[6] "Diphenylamine assay of DNA fragmentation for chemosensitivity testing." Methods in Molecular Medicine, 111, 79-82.[6]
Sources
- 1. scribd.com [scribd.com]
- 2. Rapid Colorimetric Assays to Qualitatively Distinguish RNA and DNA in Biomolecular Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iitg.ac.in [iitg.ac.in]
- 4. (PDF) A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid (1956) | K. Burton | 14660 Citations [scispace.com]
- 5. scispace.com [scispace.com]
- 6. Diphenylamine assay of DNA fragmentation for chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purity Standards of Diphenylamine Sulfate
Foreword: A Note on a Self-Validating Approach to Synthesis and Quality Control
In the landscape of pharmaceutical development and research, the synthesis of any chemical entity is intrinsically linked to the rigor of its purity standards. This guide is constructed not as a mere recitation of protocols, but as a holistic framework for the synthesis and quality control of diphenylamine sulfate. Our philosophy is that a well-designed synthetic process is a self-validating one; each step is chosen not only for its efficiency but for its contribution to the ultimate purity of the final compound. For researchers, scientists, and drug development professionals, understanding the "why" behind the "how" is paramount. This document, therefore, emphasizes the causality behind experimental choices, ensuring that the methodologies presented are robust, reproducible, and yield a product of the highest integrity.
Introduction to Diphenylamine and its Sulfate Salt
Diphenylamine, (C₆H₅)₂NH, is an aromatic secondary amine that serves as a crucial intermediate and reagent in various industries.[1] Its utility spans from being an antioxidant in lubricants and a stabilizer in smokeless powder to a fungicide in agriculture. In the pharmaceutical and analytical realms, it is a well-known redox indicator and a reagent for the detection of nitrates, nitrites, and DNA.[1]
The conversion of diphenylamine, a weak base (Kb of 10⁻¹⁴), into its sulfate salt, [(C₆H₅)₂NH₂]⁺[HSO₄]⁻, is achieved through treatment with sulfuric acid.[2] This process enhances the compound's solubility in certain media and can be a strategic step in its purification or formulation. The sulfate salt typically presents as a white or yellowish powder.[2] The paramount concern with diphenylamine, and by extension its sulfate salt, is the potential for hazardous impurities, necessitating stringent control over its synthesis and purification.[3]
Synthesis of High-Purity Diphenylamine: A Comparative Analysis of Methodologies
The journey to high-purity diphenylamine sulfate begins with the synthesis of the diphenylamine base. The choice of synthetic route has profound implications for the impurity profile of the final product.
Method 1: The Classic Aniline Condensation
The most common industrial synthesis involves the thermal condensation of aniline in the presence of an acid catalyst, such as aniline hydrochloride.[2]
Reaction: C₆H₅NH₂ + C₆H₅NH₃Cl → (C₆H₅)₂NH + NH₄Cl[2]
Causality of Experimental Choices:
-
Catalyst: Aniline hydrochloride acts as a proton source, facilitating the nucleophilic attack of an aniline molecule on another protonated aniline molecule.
-
Temperature: High temperatures (typically around 230°C in an autoclave) are necessary to overcome the activation energy of the reaction.[4]
-
Pressure: The reaction is often performed under pressure (around 6 atm) to maintain the reactants in the liquid phase and to contain the ammonia byproduct.[4]
Key Process Insights:
-
The exclusion of water is critical as its presence can negatively impact the reaction yield.[4]
-
The materials of the reactor are important; iron can reduce the yield and should be avoided.[4]
-
This method can lead to the formation of byproducts such as phenazine through cyclization reactions, especially at elevated temperatures.
Method 2: Ullmann Condensation
A more versatile, albeit often more expensive, laboratory-scale synthesis is the Ullmann condensation, which involves the reaction of an aryl halide with an aryl amine in the presence of a copper catalyst.[4]
Reaction: C₆H₅Br + C₆H₅NH₂ + K₂CO₃ --(Cu Catalyst)--> (C₆H₅)₂NH + KBr + KHCO₃
Causality of Experimental Choices:
-
Catalyst: A copper catalyst, such as cupric carbonate, is essential for this cross-coupling reaction.
-
Base: A base like potassium carbonate is required to neutralize the hydrogen halide formed during the reaction.
-
Solvent: A high-boiling point solvent is typically used to achieve the necessary reaction temperatures (170-220°C).
Key Process Insights:
-
The Ullmann condensation offers greater flexibility for synthesizing substituted diphenylamines.[4]
-
Removal of the copper catalyst post-reaction is a critical purification step.
The Sulfonation of Diphenylamine: From Base to Salt
The conversion of diphenylamine to its sulfate salt is an acid-base reaction. However, under more forcing conditions, electrophilic aromatic substitution (sulfonation) on the phenyl rings can occur. For the purpose of forming the simple salt, careful control of reaction conditions is crucial.
Salt Formation Protocol
Reaction: (C₆H₅)₂NH + H₂SO₄ → [(C₆H₅)₂NH₂]⁺[HSO₄]⁻
Experimental Protocol:
-
Dissolution: Dissolve high-purity diphenylamine in a suitable organic solvent in which the diphenylamine is soluble, but the sulfate salt is not (e.g., a non-polar solvent like hexane or toluene).
-
Acid Addition: Slowly add a stoichiometric amount of concentrated sulfuric acid dropwise to the stirred diphenylamine solution at a controlled temperature (e.g., 0-10°C) to manage the exothermic reaction.
-
Precipitation: The diphenylamine sulfate will precipitate out of the solution.
-
Isolation: The precipitate is collected by filtration.
-
Washing: The collected solid is washed with a cold, non-polar solvent to remove any unreacted diphenylamine and other soluble impurities.
-
Drying: The final product is dried under vacuum at a moderate temperature to remove residual solvents.
Causality of Experimental Choices:
-
Stoichiometry: Precise control of the sulfuric acid amount ensures complete conversion to the monosulfate salt without promoting side reactions like sulfonation of the aromatic rings.
-
Temperature Control: Low temperature minimizes the risk of side reactions and controls the exothermicity of the acid-base neutralization.
-
Solvent Selection: The choice of a non-polar solvent for the reaction and washing is key to the purification, as the ionic sulfate salt has low solubility in such solvents, while the non-polar diphenylamine base and many potential impurities are soluble.
Purity Standards and Impurity Profile
As of the current literature, a dedicated monograph for "Diphenylamine Sulfate" in the major pharmacopoeias (USP, EP, BP) is not readily found. Therefore, the purity standards must be established based on a combination of general principles for pharmaceutical substances, as outlined by the International Council for Harmonisation (ICH), and the known impurity profile of diphenylamine.
Potential Impurities
The impurity profile of diphenylamine sulfate is a direct consequence of the synthetic route of the diphenylamine starting material and the conditions of the salt formation.
| Impurity | Origin | Significance |
| Aniline | Unreacted starting material from diphenylamine synthesis. | Process-related impurity. |
| 4-Aminobiphenyl | A potential byproduct of diphenylamine synthesis. | A known potent carcinogen, requiring strict control.[3] |
| Phenazine | A cyclization byproduct from the aniline condensation method. | Process-related impurity. |
| N-Nitrosodiphenylamine | Can form in the presence of nitrosating agents. | A potential genotoxic impurity. |
| Sulfonated Diphenylamines | Byproducts of the sulfonation reaction if conditions are not controlled. | Process-related impurity. |
Recommended Purity Specifications
The following table outlines a recommended set of specifications for high-purity diphenylamine sulfate, based on typical requirements for pharmaceutical intermediates and reagents.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to yellowish crystalline powder. |
| Identification | A. IR SpectroscopyB. Test for Sulfate | A. The infrared absorption spectrum should be concordant with that of a reference standard.B. Should give a positive test for sulfate ions (e.g., precipitation with barium chloride). |
| Assay | HPLC-UV | 98.0% to 102.0% on the dried basis. |
| Related Substances | HPLC-UV or GC-MS | Aniline: NMT 0.1%4-Aminobiphenyl: NMT 1 ppmAny other individual impurity: NMT 0.1%Total Impurities: NMT 0.5% |
| Loss on Drying | Gravimetric (e.g., 105°C for 2 hours) | NMT 1.0% |
| Residue on Ignition | Gravimetric (e.g., ignition at 600 ± 50°C) | NMT 0.2% |
Analytical Methodologies for Quality Control
A robust analytical package is essential for the validation of diphenylamine sulfate purity.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
HPLC is the workhorse for the analysis of non-volatile organic molecules like diphenylamine and its salts.
Experimental Protocol: HPLC Assay and Related Substances
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.02 M ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 285 nm).
-
-
Standard Preparation: Prepare a stock solution of diphenylamine sulfate reference standard of known concentration in a suitable diluent (e.g., mobile phase). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the diphenylamine sulfate sample in the diluent to a known concentration.
-
Validation Parameters (as per ICH Q2(R2)):
-
Specificity: Demonstrated through forced degradation studies (acid, base, oxidation, heat, light) to ensure that degradation products do not interfere with the main peak.
-
Linearity: A linear relationship between concentration and peak area should be established across a range of 80% to 120% of the assay concentration.
-
Accuracy: Determined by the recovery of a known amount of reference standard spiked into the sample matrix.
-
Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Established for the impurity method to ensure that all relevant impurities can be accurately quantified at the specified limits.
-
Visualizing the Workflow and Relationships
Synthesis and Purification Workflow
Caption: High-level workflow for the synthesis and processing of diphenylamine sulfate.
Impurity Relationship Diagram
Caption: Origins and relationships of potential impurities in diphenylamine sulfate.
Conclusion: A Commitment to Quality
The synthesis and purification of diphenylamine sulfate for research and pharmaceutical applications demand a meticulous and scientifically grounded approach. By understanding the mechanistic underpinnings of the chosen synthetic routes and implementing a robust, validated analytical control strategy, researchers can ensure the production of a high-purity material. This guide provides a framework for achieving this, emphasizing that the integrity of the final product is a direct reflection of the quality and control embedded in every step of its creation.
References
-
Reagecon. Diphenylamine Solution | European Pharmacopoeia (EP). Reagecon. [Link]
-
Wikipedia. Diphenylamine. Wikipedia. [Link]
-
Wikipedia. Diphenylamine. Wikipedia. [Link]
-
PubChem. Diphenylamine sulfate. National Center for Biotechnology Information. [Link]
-
PubChem. Diphenylamine sulfate - 11.1.3 Human Toxicity Excerpts. National Center for Biotechnology Information. [Link]
-
PrepChem. Preparation of diphenylamine. PrepChem. [Link]
- Google Patents. US2924620A - Process for the preparation of diphenylamines.
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Services. [Link]
Sources
Part 1: The Redox Mechanism (Nitrate/Nitrite Detection)
Title: Mechanistic Profiling of Diphenylamine Sulfate: A Technical Guide for Impurity Screening and Nucleic Acid Quantification
Executive Summary
In the landscape of pharmaceutical analysis, Diphenylamine (DPA) Sulfate serves as a critical, dual-function probe. While classically defined by pharmacopoeias (USP/EP) as the gold-standard reagent for detecting nitrate/nitrite impurities, its utility extends into biologics for the quantification of residual host cell DNA (Dische reaction).
This technical guide deconstructs the colorimetric mechanisms driving these two distinct applications. It provides researchers and drug development professionals with the causal chemical logic required to troubleshoot assays, validate reagents, and interpret results with high specificity.
The "Diphenylamine Test" relies on a rigorous oxidation-reduction cascade facilitated by high-molarity sulfuric acid. This reaction is not a simple complexation but a multi-step radical oxidation.
The Reaction Pathway
The color change from colorless to deep violet (absorbance max ~597 nm) is driven by the formation of a quinoidal immonium ion.
-
Protonation & Solubilization: In concentrated
, diphenylamine exists in equilibrium with its salt. The acid acts as a solvent and a dehydrating agent, creating a highly protic environment essential for the stability of the radical intermediates. -
Initial Oxidation (Dimerization): In the presence of an oxidizing agent (Nitrate
, Nitrite ), diphenylamine is oxidized to the diphenylamine radical cation . Two of these radicals rapidly couple at the para positions to form Diphenylbenzidine (DPB) . This intermediate is colorless and non-conjugated. -
Final Oxidation (Chromophore Formation): The Diphenylbenzidine is further oxidized (losing 2 electrons and 2 protons) to form Diphenylbenzidine Violet , a quinoidal immonium salt. This highly conjugated system is responsible for the intense blue-violet coloration.
Mechanistic Visualization
Figure 1: The oxidative pathway of Diphenylamine to Diphenylbenzidine Violet in the presence of nitrates.[1][2]
Part 2: The Condensation Mechanism (DNA Quantification)
While the sulfate solution is used for nitrates, a modified Diphenylamine reagent (Dische Reagent) utilizing acetic acid and sulfuric acid is used for DNA. The mechanism here is acid hydrolysis followed by condensation , distinct from the redox reaction above.
The Dische Reaction Logic
-
Depurination: Hot acid hydrolyzes the N-glycosidic bonds between purines and deoxyribose.
-
Dehydration: The liberated deoxyribose converts to
-hydroxylevulinyldehyde .[3] -
Condensation: This aldehyde condenses with two molecules of diphenylamine to form a blue complex (Absorbance ~595 nm).
-
Note: The Burton modification adds acetaldehyde to the reagent, which stabilizes the color and increases sensitivity by preventing the bleaching of the final product.
-
Part 3: Reagent Preparation & Experimental Protocols
Reliability in these assays depends entirely on the purity of the sulfuric acid and the freshness of the DPA solution.
Reagent Specifications (USP/EP Standards)
| Reagent Type | Composition | Critical Quality Attribute (CQA) |
| Diphenylamine TS (USP) | 1.0 g DPA in 100 mL | Solution must be colorless .[4] Any blue tint indicates oxidation (spoilage). |
| Nitrate Standard | Potassium Nitrate ( | Must be dried at 105°C to remove moisture affecting stoichiometry. |
| Sulfuric Acid | 95-98% Reagent Grade | Must be free of nitrous contaminants (Nitrate-free grade). |
Protocol: Nitrate Impurity Screening
Target Audience: QC Chemists screening water or raw materials.
-
Preparation: Dissolve 100 mg of Diphenylamine (ACS Grade) in 10 mL of Sulfuric Acid. Caution: Exothermic.
-
Validation: Verify the solution is colorless. If blue, discard and use fresh acid.
-
Sample Loading:
-
Place 2 mL of Sample Solution in a test tube.
-
Carefully stratify (layer) 1 mL of Diphenylamine Reagent beneath the sample.
-
-
Incubation: Allow to stand for 5-10 minutes at room temperature.
-
Readout: Observe the interface (meniscus) between layers.
-
Positive: A blue/violet ring forms at the interface.
-
Negative: No color change.
-
-
Sensitivity Check: Run a positive control with 0.5 ppm
to verify limit of detection.
Protocol: DNA Quantification (Burton Modification)
Target Audience: Bioprocess Scientists (Residual DNA).
-
Reagent A: Dissolve 1.5 g DPA in 100 mL Glacial Acetic Acid; add 1.5 mL conc.
. -
Reagent B: Aqueous Acetaldehyde (16 mg/mL).
-
Working Reagent: Mix 20 mL Reagent A + 0.1 mL Reagent B.
-
Assay: Mix 1 mL Sample + 2 mL Working Reagent. Incubate at 30°C overnight (or 56°C for 4 hours). Measure OD at 595 nm.
Part 4: Troubleshooting & Interferences
The most common failure mode in Diphenylamine assays is a False Positive due to non-target oxidizing agents.
Interference Workflow
Figure 2: Logic flow for validating positive results and ruling out interferences.
Key Interferences
-
Oxidizing Ions: Ferric iron (
), Chlorates ( ), and Bromates ( ) will oxidize DPA to the blue immonium ion, mimicking nitrates. -
Nitrites (
): React more rapidly than nitrates. If distinguishing is required, treat sample with sodium azide (to remove nitrites) before adding DPA. -
Temperature: The DNA reaction (Dische) is temperature-dependent. Overheating (>60°C) causes degradation of the chromophore.
References
-
United States Pharmacopeia (USP). General Chapter <181> Identification - Organic Nitrogenous Bases; Reagents, Indicators and Solutions. USP-NF.
-
European Pharmacopoeia (Ph. Eur.). Reagent 1032200: Diphenylamine Solution. EDQM.[5]
-
Kehrmann, F., & Micewicz, S. (1912). Über den Mechanismus der Diphenylamin-Reaktion.[1][3][6][7][8][9] Berichte der deutschen chemischen Gesellschaft. (Fundamental mechanism of the quinoid immonium formation).
-
Burton, K. (1956). A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid.[3] Biochemical Journal, 62(2), 315–323.
-
NIST. Diphenylamine: Chemical Properties and Spectral Data. National Institute of Standards and Technology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. drugfuture.com [drugfuture.com]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. faculty.weber.edu [faculty.weber.edu]
- 5. drugfuture.com [drugfuture.com]
- 6. Dische test - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
Molar Absorptivity of the Diphenylamine-DNA Complex: A Technical Guide
The following is an in-depth technical guide on the molar absorptivity and quantification of the diphenylamine-DNA complex, designed for researchers and scientists.
Executive Summary
The diphenylamine (DPA) reaction, often referred to as the Burton method , remains a cornerstone colorimetric assay for the specific quantification of DNA, particularly in crude extracts where UV spectrophotometry (A260) is compromised by protein or RNA contamination.
This guide analyzes the physicochemical basis of the diphenylamine-DNA complex , its molar absorptivity characteristics, and the critical parameters required to achieve high-sensitivity quantification. Unlike simple chromophores with fixed extinction coefficients (e.g., NADH), the DPA-DNA complex relies on a multi-step acid hydrolysis pathway where the "apparent" molar absorptivity is kinetically determined. This document provides the mechanistic insight and validated protocols to master this assay.
Part 1: The Physicochemical Core
The Reaction Mechanism
The quantification of DNA by diphenylamine is not a direct binding event but a sequence of chemical transformations. The specificity for DNA arises from the unique stability of the deoxyribose sugar backbone.
-
Acid Hydrolysis & Depurination: Upon heating in strong acid (glacial acetic acid/sulfuric acid), the N-glycosidic bonds linking purine bases (Adenine, Guanine) to the deoxyribose backbone are cleaved. Pyrimidine bonds are more stable and do not hydrolyze significantly under these conditions.
-
Dehydration to
-Hydroxylevulinaldehyde: The liberated 2-deoxyribose undergoes dehydration to form -hydroxylevulinaldehyde (also known as 3-hydroxylevulinaldehyde). -
Chromophore Formation: This reactive aldehyde condenses with two molecules of diphenylamine to form a blue cationic complex.
Key Insight: Because only purine-bound deoxyribose is released efficiently, the reaction measures approximately 50% of the total nucleotides in genomic DNA (assuming a standard purine:pyrimidine ratio).[1]
Molar Absorptivity ( ) and Wavelength
- : The complex exhibits a sharp absorption maximum at 595 nm (often read at 600 nm).
-
The "Missing" Constant: Unlike direct dyes (e.g., Coomassie Blue), there is no single, universal molar extinction coefficient (
) for the "DNA-DPA complex" found in literature. This is because the conversion of DNA to the blue chromophore is not 100% efficient and depends heavily on:-
Reagent Freshness: The oxidation state of DPA.
-
Acetaldehyde Promotion: The addition of acetaldehyde (Burton’s modification) significantly increases the reaction sensitivity.
-
Incubation Conditions: Time and temperature affect the yield of the aldehyde intermediate versus degradation products.
-
Operational
-
Typical Sensitivity: The assay is linear between 5
g and 100 g of DNA. -
Limit of Detection (LOD): ~3-5
g DNA (with Giles & Myers modification).
Reaction Pathway Diagram
The following diagram illustrates the chemical pathway from Genomic DNA to the detectable Blue Complex.
Figure 1: Mechanistic pathway of the Diphenylamine (Burton) reaction converting DNA to a quantifiable chromophore.
Part 2: Validated Experimental Protocols
Reagent Preparation
Warning: Diphenylamine is toxic.[2] Handle in a fume hood.
-
Burton's Reagent (DPA Solution):
-
Dissolve 1.5 g diphenylamine in 100 mL glacial acetic acid.
-
Add 1.5 mL concentrated sulfuric acid (
). -
Storage: Store in a dark bottle at 4°C. Stable for 2 weeks.
-
-
Acetaldehyde Solution (Critical Enhancer):
-
Prepare a 16 mg/mL aqueous solution (1.6% v/v) of acetaldehyde.
-
Just before use: Add 0.1 mL of aqueous acetaldehyde to 20 mL of the DPA Solution.
-
Why? Acetaldehyde acts as a chain promoter, increasing sensitivity by 3-5 fold.
-
Standard Protocol (Giles & Myers Modification)
This modification allows for faster quantification (hours vs. overnight) without sacrificing sensitivity.
Step-by-Step Workflow:
-
Sample Preparation:
-
Prepare DNA standards (Calf Thymus DNA) ranging from 0 to 100
g/mL in 1N Perchloric Acid (PCA) or buffered saline. -
Prepare unknown samples in the same buffer.
-
Volume: Adjust all samples to a final volume of 1.0 mL .
-
-
Reaction Setup:
-
Add 2.0 mL of the freshly prepared DPA-Acetaldehyde Reagent to each 1.0 mL sample.
-
Vortex thoroughly.
-
-
Incubation:
-
Option A (High Sensitivity/Speed): Incubate at 30°C for 16–18 hours OR 50°C for 3–4 hours .
-
Avoid: Boiling (100°C) increases background interference from other sugars.
-
-
Measurement:
-
Measure absorbance at 595 nm (or 600 nm) against the reagent blank (0
g DNA).
-
Workflow Visualization
Figure 2: Operational workflow for the Giles & Myers modification of the Burton assay.
Part 3: Data Analysis & Validation
Calculating Apparent Molar Absorptivity
To validate your system, calculate the Mass Extinction Coefficient (
- : Absorbance at 595 nm (minus blank).[2]
- : Concentration of DNA in the final cuvette (g/L or mg/mL).
- : Path length (usually 1 cm).
Self-Validation Check:
If your standard curve (
-
Acetaldehyde: Was it added fresh? Old acetaldehyde evaporates, lowering sensitivity.
-
Acid Concentration: Ensure the final acid concentration is consistent between standards and samples.
Troubleshooting & Interference Table
| Interfering Agent | Effect | Mitigation |
| RNA | Mild positive interference (greenish tint). | Use the Burton method (specific for deoxyribose).[3][4][5][6] RNA reacts much slower than DNA. |
| Proteins (BSA) | Turbidity; light scattering. | Centrifuge samples before reading absorbance if turbidity appears. |
| SDS / Detergents | Precipitates in acetic acid. | Perform PCA precipitation to clean DNA before adding DPA reagent. |
| High Sucrose | Charring/Darkening. | Avoid high sugar buffers; dialyze sample if necessary. |
References
-
Burton, K. (1956). A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid. Biochemical Journal.
-
Giles, K. W., & Myers, A. (1965). An improved diphenylamine method for the estimation of deoxyribonucleic acid. Nature.
- Dische, Z. (1930). Über einige neue charakteristische Farbreaktionen der Thymonukleinsäure. Mikrochemie.
-
Patterson, J., & Mura, C. (2013). Rapid Colorimetric Assays for DNA Quantification. Journal of Visualized Experiments (JoVE).
Sources
Technical Guide: Diphenylamine Sulfate Reagent in Gunshot Residue (GSR) Analysis
Topic: Role of Diphenylamine Sulfate in Gunshot Residue Analysis Content Type: In-depth Technical Guide Audience: Researchers, Forensic Scientists, and Analytical Chemists
Executive Summary
Diphenylamine (DPA) sulfate—specifically diphenylamine dissolved in concentrated sulfuric acid—serves as a critical chemographic reagent in forensic ballistics. While modern confirmatory analysis of Gunshot Residue (GSR) relies on Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) for elemental identification (Pb, Sb, Ba), diphenylamine remains the standard for spatial distribution mapping of unburned propellant.
This guide details the physicochemical mechanism, preparation protocols, and validation frameworks for using diphenylamine sulfate to detect nitrate esters (nitrocellulose and nitroglycerin). It addresses the reagent's role in establishing muzzle-to-target distance through the visualization of propellant patterns on clothing and other surfaces.
Chemical Mechanism: The Redox Pathway
The utility of diphenylamine in GSR analysis is predicated on its sensitivity to oxidizing agents, specifically the nitrogen oxides released from smokeless powder.
The Reaction Environment
The reagent is not merely a solution but a functional system. The concentrated sulfuric acid (
-
Hydrolysis: It attacks the nitrate ester bonds in nitrocellulose (NC) and nitroglycerin (NG), liberating nitric acid (
) and nitrous acid ( ). -
Dehydration/Catalysis: It creates the highly acidic environment required to protonate the nitrogen oxides, facilitating the oxidation of the amine.
The Oxidation Cascade
The colorimetric change (Colorless
-
Step 1: Coupling. Diphenylamine is oxidized to form N,N'-diphenylbenzidine (colorless).
-
Step 2: Quinoid Formation. The diphenylbenzidine is further oxidized to Diphenylbenzidine Violet , a quinoidal imine salt responsible for the intense blue coloration.
Figure 1: The reaction pathway from solid propellant particle to visible chromophore. The sulfuric acid medium is essential for both liberating the oxidizer and catalyzing the coupling.
Reagent Preparation & Safety Protocols
The term "Diphenylamine Sulfate" in forensic literature typically refers to the solution of DPA in sulfuric acid, where it exists in equilibrium with its bisulfate salt.
Standard Reagent Formulation (1% w/v)
Reagents Required:
-
Diphenylamine (ACS Reagent Grade,
99%) -
Sulfuric Acid (Concentrated, 95–98%)
-
Optional: Glacial Acetic Acid (used in some variations to moderate viscosity)
Protocol:
-
Weighing: Accurately weigh 1.0 g of Diphenylamine crystals.
-
Dissolution: Transfer crystals to a chemically resistant beaker.
-
Acid Addition: Slowly add 100 mL of concentrated sulfuric acid.
-
Critical Safety Note: This is an exothermic process. Perform in a fume hood wearing acid-resistant gloves and a face shield.
-
-
Mixing: Stir with a glass rod until completely dissolved. The solution should be colorless.
-
Quality Check: If the solution turns blue immediately, the acid or glassware is contaminated with nitrates. Discard and restart.
-
Stability and Storage[2][3][4]
-
Shelf Life: The reagent is hygroscopic and sensitive to light. Store in an amber glass bottle with a Teflon-lined cap.
-
Degradation: A slight darkening (brown/yellow) over time is normal, but a blue tint indicates contamination.
Forensic Application: Distance Determination
The primary role of this reagent is not to identify the shooter (due to false positives on hands) but to analyze the target (clothing) to estimate firing distance.
The Chemographic Workflow
When a firearm is discharged, unburned powder particles travel alongside the bullet. The pattern density of these particles correlates inversely with distance. Diphenylamine visualizes these microscopic particles which might otherwise be invisible on dark or bloody clothing.
Figure 2: Operational workflow for distance determination using DPA. The transfer step is crucial for dark fabrics where the blue reaction product would be obscured.
Interpretation of Results
-
Positive Result: Distinct dark blue/violet specks appearing within seconds. Each speck represents a nitrate-containing particle.
-
Pattern Density: The diameter and density of the speck pattern are measured and compared against "test fires" produced with the same weapon and ammunition at known distances.
Validation & Interpretation (E-E-A-T)
As a presumptive test, the DPA assay is highly sensitive but lacks specific selectivity for gunshot residue. It validates the presence of an oxidizer, not specifically a firearm discharge.
Specificity and Interferences
The reaction is a general test for oxidizing ions. A "positive" result can be triggered by environmental contaminants.[1]
Table 1: Common Interferences and False Positives
| Class | Specific Agents | Mechanism of Interference |
| Oxidizers | Chlorates, Bromates, Permanganates | Direct oxidation of DPA to quinoid form. |
| Environmental | Fertilizers ( | Presence of nitrates/nitrites. |
| Industrial | Certain varnishes, Resins | Some older lacquers contain nitrocellulose. |
| Cosmetics | Nail Polish | Nitrocellulose is a film-forming agent. |
Self-Validating Controls
To ensure scientific integrity, every test series must include:
-
Reagent Blank: Apply reagent to a clean surface/swab. Must remain colorless.
-
Positive Control: Apply reagent to a known grain of smokeless powder or a nitrate standard. Must turn deep blue immediately.
-
Substrate Control: Apply reagent to an unstained area of the evidence (e.g., the back of the shirt). Must remain colorless to rule out fabric treatment interference.
Modern Context and Limitations
In the era of high-fidelity instrumentation, why does DPA persist?
-
Spatial Mapping: SEM-EDX is a point-analysis technique. It is too slow and expensive to map the distribution of thousands of particles across a shirt torso. DPA provides an instant, macroscopic map of particle density.
-
Screening: It acts as a rapid triage tool to determine if further confirmatory testing is warranted.
-
Limitations: It cannot distinguish between environmental nitrates and GSR. Therefore, it is never used as the sole evidence for identification of a shooter (hand swabs). Its evidentiary value is strictly limited to distance determination (pattern analysis).
References
-
Mechanism of Diphenylamine Oxidation
-
Hanson, A.[2] "The mechanism of the diphenylamine reaction for nitrates." Journal of the American Chemical Society.
- Context: Establishes the form
-
-
Forensic Application (Distance Determination)
- Dillon, J. H. "The Modified Griess Test: A Chemically Specific Test for Nitrite Compounds in Gunshot Residues." AFTE Journal.
- Context: While focusing on Griess, this seminal work contextualizes DPA as the complementary test for nitr
-
Reagent Preparation & Safety
- Canadian Conservation Institute.
- Context: Provides the authoritative protocol for reagent preparation and interference lists (oxidizing ions).
-
Standard Guide for GSR Analysis
- ASTM E1459-13. "Standard Guide for Physical Evidence Labeling and Related Documentation." (Broader context of evidence handling).
- Note: Specific chemical tests are often covered in lab-specific SOPs derived from texts like Chemical Analysis of Firearms, Ammunition, and Gunshot Residue by James Smyth Wallace.
Sources
Technical Guide: Diphenylamine Spot Test for Nitro-Explosives
Executive Summary
The Diphenylamine (DPA) spot test is a foundational colorimetric assay used for the presumptive identification of nitrate-based explosives (e.g., gunpowder, dynamite, improvised nitrate mixtures) and nitrocellulose. While superseded by instrumental methods (GC-MS, IMS) for confirmatory analysis, the DPA test remains a critical tool for field screening and preliminary laboratory triage due to its speed, low cost, and high sensitivity (~1 µg detection limit). This guide provides a scientifically rigorous protocol, moving beyond simple "recipes" to explain the mechanistic causality and validation requirements necessary for high-integrity data.
Scientific Principle: The Oxidative Mechanism
The utility of diphenylamine lies in its ability to act as a redox indicator. The test does not detect the explosive molecule itself (e.g., the complex structure of Nitrocellulose) but rather the oxidizing nitrogen oxide ions (
The Reaction Pathway
-
Acid Hydrolysis: Concentrated sulfuric acid (
) decomposes the nitro-explosive (nitrate ester or nitramine), liberating nitric acid ( ) and free nitro groups. -
Oxidation Step 1: The liberated nitrates oxidize diphenylamine (colorless) to diphenylbenzidine (colorless) via a radical cation intermediate.
-
Oxidation Step 2: Further oxidation converts diphenylbenzidine into diphenylbenzidine violet (a quinoidal imine), which is the distinct blue/violet chromophore observed.
Critical Note: The reaction is time-sensitive. A "flash" blue indicates high concentrations of nitrates, while a slow development suggests trace residues or lower oxidation states (nitrites).
Visualization: Reaction Mechanism
Figure 1: The oxidative pathway of Diphenylamine in the presence of nitrates and sulfuric acid.
Reagent Architecture
The standard "recipe" often cited in generic texts fails to account for stability. The protocol below uses a high-acid concentration to ensure rapid hydrolysis of organic nitrates (like Nitrocellulose), which are more stable than inorganic nitrates.
Optimized Reagent Formulation
Yield: ~100 mL (Sufficient for >500 tests) Shelf Life: 1–2 years (Dark storage)
| Component | Quantity | Grade | Role |
| Diphenylamine | 0.50 g | ACS Reagent | Redox Indicator |
| Sulfuric Acid ( | 90 mL | Concentrated (98%) | Hydrolyzing Agent & Solvent |
| Distilled Water | 10 mL | Type II or better | Solubility Enhancer |
Preparation Protocol (Exothermic Safety Warning)
-
Prepare the Solvent: In a Pyrex beaker, measure 10 mL of distilled water .
-
Acid Addition: Slowly add 90 mL of concentrated sulfuric acid to the water while stirring.
-
Warning: This is highly exothermic. The solution will become hot. Never add water to acid.
-
-
Dissolution: While the acid mixture is still warm (but not boiling), add 0.50 g of Diphenylamine crystals .
-
Mixing: Stir with a glass rod until completely dissolved. The solution should be colorless.
-
Storage: Transfer to a brown glass bottle (amber) with a Teflon or Polypropylene cap . Do not use rubber or paper-lined caps, as the acid will digest them, turning the reagent black.
Standardized Experimental Protocol
This workflow is designed to minimize contamination and maximize reproducibility.
Equipment
-
White porcelain spot plate (preferred for contrast).[1]
-
Glass micropipettes or capillary tubes.
-
Micro-spatula (stainless steel or glass).
Workflow Logic
Figure 2: Operational workflow for the Diphenylamine spot test.
Step-by-Step Procedure
-
Blank Test (Mandatory): Place 2 drops of reagent on a clean well of the spot plate. It must remain colorless. If it turns blue, the reagent is oxidized/contaminated and must be discarded.[2]
-
Sample Placement: Place a microscopic amount (size of a pinhead, ~100 µg) of the suspect solid or dried residue into a well.
-
Note: If testing a liquid, evaporate a drop to dryness first to avoid diluting the acid.
-
-
Reagent Application: Add 1–2 drops of the DPA reagent directly onto the sample.
-
Observation: Watch immediately.
-
Positive: A deep blue to blue-violet color spreads from the solid into the liquid within 1–10 seconds.
-
Negative: No color change, or a slow browning (charring by acid).
-
Data Interpretation & Sensitivity
The sensitivity of this test is high, capable of detecting nitrates in the microgram range.
Interpretation Matrix
| Observation | Interpretation | Potential Analytes |
| Instant Deep Blue | Positive (Strong Oxidizer) | Nitrates ( |
| Slow Light Blue | Weak Positive | Trace Nitrates, Nitrites ( |
| Green / Yellow | Negative / Interference | Chlorates (often green), Bromates, or organic charring |
| Colorless / Brown | Negative | No oxidizing nitrogen compounds present |
Quantitative Specifications
-
Limit of Detection (LOD): Approximately 0.5 – 1.0 µg of Nitrate (
). -
Response Time: < 5 seconds for bulk explosives; < 60 seconds for trace residues.
Validation, Limitations, and Safety
Validation (QA/QC)
Every testing session must include:
-
Positive Control: A grain of Potassium Nitrate (
) or a known Nitrocellulose standard. Result must be deep blue. -
Negative Control: A grain of Sodium Chloride (
) or blank ceramic. Result must be colorless.
Limitations & Interferences
The DPA test is presumptive , not confirmatory. It detects oxidizing ions, not specific explosive molecules.
-
False Positives: Strong oxidizing agents such as Chlorates, Bromates, Iodates, Chromates, and Permanganates will also oxidize DPA to a blue/violet color.
-
False Negatives: Extremely low concentrations or highly stabilized explosives (where the nitro group is difficult to hydrolyze) may yield slow or faint results.
Safety Profile (E-E-A-T)
-
Corrosivity: The reagent is 90% Sulfuric Acid.[1] It causes immediate, severe skin burns and eye damage. PPE (Gloves, Goggles, Lab Coat) is non-negotiable.
-
Toxicity: Diphenylamine is toxic if swallowed or absorbed through the skin.
-
Disposal: Neutralize with Sodium Bicarbonate (
) before disposal. Do not pour concentrated acid directly into drains.
References
-
Canadian Conservation Institute (CCI). (1994). The Diphenylamine Spot Test for Cellulose Nitrate in Museum Objects. CCI Notes 17/2. [Link]
-
National Institute of Justice (NIJ). (1999). Guide for the Selection of Commercial Explosives Detection Systems for Law Enforcement Applications (NIJ Guide 100-99). [Link]
-
United Nations Economic Commission for Europe (UNECE). (2019). Manual of Tests and Criteria, Rev. 7. (See Appendix 6 for screening procedures). [Link]
-
National Institute of Standards and Technology (NIST). (1954). A Study of the Diphenylamine Test for Aliphatic Nitrocompounds. Journal of Research of the National Bureau of Standards. [Link]
Sources
An In-Depth Technical Guide to the Solubility of Diphenylamine Sulfate in Organic Solvents
Introduction: The Challenge and Importance of Diphenylamine Sulfate Solubility
Diphenylamine sulfate, the salt formed from the reaction of the aromatic amine diphenylamine with sulfuric acid, is a compound of interest in various chemical and pharmaceutical applications. Its utility, however, is often dictated by its solubility characteristics in non-aqueous media. For researchers, scientists, and drug development professionals, understanding and predicting the solubility of this salt in organic solvents is paramount for reaction optimization, formulation development, and purification processes. This guide provides a comprehensive overview of the theoretical principles governing the solubility of diphenylamine sulfate, collates the available qualitative data, and presents a robust experimental protocol for its quantitative determination.
Theoretical Framework for the Solubility of Amine Salts in Organic Media
The dissolution of an ionic compound like diphenylamine sulfate in an organic solvent is a complex interplay of intermolecular forces. The process can be understood through the lens of thermodynamics, where the Gibbs free energy of dissolution (ΔG_dissolution_) must be negative for spontaneous dissolution to occur. This is governed by the enthalpy (ΔH_dissolution_) and entropy (ΔS_dissolution_) of the process.
ΔH_dissolution_ is determined by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of new solute-solvent interactions. For diphenylamine sulfate, the strong ionic bonds of the crystal lattice must be overcome by the solvation energy provided by the organic solvent molecules.
The "Like Dissolves Like" Principle in the Context of Diphenylamine Sulfate
Diphenylamine sulfate is a salt, and therefore a highly polar and ionic compound. In contrast to its parent molecule, diphenylamine, which is nonpolar and exhibits good solubility in many common organic solvents, the sulfate salt's solubility is expected to be significantly different.[1][2] The general principle of "like dissolves like" provides a foundational understanding:
-
Polar Solvents are more likely to dissolve diphenylamine sulfate. These can be further categorized:
-
Polar Protic Solvents (e.g., alcohols like methanol and ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[3] They are generally effective at solvating both the diphenylammonium cation and the sulfate anion through hydrogen bonding and dipole-dipole interactions.
-
Polar Aprotic Solvents (e.g., acetone, dimethylformamide) have large dipole moments but lack O-H or N-H bonds.[4] They can effectively solvate the cation through dipole-ion interactions but are less effective at solvating the anion compared to protic solvents.[3]
-
-
Nonpolar Solvents (e.g., toluene, hexane) lack significant dipole moments and are generally poor solvents for ionic compounds like diphenylamine sulfate. The energy required to overcome the crystal lattice energy of the salt is not sufficiently compensated by the weak van der Waals forces that would be established between the salt and the nonpolar solvent.
Visualizing Solute-Solvent Interactions
The following diagram illustrates the potential interactions between diphenylamine sulfate and different classes of organic solvents.
Caption: Intermolecular forces governing solubility.
Solubility Profile of Diphenylamine Sulfate
| Solvent Class | Solvent Example | Qualitative Solubility | Rationale |
| Polar Protic | Alcohols (general) | Soluble[5] | The ability to form hydrogen bonds and strong dipole-ion interactions with both the cation and anion of the salt promotes dissolution. |
| Sulfuric Acid | Soluble[5] | The highly polar and protic nature of concentrated sulfuric acid allows for effective solvation of the ionic species. | |
| Polar Aprotic | Acetone | Likely Soluble | The high dipole moment of acetone can solvate the diphenylammonium cation, although its ability to solvate the sulfate anion is limited. |
| Dimethylformamide (DMF) | Likely Soluble | Similar to acetone, DMF is a highly polar aprotic solvent that should be capable of dissolving diphenylamine sulfate. | |
| Nonpolar | Toluene | Likely Insoluble | The nonpolar nature of toluene results in weak solute-solvent interactions that are insufficient to overcome the crystal lattice energy of the salt. |
| Hexane | Likely Insoluble | As an aliphatic hydrocarbon, hexane is very nonpolar and is not expected to dissolve ionic compounds like diphenylamine sulfate. | |
| Aqueous | Water | Practically Insoluble[5] | Despite water's high polarity, the large nonpolar phenyl groups of the diphenylammonium cation likely lead to a low overall solubility in water. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[6]
Workflow for Solubility Determination
Caption: Shake-flask method workflow.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of diphenylamine sulfate to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature water bath or incubator with agitation (e.g., an orbital shaker).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the concentration of the dissolved solid reaches a maximum and constant value.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-warmed pipette. It is critical to avoid aspirating any solid particles.
-
Alternatively, the supernatant can be separated by filtration through a syringe filter compatible with the organic solvent.
-
-
Analysis of Solute Concentration:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of diphenylamine sulfate in the diluted sample using a validated analytical method, such as:
-
UV-Vis Spectrophotometry: If diphenylamine sulfate has a distinct chromophore, a calibration curve can be prepared to relate absorbance to concentration.
-
High-Performance Liquid Chromatography (HPLC): This method provides high specificity and sensitivity and is often the preferred technique. A calibration curve of peak area versus concentration is required.
-
-
-
Calculation of Solubility:
-
Using the measured concentration of the diluted sample and the dilution factor, calculate the concentration of diphenylamine sulfate in the original undiluted supernatant. This value represents the solubility of the compound in the specific solvent at the given temperature.
-
Factors Influencing Solubility
-
Temperature: The solubility of most solids increases with temperature, as the dissolution process is often endothermic. However, this relationship should be determined experimentally for each solvent system.
-
Solvent Purity: The presence of impurities, particularly water, in the organic solvent can significantly alter the solubility of diphenylamine sulfate. It is recommended to use high-purity, anhydrous solvents for accurate and reproducible results.
-
Polymorphism: Different crystalline forms (polymorphs) of diphenylamine sulfate may exhibit different solubilities. It is important to characterize the solid phase before and after the solubility experiment to ensure that no phase transformation has occurred.
Practical Applications and Considerations
A thorough understanding of diphenylamine sulfate's solubility is critical for:
-
Reaction Chemistry: Selecting an appropriate solvent that can dissolve both reactants is key to achieving optimal reaction rates and yields.
-
Crystallization and Purification: The choice of solvent and anti-solvent systems for the crystallization and purification of diphenylamine sulfate is directly dependent on its solubility profile.
-
Pharmaceutical Formulation: For drug development applications, solubility in various organic and mixed-solvent systems is a critical parameter for developing stable and effective formulations.
References
-
ResearchGate. (2018). Solvent to solubilize Diphenylamine? Retrieved from [Link]
-
LookChem. (n.d.). DIPHENYLAMINE PRODUCT IDENTIFICATION. Retrieved from [Link]
-
Wikipedia. (2024). Diphenylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diphenylamine sulfate. PubChem Compound Database. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Diphenylamine. Retrieved from [Link]
-
ResearchGate. (2008). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based upon Mobile Order theory. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? Retrieved from [Link]
-
ResearchGate. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Retrieved from [Link]
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]
-
Quora. (2018). Are amines soluble in organic solvents? Retrieved from [Link]
-
ResearchGate. (2014). The Experimental Determination of Solubilities. Retrieved from [Link]
-
ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]
-
ACS Publications. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Wyzant. (2016). the reactions of amines and it's solubility. Retrieved from [Link]
-
Sciencemadness. (2007). amine salt formation in ketones as solvents. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (2024). Polar aprotic solvent. Retrieved from [Link]
-
ResearchGate. (2021). Solubility of elemental sulfur in pure organic solvents and organic solvent–ionic liquid mixtures from 293.15 to 353.15 K. Retrieved from [Link]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ResearchGate. (2017). Hansen solubility parameters (δ D , δ P , and δ H ) of the.... Retrieved from [Link]
-
SlideShare. (2019). solubility experimental methods.pptx. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2019). Physical Properties of liquids. Retrieved from [Link]
-
WebAssign. (n.d.). Thermodynamics of Salt Dissolution. Retrieved from [Link]
-
Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]
-
Wikipedia. (2024). Hansen solubility parameter. Retrieved from [Link]
-
Wikipedia. (2024). Ammonium sulfate. Retrieved from [Link]
-
Wikipedia. (2024). TNT. Retrieved from [Link]
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- 6. lup.lub.lu.se [lup.lub.lu.se]
A Technical Guide to the Oxidation of Diphenylamine: Mechanisms, Applications, and Protocols for the Modern Laboratory
Abstract
Diphenylamine ((C₆H₅)₂NH), a foundational aromatic amine, exhibits a rich and complex redox chemistry that has been harnessed for over a century in diverse scientific and industrial fields. Its oxidation, characterized by the formation of intensely colored products, serves as the basis for its widespread use as a redox indicator, an analytical reagent for detecting oxidizing agents and biomolecules, and an industrial antioxidant. This technical guide provides an in-depth exploration of the core chemical principles governing the reaction of diphenylamine with oxidizing agents. We will dissect the multi-step reaction mechanism, from the initial formation of diphenylbenzidine to the subsequent generation of the vibrant diphenylbenzidine violet. Causality behind experimental choices in key analytical protocols, such as the titration of ferrous ions with dichromate and the colorimetric estimation of DNA, is explained in detail. This guide is intended for researchers, analytical chemists, and drug development professionals, offering both foundational knowledge and field-proven, step-by-step methodologies to ensure reliable and reproducible results.
Introduction to Diphenylamine: A Versatile Aromatic Amine
Diphenylamine (DPA) is an organic compound consisting of an amine functional group attached to two phenyl substituents.[1] In its pure form, it is a colorless solid, though commercial samples often appear yellow due to the presence of oxidized impurities.[1] It is readily soluble in many organic solvents but only moderately soluble in water.[1]
First discovered in 1864, its utility was quickly recognized. By the 1870s, its characteristic blue coloration in the presence of oxidizing agents led to its adoption for detecting nitrates and nitrites in acidic solutions.[1] This fundamental reaction forms the basis of its enduring legacy in analytical chemistry and industry. The primary applications of DPA stem from its antioxidant properties and its ability to undergo distinct, color-changing oxidation reactions.[1][2] These properties have established its role in three main areas:
-
Industrial Antioxidant: Used to prevent oxidative degradation in lubricants, rubber, and propellants.[1][3][4]
-
Redox Indicator: Employed in titrations where a sharp color change signals the equivalence point of a redox reaction.[1][5]
-
Analytical Reagent: Forms the chemical basis for the qualitative and quantitative analysis of specific analytes, including nitrates, DNA, and other oxidizing substances.[1][6][7]
The Core Oxidation Mechanism: From Colorless to Colored
The utility of diphenylamine as an indicator and analytical reagent is entirely dependent on a well-defined, multi-step oxidation process that occurs in a strongly acidic medium, typically provided by sulfuric acid. The acid serves to catalyze the reaction and stabilize the charged intermediates. The process can be understood as a two-part sequence.
Part 1: Irreversible Oxidation to Diphenylbenzidine
The initial step involves the oxidation of two molecules of diphenylamine. This process results in the head-to-tail coupling of the molecules to form N,N'-diphenylbenzidine, commonly referred to as diphenylbenzidine. This intermediate is colorless.[8] This first oxidation is an irreversible reaction, meaning the diphenylbenzidine does not readily revert to diphenylamine under typical conditions.[9]
Part 2: Reversible Oxidation to Diphenylbenzidine Violet
The true indicator functionality arises from the second step. The colorless diphenylbenzidine is further oxidized to a quinoidal imine structure, known as diphenylbenzidine violet.[8] This compound is intensely blue-violet in color and is responsible for the characteristic visual signal in analytical tests.[10] This second oxidation step is reversible, allowing the color to appear precisely when an excess of a strong oxidizing agent is present at the endpoint of a titration.
Spectroscopic studies confirm that the blue color produced by various oxidizing agents (such as nitrates, chlorates, and peroxides) and nitrosating agents is due to the formation of similar, if not identical, benzidine and phenazine derivatives.[11][12]
Applications in Analytical Chemistry
The distinct, potential-dependent color change of the DPA system makes it an invaluable tool in quantitative and qualitative analysis.
Diphenylamine as a Redox Indicator
Diphenylamine and its sulfonated derivatives are classic redox indicators, particularly for titrations involving strong oxidizing agents like potassium dichromate and ceric sulfate.[1][8] The standard electrode potential for the diphenylbenzidine/diphenylbenzidine violet system is approximately +0.76 V.[8]
This is a common experiment in analytical chemistry to determine the concentration of iron(II) ions.[8][13]
-
Underlying Principle: In an acidic solution, dichromate ions (Cr₂O₇²⁻) oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), while the chromium is reduced from Cr⁶⁺ to Cr³⁺. Once all the Fe²⁺ has been consumed, the first drop of excess dichromate oxidizes the diphenylamine indicator, producing a sharp color change from colorless/pale green to deep violet.[8]
-
The Critical Role of Phosphoric Acid: The oxidation potential of the Fe³⁺/Fe²⁺ couple (+0.77 V) is very close to that of the indicator (+0.76 V).[8] This overlap would cause a premature and indistinct endpoint. To resolve this, phosphoric acid (H₃PO₄) is added. Phosphoric acid forms a stable, colorless complex with the ferric ions (Fe³⁺) produced during the titration. This complexation lowers the concentration of free Fe³⁺, thereby reducing the redox potential of the Fe³⁺/Fe²⁺ system. This ensures that the Fe²⁺ is completely oxidized before the indicator reacts, leading to a sharp and accurate endpoint.[8] It also removes the yellow color of Fe³⁺ which could otherwise obscure the endpoint.[8]
-
Reagent Preparation:
-
Standard K₂Cr₂O₇ Solution (0.1 N): Accurately weigh the required amount of primary standard grade potassium dichromate, dissolve in distilled water, and dilute to a known volume in a volumetric flask.
-
Indicator Solution: Dissolve 0.5-1 g of diphenylamine in 100 mL of concentrated sulfuric acid. Add this solution carefully to 20 mL of water.
-
Acid Mixture: Prepare a mixture of sulfuric acid and phosphoric acid.
-
-
Titration Procedure:
-
Pipette a known volume (e.g., 20 mL) of the ferrous iron sample solution into a conical flask.
-
Add approximately 10 mL of the sulfuric-phosphoric acid mixture.
-
Add 2-3 drops of the diphenylamine indicator solution.
-
Titrate with the standard 0.1 N K₂Cr₂O₇ solution from a burette. The solution will initially be pale green.
-
Continue the titration, swirling the flask, until the endpoint is reached. The endpoint is marked by the first appearance of a permanent, intense blue-violet color.
-
Record the volume of K₂Cr₂O₇ used and repeat the titration for precision.
-
Qualitative and Quantitative Analysis
This classic spot test relies on the oxidation of diphenylamine by nitrate (NO₃⁻) or nitrite (NO₂⁻) ions in a concentrated sulfuric acid medium to produce an intense blue color.[1][6] The sulfuric acid serves both as a dehydrating agent and the acidic medium required for the reaction. This test is highly sensitive and has been historically used for water quality analysis and is currently employed in forensic kits to detect gunshot residues containing nitroglycerine and nitrocellulose.[1][6]
-
Protocol for Qualitative Nitrate Test:
-
Place 1-2 mL of the sample solution to be tested in a clean test tube.
-
Carefully add 2-3 mL of concentrated sulfuric acid and mix.
-
Add 2-3 drops of the diphenylamine indicator solution.
-
The immediate formation of a dark blue or purple color indicates the presence of nitrates.[14] A negative result shows no color change.[14][15]
-
Developed by Zacharias Dische in 1924, this method is a cornerstone of molecular biology for quantifying DNA.[1]
-
Principle: The reaction is not with the DNA molecule itself, but with the 2-deoxypentose sugar component. Under hot, acidic conditions, the purine deoxyribonucleosides in DNA are hydrolyzed. The released 2-deoxyribose sugar is converted to a highly reactive ω-hydroxylevulinic aldehyde.[7] This aldehyde then reacts with diphenylamine to form a stable bluish-green colored complex.[7] The intensity of this color, measured spectrophotometrically, is directly proportional to the concentration of DNA. The absorbance maximum is typically read at 595 nm.[16][17]
-
Protocol for DNA Estimation:
-
Reagent Preparation: Dissolve 1.5 g of diphenylamine in 100 mL of glacial acetic acid and add 1.5 mL of concentrated sulfuric acid. Store in the dark. On the day of use, add 0.5 mL of a fresh aqueous acetaldehyde solution (16 mg/mL) per 100 mL of reagent.[16]
-
Standard Curve: Prepare a series of DNA standards of known concentrations (e.g., 50-500 µg/mL).
-
Assay: To 2 mL of each standard and unknown sample, add 4 mL of the diphenylamine reagent and mix thoroughly.
-
Incubation: Incubate all tubes in a boiling water bath for 10 minutes or at 50°C for 3 hours for a modified, more stable reaction.[16][18]
-
Measurement: Cool the tubes to room temperature and measure the absorbance of each sample at 595 nm against a reagent blank.
-
Quantification: Plot a standard curve of absorbance versus DNA concentration and use it to determine the concentration of the unknown samples.
-
| Parameter | Diphenylamine Test (Nitrate) | Dische DPA Test (DNA) | Redox Titration (Fe²⁺ vs Cr₂O₇²⁻) |
| Analyte | NO₃⁻, NO₂⁻ | 2-Deoxypentose (from DNA) | Fe²⁺ |
| Reagent | DPA in conc. H₂SO₄ | DPA in Acetic Acid/H₂SO₄ | DPA in conc. H₂SO₄ |
| Reaction Product | Diphenylbenzidine Violet | Blue-Green Complex | Diphenylbenzidine Violet |
| Signal | Intense Blue/Violet Color | Blue-Green Color (Abs @ 595 nm) | Colorless → Intense Violet |
| Key Condition | Strong Acidic Medium | Heat and Strong Acid | Presence of H₃PO₄ |
Diphenylamine as an Industrial Antioxidant
The same reactivity that makes DPA useful in the lab also makes it a powerful industrial antioxidant. Its primary function is as a radical scavenger or "chain-breaking" antioxidant.
-
Mechanism of Action: In materials like lubricants and rubber, oxidative degradation proceeds via a free-radical chain reaction. DPA can donate its labile amine hydrogen atom to terminate these radical chains, forming a stable diphenylamino radical that does not propagate the chain reaction.[19]
-
Applications:
-
Lubricants: Alkylated diphenylamines are added to engine oils to prevent oxidation, which leads to oil thickening and the formation of sludge and deposits.[3]
-
Rubber and Elastomers: Used as antiozonants, where they react with ozone on the rubber surface, forming a protective film and preventing the ozone from cleaving the polymer chains.[4]
-
Smokeless Powder Stabilizer: In propellants, DPA neutralizes acidic nitrogen oxide (NOx) degradation products of nitrocellulose, preventing them from catalyzing further decomposition and ensuring the long-term stability and safety of the explosive material.[1]
-
Agriculture: Historically used as a fungicide and anti-scald agent on apples to prevent skin browning during storage, a result of its ability to inhibit the oxidation of α-farnesene.[1][2]
-
Summary and Future Perspectives
The oxidation of diphenylamine is a classic example of how fundamental chemical principles can be translated into robust and versatile applications. From its role as a simple yet effective redox indicator to its use in the precise quantification of DNA and the stabilization of industrial materials, DPA's redox chemistry remains highly relevant. While modern analytical techniques have emerged, the simplicity, low cost, and reliability of DPA-based methods ensure their continued use in educational, quality control, and research settings. Future research may focus on developing novel DPA derivatives with tailored redox potentials or enhanced antioxidant capabilities for specialized applications in materials science and drug stabilization.
References
-
Nitrate test. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]
-
Jeevithakumari, K. (n.d.). Estimation of dna by diphenylamine method. Slideshare. Retrieved February 6, 2026, from [Link]
-
Brainly.in. (2021, September 2). How does diphenylamine act as a redox indicator? Retrieved February 6, 2026, from [Link]
-
Diphenylamine. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]
-
OSU NREM. (2020, August 3). Field Screening Test For Nitrate in Corn or Sorghum Stalks [Video]. YouTube. [Link]
-
Request PDF. (n.d.). Properties of diphenylamine and diphenylbenzidine as oxidation-reduction indicators. ResearchGate. Retrieved February 6, 2026, from [Link]
- Practical Pharmaceutical Analytical Chemistry - II. (2018-2019). Second Level First Semester, Section 3.
- Grebber, K., & Karabinos, J. V. (n.d.). A Study of the Diphenylamine Test for Aliphatic Nitrocompounds.
-
Grebber, K., & Karabinos, J. V. (n.d.). A study of the diphenylamine test for aliphatic nitrocompounds. Retrieved February 6, 2026, from [Link]
-
Request PDF. (n.d.). Structure of the Products of the Oxidation of Diphenylamine, the First Member in a Family of Analytical Redox Reagents. ResearchGate. Retrieved February 6, 2026, from [Link]
-
Spectrum Classes. (2025, July 6). Redox titration of K2Cr2O7 vs FAS | Indicator diphenylamine | Class 12 [Video]. YouTube. [Link]
-
Request PDF. (n.d.). Oxidative polymerization of diphenylamine: A mechanistic study. ResearchGate. Retrieved February 6, 2026, from [Link]
-
Knop, J. (1924). DIPHENYLAMINE AS INDICATOR IN THE TITRATION OF IRON WITH DICHROMATE SOLUTION. Journal of the American Chemical Society. [Link]
- Burton, K. (1956). A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid. Biochemical Journal, 62(2), 315-323.
-
ACS Publications. (n.d.). Oxidation of diphenylamine by hydroxyl radicals and excitation of the diphenylamino and hydroxyl adduct radicals. The Journal of Physical Chemistry. [Link]
- Forrest, J., Tucker, S. H., & Whalley, M. (1951). The Oxidation of Diphenylamine and of its N-Derivatives. Part I. Journal of the Chemical Society, 68.
-
Quicksilver Analytics. (2018, January 23). Diphenylamine added to Sulfuric Acid Safety Data Sheet. [Link]
-
Decallonne, J. R., & Weyns, C. J. (1976). Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C. Analytical Biochemistry, 74(2), 448-456. [Link]
-
Government of Canada. (2019, February 22). The Diphenylamine Spot Test for Cellulose Nitrate in Museum Objects – Canadian Conservation Institute (CCI) Notes 17/2. [Link]
-
eGyanKosh. (n.d.). ESTIMATION OF DNA BY DIPHENYLAMINE REACTION. Retrieved February 6, 2026, from [Link]
-
ACS Omega. (2025, November 14). Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. [Link]
-
Pinsky, A., Levy, A., & Grossman, S. (1982). Diphenylamine: an unusual antioxidant. Biochemical and Biophysical Research Communications, 108(1), 278-283. [Link]
-
Decallonne, J. R., & Weyns, C. J. (1976). Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C. ResearchGate. [Link]
-
eGyanKosh. (n.d.). COLORIMETRIC ESTIMATION OF DNA BY DIPHENYLAMINE METHOD. Retrieved February 6, 2026, from [Link]
-
Scientific Research Publishing. (n.d.). Analyses of Reaction Mechanisms among Different Sulfonation Reagents and m-Diphenylamine and Crystal Structures of the Formed Compounds. [Link]
-
Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved February 6, 2026, from [Link]
Sources
- 1. Diphenylamine - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Diphenylamine Antioxidants [lubrizol.com]
- 4. The principle|Diphenylamine|rubber antioxidant-Hosea Chem [hoseachem.com]
- 5. brainly.in [brainly.in]
- 6. Nitrate test - Wikipedia [en.wikipedia.org]
- 7. Estimation of dna by diphenylamine method | PPTX [slideshare.net]
- 8. kfs.edu.eg [kfs.edu.eg]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. The Diphenylamine Spot Test for Cellulose Nitrate in Museum Objects – Canadian Conservation Institute (CCI) Notes 17/2 - Canada.ca [canada.ca]
- 16. iitg.ac.in [iitg.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
The Dische Test & Burton Optimization: A Technical Guide to Colorimetric DNA Quantification
Executive Summary
The Dische diphenylamine (DPA) test remains a foundational method in nucleic acid chemistry, representing the first specific colorimetric assay for deoxyribose. While modern fluorometric methods (e.g., PicoGreen) offer higher sensitivity, the Dische test—specifically the Burton Modification (1956) —retains critical utility in drug development and biochemical profiling due to its high specificity for DNA over RNA and its resistance to protein interference. This guide serves as a technical manual for implementing, validating, and understanding the mechanistic underpinnings of this assay.
Part 1: The Historical Genesis
In 1930, Zacharias Dische published "Über einige neue charakteristische Farbreaktionen der Thymonukleinsäure" (On some new characteristic color reactions of thymonucleic acid). Before this, nucleic acid analysis was plagued by the inability to distinguish "thymonucleic acid" (DNA) from "yeast nucleic acid" (RNA) in complex mixtures.
Dische’s breakthrough was not just a color change; it was the identification of 2-deoxyribose as the specific reactive moiety. However, the original high-temperature protocol was prone to instability and interference. In 1956, Kenneth Burton refined the chemistry by adding acetaldehyde and lowering the reaction temperature, increasing sensitivity by 3-5 fold and creating the robust protocol used in laboratories today.
Part 2: The Chemical Mechanism (The "Why")
To troubleshoot this assay, one must understand that it is not a direct stain of the DNA helix. It is a multi-step organic synthesis occurring in situ.
The Reaction Pathway[1]
-
Acid Hydrolysis: High concentrations of sulfuric and glacial acetic acid depurinate the DNA. The glycosidic bonds between purines (Adenine, Guanine) and the deoxyribose backbone are cleaved.
-
Dehydration: The liberated 2-deoxyribose undergoes acid-catalyzed dehydration.
-
Chromophore Formation: The dehydrated sugar converts to
-hydroxylevulinyl aldehyde . This intermediate condenses with two molecules of diphenylamine (DPA) to form a blue cationic complex with an absorption maximum at 595–600 nm .
Critical Insight: The Burton modification utilizes acetaldehyde to catalyze the condensation step, allowing the reaction to proceed at 30°C (overnight) rather than 100°C.[1][2] This prevents the degradation of the chromophore and reduces background noise from other carbohydrates.
Figure 1: The chemical pathway of the Dische reaction. Note the conversion of deoxyribose to the reactive aldehyde intermediate.[3]
Part 3: Protocol Engineering (The Burton Modification)
Standard Operating Procedure (SOP)
This protocol utilizes the Burton modification, which is the industry standard for stability and sensitivity.
Reagent Preparation
Safety Note: Reagents are highly corrosive. Work in a fume hood.
| Reagent | Composition | Storage | Stability |
| Reagent A (DPA Solution) | 1.5g Diphenylamine in 100mL Glacial Acetic Acid + 1.5mL Conc.[4] H₂SO₄ | Dark bottle, Room Temp | 1 Month |
| Reagent B (Catalyst) | 16 mg/mL Acetaldehyde in water | 4°C (Refrigerated) | Prepare Fresh |
| Working Reagent | Mix 20 mL Reagent A + 0.1 mL Reagent B | Immediate Use | Unstable |
Experimental Workflow
The critical variable here is incubation time vs. temperature .
-
Method A (High Sensitivity): 16–20 hours at 30°C.
-
Method B (Rapid): 3–4 hours at 50°C (Slightly higher background).
Figure 2: Step-by-step workflow for the Burton-modified Dische assay.
Step-by-Step Procedure
-
Preparation: Prepare DNA standards (e.g., Calf Thymus DNA) ranging from 0 to 100 µg/mL in 1N Perchloric acid (HClO₄) or buffered saline.
-
Extraction (If required): If DNA is in tissue, extract with hot 0.5N HClO₄ (70°C for 15 min) to hydrolyze and solubilize.
-
Reaction: In glass tubes, mix 1.0 mL of Sample/Standard with 2.0 mL of Working Reagent .
-
Incubation: Cover tubes with parafilm or glass marbles. Incubate in the dark at 30°C for 16–20 hours.
-
Measurement: Transfer to cuvettes. Read Absorbance at 600 nm (A₆₀₀) against the reagent blank (0 µg DNA).
Part 4: Critical Analysis & Validation
Sensitivity and Specificity
The Dische test is less sensitive than modern fluorescent dyes but far more specific than UV absorbance (A260).
| Feature | Dische (Burton) | UV Absorbance (A260) | Hoechst / PicoGreen |
| Target | Deoxyribose (Chemical) | Purine/Pyrimidine Rings | dsDNA Helix (Intercalation) |
| Sensitivity | ~3–5 µg DNA | ~1–2 µg DNA | < 1 ng DNA |
| RNA Interference | Negligible (Greenish tint) | High (Indistinguishable) | Variable (Dye dependent) |
| Protein Interference | Low (Precipitates can be spun down) | High (A280 overlap) | Low |
| Cost | Very Low | Low | High |
Troubleshooting Common Failure Modes
-
Green Discoloration: Indicates high RNA contamination. The RNA ribose reacts to form a green complex that absorbs weakly at 600nm but strongly at 405nm.
-
Correction: Measure A₆₀₀ and A₄₀₅. Pure DNA has a high A₆₀₀/A₄₀₅ ratio.
-
-
Cloudiness/Precipitate: High protein content or salt precipitation.
-
Correction: Centrifuge tubes after incubation and read the supernatant.
-
-
High Blank: Impure acetic acid or old acetaldehyde.
-
Correction: Use analytical grade Glacial Acetic Acid and fresh acetaldehyde.
-
Part 5: Modern Relevance
Why use a 1930s/1950s method in the 2020s?
-
Cost: It costs pennies per sample.
-
Specificity: It is the only common method that quantifies DNA based on the sugar moiety . This makes it invaluable when checking for DNA contamination in samples containing high levels of nucleotides (dNTPs) or short oligonucleotides that might not bind intercalating dyes effectively.
-
Drug Development: In formulations where excipients interfere with fluorescence, the robust chemical nature of the Dische test provides a reliable "orthogonal" validation method.
References
-
Dische, Z. (1930). Über einige neue charakteristische Farbreaktionen der Thymonukleinsäure und eine Mikromethode zur Bestimmung derselben in tierischen Organen mit Hilfe dieser Reaktionen. Mikrochemie, 8, 4–32.
-
Burton, K. (1956).[1][4][5] A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid. Biochemical Journal, 62(2), 315–323.[5][6]
-
Patterson, J., & Mura, C. (2013).[7] Rapid colorimetric assays to qualitatively distinguish RNA and DNA in biomolecular samples.[7][8] Journal of Visualized Experiments, (72), e50225.[7]
Sources
- 1. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 2. scispace.com [scispace.com]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. iitg.ac.in [iitg.ac.in]
- 5. A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Dische test - Wikipedia [en.wikipedia.org]
- 8. Rapid Colorimetric Assays to Qualitatively Distinguish RNA and DNA in Biomolecular Samples - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Specificity DNA Quantification via the Diphenylamine (Burton) Assay
Abstract
While modern fluorometric methods (e.g., PicoGreen) and UV spectrophotometry (A260) are ubiquitous, the Diphenylamine (DPA) assay remains the gold standard for specificity when quantifying DNA in crude extracts contaminated with significant RNA or protein. Unlike UV absorbance, which cannot distinguish between DNA and RNA, the DPA reaction specifically targets the 2-deoxyribose sugar found only in DNA. This application note details the Burton Modification of the DPA assay, which utilizes acetaldehyde to enhance sensitivity by 3-5 fold over the original Dische method, allowing for accurate quantification in the 5–500 µg range.
Introduction & Strategic Utility
In drug development and complex tissue analysis, "total nucleic acid" readings are often insufficient. A260/A280 ratios are easily skewed by free nucleotides, RNA, or phenol contamination.
Why use the Diphenylamine Assay?
-
Absolute Specificity: The reagent reacts exclusively with 2-deoxyribose. It is immune to RNA interference, making it ideal for viral load studies, cell cycle analysis, or crude tissue homogenates where RNA separation is difficult.
-
Cost-Efficiency: Reagents are inexpensive and stable compared to fluorescent dyes.
-
Robustness: Less sensitive to buffer salts than PCR-based quantification.
Limitations:
-
Sensitivity: Lower limit of detection is ~3–5 µg, compared to ng levels for fluorescence.
-
Time: The Burton modification requires an overnight incubation (or 4 hours at elevated temperature), unlike the instant readout of a NanoDrop.
Mechanism of Action
The DPA assay relies on a multi-step chemical reaction sequence known as the Dische Reaction .
-
Acid Hydrolysis: High concentrations of glacial acetic acid and sulfuric acid hydrolyze the phosphodiester bonds of DNA.
-
Depurination: The N-glycosidic bonds linking purines (Adenine, Guanine) to the deoxyribose backbone are cleaved.
-
Dehydration: The liberated deoxyribose sugar is dehydrated to form
-hydroxylevulinyaldehyde (also known as -hydroxylevulinaldehyde). -
Chromophore Formation: This reactive aldehyde condenses with two molecules of diphenylamine to form a blue-colored complex with a sharp absorbance peak at 595–600 nm .
Note on Stoichiometry: Only the deoxyribose associated with purines is released efficiently.[1] Therefore, the reaction measures roughly 50% of the total nucleotides.[2] However, because the assay is calibrated against a standard curve of known DNA (e.g., Calf Thymus), this stoichiometric factor is normalized.
Diagram 1: Chemical Reaction Pathway
Caption: The acid-catalyzed conversion of DNA to the chromogenic diphenylamine complex.[2][3][4][5]
Materials & Reagents
A. Equipment
-
Spectrophotometer capable of reading at 600 nm (or 595 nm).
-
Water bath set to 30°C (for overnight) or 56°C (for rapid assay).
-
Glass test tubes (Do not use plastic that may be incompatible with glacial acetic acid).
B. Reagent Preparation
Safety Warning: Diphenylamine is toxic.[6] Glacial acetic acid and sulfuric acid are highly corrosive. Work in a fume hood.
| Reagent | Composition | Preparation Notes |
| Stock Standard DNA | 0.5 mg/mL Calf Thymus DNA | Dissolve in 5 mM NaOH or water. Store at -20°C. |
| DPA Solution A | 1.5 g Diphenylamine 100 mL Glacial Acetic Acid 1.5 mL Conc.[6][7] H2SO4 | Dissolve DPA in acetic acid first, then slowly add acid. Store in dark bottle. Stable for months. |
| Acetaldehyde Solution | 16 mg/mL in dH2O | Prepare fresh or store at 4°C tightly sealed. Critical for sensitivity. |
| Working Burton Reagent | Mix Solution A and Acetaldehyde | Ratio: 100 mL Solution A + 0.5 mL Acetaldehyde. Prepare Fresh on day of use. |
Experimental Protocol (Burton Modification)
Phase 1: Sample Preparation
If the DNA sample is in a complex buffer or contains high protein:
-
Add Perchloric Acid (PCA) to a final concentration of 0.5 N.
-
Centrifuge at 10,000 x g for 10 mins at 4°C.
-
Discard supernatant (contains RNA/free nucleotides).
-
Hydrolyze the pellet in 0.5 N PCA at 70°C for 15 mins to solubilize DNA.
-
Use the supernatant for the assay. (If sample is relatively pure DNA in water/TE, skip to Phase 2).
Phase 2: The Assay Workflow
-
Standard Curve Setup: Prepare a series of DNA standards (0, 10, 20, 50, 100 µg) in a final volume of 1.0 mL .
-
Sample Setup: Dilute unknown samples to 1.0 mL with dH2O or buffer.
-
Reaction: Add 2.0 mL of the freshly prepared Working Burton Reagent to each tube (1:2 ratio).
-
Mixing: Vortex thoroughly.
-
Incubation:
-
Option A (High Accuracy): Incubate at 30°C for 16–20 hours (Overnight).
-
Option B (Rapid): Incubate at 56°C for 3–4 hours .
-
-
Measurement: Read absorbance at 600 nm against the blank (0 µg DNA).
Diagram 2: Experimental Workflow
Caption: Decision tree for sample processing and reaction workflow.
Data Analysis & Interpretation
Calculation
-
Subtract the absorbance of the Reagent Blank (0 µg DNA) from all standards and samples.
-
Plot Absorbance (Y-axis) vs. DNA Concentration (µg) (X-axis) .[1][6]
-
Perform a linear regression (
). -
Calculate unknown concentration:
Troubleshooting Table
| Observation | Possible Cause | Corrective Action |
| No Color Development | Acetaldehyde omitted or old. | Ensure acetaldehyde is fresh; it is volatile and essential for the Burton modification. |
| Turbidity/Precipitate | Protein contamination or K+ salts. | Centrifuge tubes before reading absorbance. Use PCA precipitation step. |
| High Background | Impure reagents or dirty glassware. | Use analytical grade acetic acid; wash glassware with acid. |
| Non-Linear Curve | DNA concentration too high. | Dilute sample to fall within 10–100 µg range. |
Comparative Analysis
| Feature | Diphenylamine (Burton) | UV Absorbance (A260) | Fluorescence (PicoGreen) |
| Target | Deoxyribose (Sugar) | Purine/Pyrimidine Rings | dsDNA Helix Structure |
| Specificity | High (DNA only) | Low (DNA, RNA, free bases) | High (dsDNA only) |
| Sensitivity | Moderate (5 µg) | Moderate (1 µg) | Very High (pg range) |
| Interference | Proteins (Turbidity) | Phenol, Protein, RNA | ssDNA, some salts |
| Time | Hours (Overnight) | Instant | 15-30 mins |
References
-
Burton, K. (1956).[7] "A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid." Biochemical Journal, 62(2), 315–323.
- Dische, Z. (1930). "Über einige neue charakteristische Farbreaktionen der Thymonukleinsäure and eine Mikromethode zur Bestimmung derselben in tierischen Organen mit Hilfe dieser Reaktionen." Mikrochemie, 8, 4–32.
-
Giles, K. W., & Myers, A. (1965). "An improved diphenylamine method for the estimation of deoxyribonucleic acid." Nature, 206, 93.
-
Cold Spring Harbor Protocols. (2006). "Diphenylamine Assay for DNA." CSH Protocols.
Sources
- 1. Quantification of unknown DNA by diphenylamine reagent. [vlab.andcollege.du.ac.in]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of dna by diphenylamine method | PPTX [slideshare.net]
- 5. Dische test - Wikipedia [en.wikipedia.org]
- 6. iitg.ac.in [iitg.ac.in]
- 7. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Diphenylamine Reagent for Nitrate Analysis
Topic: Preparation and Validation of Diphenylamine Reagent for Nitrate Detection Content Type: Application Note & Standard Operating Protocol (SOP) Audience: Senior Researchers, Analytical Chemists, and Drug Development Scientists
Abstract
The detection of nitrate (
Scientific Principles & Mechanism of Action
The utility of diphenylamine lies in its sensitivity to oxidizing agents in a strong acid medium. The reaction is not a simple complexation but a multi-step oxidation driven by the liberation of nitric acid (
The Reaction Pathway:
-
Acid Hydrolysis: Sulfuric acid protonates the nitrate ion, liberating free nitric acid/nitrogen oxides.
-
Primary Oxidation: Diphenylamine is oxidized to
-diphenylbenzidine (colorless). -
Secondary Oxidation:
-diphenylbenzidine is further oxidized to the Diphenylbenzidine Violet (a quinoidal imonium ion), which exhibits a deep blue absorbance maximum at nm.
Critical Note on Stoichiometry: The reaction requires a high concentration of protons (
Figure 1: Oxidative pathway of diphenylamine to the chromogenic quinoidal complex.[1]
Safety & Handling Protocols
Hazard Class: Corrosive, Toxic, Dangerous for the Environment.
-
Sulfuric Acid (
): The protocol uses concentrated acid (96-98%). It is violently hygroscopic and exothermic. Never add water to acid. Always add acid to water (or the aqueous DPA slurry) slowly. -
Diphenylamine (
): Toxic by ingestion and skin contact; potential carcinogen. Handle in a fume hood. -
PPE Requirements:
-
Nitrile gloves (double-gloving recommended).
-
Chemical splash goggles + Face shield.
-
Acid-resistant apron.
-
Reagent Preparation Protocol
This protocol synthesizes the "Wet Slurry" method, which is safer than dissolving dry powder directly into hot acid and yields a more stable solution than the "Dry Mix" method.
Target Concentration: 0.5% (w/v) Diphenylamine in ~90% Sulfuric Acid.[2]
Materials Required
| Component | Grade | Quantity |
| Diphenylamine (DPA) | ACS Reagent (>99%) | 0.50 g |
| Sulfuric Acid ( | Concentrated (98%) | 90 mL |
| Deionized Water (DI) | Type I (18.2 MΩ) | 10 mL |
| Glassware | 250 mL Volumetric Flask (Borosilicate) | 1 |
| Storage | Amber Glass Bottle with PTFE-lined cap | 1 |
Step-by-Step Procedure
Figure 2: Preparation workflow utilizing the aqueous slurry method to manage exotherms.
Detailed Steps:
-
Weighing: Accurately weigh 0.50 g of Diphenylamine crystals. Transfer to a clean 250 mL beaker or flask.
-
Slurry Formation: Add 10 mL of Deionized Water. DPA is insoluble in water; it will form a white slurry/suspension.
-
Acid Addition (The Exotherm):
-
Place the beaker in an ice bath or cool water bath (optional but recommended).
-
Measure 90 mL of concentrated Sulfuric Acid.[2]
-
Slowly pour the acid down the side of the beaker into the water/DPA slurry while gently swirling.
-
Caution: The solution will generate significant heat.[2][3] The DPA will dissolve as the acid concentration increases.
-
-
Homogenization: Allow the solution to cool to room temperature. It should be clear and colorless.
-
Storage: Transfer to an amber glass bottle .
-
Shelf Life: 6–12 months if protected from light.
-
Discard Criteria: If the solution turns brown (oxidation by air) or blue (contamination with nitrates), discard immediately.
-
Testing Protocols
Method A: Qualitative Spot Test (Pass/Fail)
Best for: Raw material ID, cleaning validation, field testing.
-
Place 1–2 drops of the test sample (liquid) or a small crystal (solid) on a white porcelain spot plate.
-
Add 3 drops of the Diphenylamine Reagent .[3]
-
Observation (0–60 seconds):
Method B: Semi-Quantitative Spectrophotometry
Best for: Limit testing (e.g., <20 ppm).
-
Blank: 2 mL DI Water + 3 mL Reagent.
-
Standard: 2 mL Nitrate Standard (e.g., 10 ppm
) + 3 mL Reagent. -
Sample: 2 mL Sample + 3 mL Reagent.
-
Incubation: Mix well (vortex). The reaction is exothermic. Let stand for 15 minutes to cool and stabilize color.
-
Measurement: Read Absorbance at 590 nm .
-
Calculation: Compare Sample Absorbance against the Standard curve.
Validation & Quality Control
To ensure data integrity, every test session must include the following controls:
| Control Type | Composition | Expected Result | Purpose |
| Negative Control | DI Water + Reagent | Colorless | Verifies reagent is not contaminated. |
| Positive Control | 10 ppm | Distinct Blue | Verifies reagent activity/sensitivity. |
| Interference Check | Sample + Oxidizer (e.g., | Blue (False Pos) | Checks for oxidizing matrix effects. |
Interferences:
-
False Positives: Any strong oxidizing agent (Nitrites, Chlorates, Bromates, Iodates, Chromates, Permanganates, Peroxides).
-
False Negatives: High concentrations of chlorides (
) can reduce the sensitivity by competing for the oxidation mechanism.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reagent is Blue upon preparation | Contaminated glassware or water.[3] | Discard. Acid wash all glassware (10% HCl) and rinse with Type I water. |
| Reagent is Brown | Photochemical oxidation or organic contamination. | Store in amber bottles. Ensure DPA purity >99%. |
| No color with Positive Control | Water content too high (>30%). | Re-prepare reagent using 98% Sulfuric Acid. Ensure glassware is dry. |
| Precipitate forms | DPA saturation. | Filter through glass wool or re-dissolve by gentle warming (do not exceed 60°C). |
References
-
Canadian Conservation Institute. (2019). The Diphenylamine Spot Test for Cellulose Nitrate in Museum Objects. CCI Notes 17/2. Retrieved from [Link][1][2][4][3][5][6][7]
-
University of Missouri Extension. (1993). Qualitative Nitrate Detection for Toxicity Potential. Guide G9800. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). A Study of the Diphenylamine Test for Aliphatic Nitrocompounds. Journal of Research of the National Bureau of Standards. Retrieved from [Link]
-
Asian Journal of Chemistry. (2009). Spectrophotometric Determination of Nitrite using Diphenylamine as Complexing Agent. Vol. 21, No. 3. Retrieved from [Link]
Sources
- 1. canada.ca [canada.ca]
- 2. The Diphenylamine Spot Test for Cellulose Nitrate in Museum Objects – Canadian Conservation Institute (CCI) Notes 17/2 - Canada.ca [canada.ca]
- 3. Qualitative Nitrate Detection for Toxicity Potential | MU Extension [extension.missouri.edu]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
Application Notes and Protocols: A Step-by-Step Guide for the Diphenylamine Spot Test for Cellulose Nitrate
Introduction: Unmasking the Presence of Cellulose Nitrate
Cellulose nitrate, a historically significant polymer, finds application in a diverse range of materials from early plastics and films to lacquers and explosives.[1] However, its inherent instability and potential for degradation necessitate a rapid and reliable method for its identification, particularly in fields such as conservation science, forensic analysis, and materials quality control. The diphenylamine spot test is a highly sensitive and specific qualitative method for detecting the presence of cellulose nitrate.[2] This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on how to effectively perform this colorimetric assay.
The underlying principle of the test is the potent oxidizing nature of the nitrate group within the cellulose nitrate molecule.[3] In a strongly acidic environment provided by sulfuric acid, the nitrate esters in cellulose nitrate are hydrolyzed, releasing nitrate ions (NO₃⁻). These ions then oxidize the colorless diphenylamine reagent, resulting in the formation of a deep blue-violet quinoid-type dye.[2] This distinct color change serves as a positive indicator for the presence of cellulose nitrate.
I. Reagents and Apparatus
Reagent Preparation: 0.5% Diphenylamine in 90% Sulfuric Acid
The preparation of the diphenylamine reagent requires strict adherence to safety protocols due to the corrosive nature of concentrated sulfuric acid.
Materials:
-
Diphenylamine (0.5 g)
-
Concentrated Sulfuric Acid (H₂SO₄, 90 mL)
-
Distilled Water (10 mL)
-
Glass beakers or flasks
-
Glass stirring rod
-
Graduated cylinders
-
A cold water or ice bath
-
Appropriate Personal Protective Equipment (PPE): safety goggles, acid-resistant gloves, and a lab coat.
Procedure:
-
Safety First: Conduct the entire preparation process within a certified fume hood.
-
Dilution of Sulfuric Acid: In a glass beaker, carefully and slowly add 90 mL of concentrated sulfuric acid to 10 mL of distilled water while continuously stirring with a glass rod. Crucially, always add acid to water, never the other way around, to prevent violent exothermic reactions and splattering. [2][4] The dilution process generates significant heat; placing the beaker in a cold water or ice bath will help to manage the temperature.[5]
-
Dissolving Diphenylamine: Once the diluted sulfuric acid has cooled, add 0.5 g of diphenylamine to the solution in small portions, stirring continuously until it is fully dissolved.[2][4]
-
Storage: Transfer the freshly prepared reagent to a clean, dry, and clearly labeled glass bottle with a corrosion-resistant cap. The label should include the reagent name, concentration, preparation date, and appropriate hazard warnings ("Corrosive"). Store the reagent in a cool, dark, and well-ventilated area. The reagent is stable for several years, even if it develops a slight discoloration.[2]
Apparatus
-
Glass microscope slides or a white porcelain spot plate
-
Glass pipettes, eye droppers, or glass rods for reagent application
-
Spatula or scalpel for sample collection
-
Microscope (optional, for very small samples)
II. Experimental Protocol: The Spot Test
This protocol outlines the steps for safely and accurately performing the diphenylamine spot test.
Step 1: Sample Collection
From an inconspicuous area of the object being tested, carefully remove a minuscule sample using a clean scalpel or spatula. A sample smaller than a pinhead is sufficient for the test.[2] For coatings or lacquers, a light scraping will suffice.
Step 2: Sample Placement
Place the collected sample onto a clean glass microscope slide or into one of the wells of a white porcelain spot plate.[2] The white background of the spot plate enhances the visibility of the color change.
Step 3: Reagent Application
Using a clean pipette, eye dropper, or glass rod, apply a single drop of the 0.5% diphenylamine in 90% sulfuric acid reagent directly onto the sample.[2][6] It is critical to avoid touching the sample with the dropper tip to prevent contamination of the stock reagent solution.[4][7]
Step 4: Observation and Interpretation
Observe the sample for any immediate color change.
-
Positive Result: The rapid appearance of a deep blue-violet color on the sample, which may then diffuse into the surrounding reagent drop, indicates the presence of cellulose nitrate.[2]
-
Negative Result: The absence of a color change, or the appearance of other colors such as yellow, orange, brown, or green, signifies a negative result, indicating that cellulose nitrate is not present.[2]
To ensure accuracy and to familiarize oneself with the expected positive result, it is highly recommended to run a control test simultaneously using a known cellulose nitrate-containing material.[2]
Experimental Workflow Diagram
Caption: A flowchart of the diphenylamine spot test for cellulose nitrate.
III. Scientific Integrity and Causality
The Chemistry of the Blue Color
The diphenylamine test is a classic example of a redox reaction. The concentrated sulfuric acid serves two primary purposes: it acts as a dehydrating agent and facilitates the hydrolysis of the nitrate esters from the cellulose polymer. This releases nitrate ions (NO₃⁻) which, in the acidic medium, are powerful oxidizing agents.[2] The diphenylamine is subsequently oxidized, leading to a series of complex reactions that ultimately form a stable, intensely colored blue quinoid-type dye.[2] The immediacy and intensity of the color change are indicative of the concentration of nitrate ions and, by extension, the presence of cellulose nitrate.
Potential Interferences and Limitations
While the diphenylamine test is highly sensitive for cellulose nitrate, it is not entirely specific. The test is fundamentally a reaction for oxidizing agents.[8] Therefore, other strong oxidizing ions can produce a false positive result.
Table 1: Potential Interferences and their Effects
| Interfering Substance | Potential Source | Observed Result | Mitigation Strategy |
| Chromates (CrO₄²⁻) | Yellow, orange, or green pigments | False positive (blue color) | Correlate test results with visual inspection of the material. |
| Nitrites (NO₂⁻) | Environmental contaminants, degradation products | False positive (blue color) | The test is sensitive to both nitrates and nitrites.[3][9] |
| Other Oxidizing Agents | Peroxides, chlorates, ferric ions | False positive (blue color) | Consider the provenance and composition of the material being tested. |
| Admixed Resins | Ester gums, copal, and other natural resins in varnishes | Suppression of the reaction | Be aware that a negative result in a varnish does not definitively rule out the presence of cellulose nitrate.[2] |
It is also noteworthy that this test was historically used in forensic science as the "paraffin test" for gunshot residue, aiming to detect nitrates and nitrites from gunpowder.[10] However, due to a high incidence of false positives from common environmental nitrates, it is no longer considered reliable for this purpose.[10]
IV. Safety and Disposal
Safety Precautions:
-
Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves, when handling the diphenylamine reagent.
-
Work in a well-ventilated area, preferably within a fume hood, especially during reagent preparation.[4]
-
In case of skin contact with the reagent, immediately flush the affected area with copious amounts of water.[4]
-
Have an emergency eyewash station and safety shower readily accessible.
Disposal:
-
All materials used in the test, including pipette tips, microscope slides, and any remaining reagent, should be neutralized and disposed of in accordance with local institutional and environmental regulations for hazardous chemical waste.
V. Conclusion
The diphenylamine spot test is a valuable, rapid, and cost-effective tool for the qualitative identification of cellulose nitrate in a variety of materials. By understanding the chemical principles behind the test, adhering strictly to the outlined protocol and safety precautions, and being mindful of potential interferences, researchers can confidently employ this method in their analytical workflows. The immediate and distinct blue-violet color change provides a strong indication of the presence of cellulose nitrate, enabling informed decisions in material analysis, conservation, and research.
References
-
Title: The Diphenylamine Spot Test for Cellulose Nitrate in Museum Objects – Canadian Conservation Institute (CCI) Notes 17/2 Source: Canada.ca URL: [Link]
-
Title: Nitrate test - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Testing Forages for Nitrates using Diphenlamine Source: YouTube URL: [Link]
-
Title: Gunshot residue - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Qualitative Nitrate Detection for Toxicity Potential Source: MU Extension URL: [Link]
-
Title: Section 6 Gunshot Residues and Range Determination Procedures. History Page Source: Idaho State Police URL: [Link]
-
Title: Diphenylamine reagent gives a deep blue colour with a solution. It contains Source: Allen URL: [Link]
-
Title: Cellulose Nitrate in Conservation (1988) Source: Getty Museum URL: [Link]
Sources
- 1. getty.edu [getty.edu]
- 2. The Diphenylamine Spot Test for Cellulose Nitrate in Museum Objects – Canadian Conservation Institute (CCI) Notes 17/2 - Canada.ca [canada.ca]
- 3. Nitrate test - Wikipedia [en.wikipedia.org]
- 4. extension.missouri.edu [extension.missouri.edu]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Diphenylamine reagent gives a deep blue colour with a solution. It contains [allen.in]
- 9. isp.idaho.gov [isp.idaho.gov]
- 10. Gunshot residue - Wikipedia [en.wikipedia.org]
Application Note: High-Precision Redox Titration Using Diphenylamine Sulfonate
Introduction & Scientific Rationale
In quantitative redox analysis, the precision of the endpoint is dictated by the electrochemical synchronization between the titrant, the analyte, and the indicator. Sodium Diphenylamine Sulfonate (SDAS) is the preferred indicator for Dichrometry (titrations using Potassium Dichromate,
However, the use of SDAS requires a specific electrochemical environment. The standard electrode potential (
Core Advantages
-
Stability: Unlike Permanganate (
), Dichromate is a primary standard and stable in solution indefinitely.[1][2][3] -
Solubility: The sulfonate group (
) confers water solubility, eliminating the need for concentrated acid solvents required by diphenylamine. -
Interference Resistance: Less susceptible to interference from organic matter compared to permanganate.
Mechanism of Action
The Redox Signal
SDAS functions as an anodic oxidation indicator . It does not participate in the reaction until the oxidant (
-
Reduced State (Pre-Endpoint): The indicator remains in its reduced, colorless benzenoid form. In the presence of Chromium(III) formed during titration, the solution appears Green .
-
Oxidation (Endpoint): Upon reaching the potential threshold (
), the indicator undergoes irreversible oxidation to diphenylbenzidine sulfonate, followed by a reversible oxidation to the Violet/Purple quinonoid form.
The Phosphoric Acid Effect (Critical)
The success of this titration relies on lowering the reduction potential of the analyte system .
-
Problem: The
potential (0.77 V) is too close to the indicator's transition potential (0.85 V). -
Solution: Phosphoric acid (
) is added to the analyte solution.[1][3][4][5][6] -
Mechanism:
ions form a stable, colorless complex with (likely or similar species). -
Result: By sequestering free
, the ratio drops.[6] According to the Nernst Equation, this lowers the formal potential of the Iron couple to approximately 0.61 V . -
Impact: This creates a massive potential "jump" at the equivalence point (from ~0.61 V to >1.0 V), causing the indicator to snap instantly from Green to Violet.
Visualizing the Electrochemical Workflow
Figure 1: The electrochemical pathway showing how Phosphoric Acid enables the specific signaling of the SDAS indicator.
Reagent Preparation Protocol
Safety Note: Potassium Dichromate is a Hexavalent Chromium compound (Carcinogen). Handle with gloves and appropriate PPE.
Sodium Diphenylamine Sulfonate Indicator (0.2% w/v)[7][8][9]
-
Reagents: Sodium Diphenylamine-4-sulfonate (CAS: 6152-67-6), Distilled Water.
-
Procedure:
-
Weigh 0.20 g of Sodium Diphenylamine Sulfonate.
-
Dissolve in 100 mL of distilled water.
-
Store in an amber bottle. (Shelf life: ~6 months).
-
Standard Potassium Dichromate (0.0167 M / 0.1 N)
-
Reagents: Analytical Grade
(dried at 140°C for 1 hour). -
Procedure:
-
Weigh exactly 4.903 g of dried
. -
Dissolve in distilled water in a 1000 mL volumetric flask.
-
Dilute to the mark.[7]
-
Note: Since
is a primary standard, standardization is not strictly necessary if weighed accurately.
-
Acid Mixture (Sulfuric-Phosphoric)[4]
-
Purpose: Provides protons for the redox reaction and phosphate for complexation.
-
Procedure:
-
Slowly add 150 mL of concentrated
to 500 mL of distilled water (Exothermic!). -
Add 150 mL of 85%
. -
Cool and dilute to 1 Liter.
-
Experimental Protocol: Determination of Iron
Sample Preparation
-
Dissolution: Dissolve the iron ore or salt sample (containing approx 0.1 - 0.2 g of Fe) in dilute acid.
-
Pre-Reduction (If Total Iron is required): If the sample contains
, reduce it to using Stannous Chloride ( ).-
Add
dropwise to hot solution until yellow color disappears. -
Cool rapidly and add excess Mercuric Chloride (
) to remove excess (Silky white precipitate forms). -
Note: If no precipitate forms, insufficient
was used. If grey/black ppt forms, metallic Hg is present (sample ruined).
-
Titration Workflow
-
Aliquot: Transfer the
solution to a 500 mL Erlenmeyer flask. -
Acidification: Add 20 mL of the Acid Mixture (
).-
Crucial Step: If not using the pre-mixed acid, add 5 mL conc.
and 10 mL dilute separately.
-
-
Indicator: Add 6-8 drops of 0.2% Sodium Diphenylamine Sulfonate solution.
-
Titration:
-
Titrate with 0.1 N
while swirling constantly. -
Color Evolution: The solution will turn Green initially (formation of
). -
Approach: As you near the endpoint, the green color deepens. Slow down the drop rate.
-
Endpoint: A sharp transition from Green to Red-Violet / Purple . The color should persist for at least 30 seconds.
-
Calculation
-
: Volume of
(mL)[2] -
: Normality of
- : Weight of sample (g)
- : Equivalent weight of Iron
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Endpoint (Stays Green) | Insufficient Phosphoric Acid. | Add 3-5 mL of 85% |
| Fading Endpoint | Oxidation of indicator by air or impurities. | Titrate immediately after adding indicator.[4][7] Ensure solution is cool. |
| Premature Endpoint | High concentration of indicator. | Use fewer drops. The indicator itself consumes titrant (indicator error). |
| Dark Precipitate | Presence of Tungsten (in ores). | Tungsten forms blue oxides. Filtration required before titration.[7] |
| Grey/Black Precipitate | Metallic Mercury formation (Pre-reduction step). | Excess |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
- Kolthoff, I. M., & Sandell, E. B. (1952). Textbook of Quantitative Inorganic Analysis. Macmillan. (Classic reference for the Phosphoric Acid effect).
-
Skoog, D. A., West, D. M., & Holler, F. J. (2014). Fundamentals of Analytical Chemistry. Cengage Learning.
-
HiMedia Laboratories. (2022).[7][8] Sodium diphenylamine sulphonate, Practical grade - Technical Data Sheet.
-
Chemistry LibreTexts. (2023). Determination of Iron using Potassium Dichromate.
Sources
- 1. quora.com [quora.com]
- 2. scribd.com [scribd.com]
- 3. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. prepp.in [prepp.in]
- 7. Before you continue to YouTube [consent.youtube.com]
- 8. himediadownloads.com [himediadownloads.com]
Quantitative Analysis of DNA in Cell Lysates: The Optimized Burton Diphenylamine Assay
Abstract
Despite the ubiquity of fluorometric methods (e.g., PicoGreen) and UV absorbance (A260), the Diphenylamine (DPA) assay remains the gold standard for stoichiometric quantification of total DNA in crude cell lysates. Unlike UV methods, which suffer from severe interference by proteins and RNA, the DPA reaction is chemically specific to 2-deoxyribose. This guide details the Burton Modification of the DPA assay, optimized for sensitivity and reproducibility in complex biological matrices.
Introduction & Strategic Fit
In drug development and metabolic engineering, normalizing cellular readouts (e.g., protein expression, metabolite production) to total DNA content is critical for determining specific productivity.
While modern fluorometric dyes are highly sensitive, they can be expensive and sensitive to buffer composition. The DPA assay offers a robust, low-cost alternative that is chemically specific.
Comparison of DNA Quantification Methods
| Feature | Diphenylamine (DPA) | UV Absorbance (A260) | Fluorescence (e.g., PicoGreen) |
| Specificity | High (Deoxyribose only) | Low (DNA, RNA, Protein, Phenol) | High (dsDNA specific) |
| Sensitivity | Moderate (~1-5 µg) | Moderate | High (~25 pg) |
| Interference | Soluble sugars, Aldehydes | RNA, Proteins, Turbidity | Quenching agents, Salts |
| Cost | Very Low | Low | High |
| Throughput | Medium (Incubation time) | High | High |
Mechanism of Action
The DPA assay relies on the acid-catalyzed hydrolysis of the glycosidic bond between the purine bases and the deoxyribose sugar. This reaction occurs in two distinct phases:
-
Depurination: Acid treatment strips purines (Adenine, Guanine) from the DNA backbone.
-
Conversion & Coupling: The liberated deoxyribose converts to
-hydroxylevulinyl aldehyde (also known as -hydroxylevulinaldehyde). This reactive aldehyde condenses with two molecules of diphenylamine to form a blue chromophore ( ).[1][2]
Note: The Burton modification includes acetaldehyde , which acts as a chain initiator/catalyst, significantly accelerating the reaction and increasing sensitivity by 3-5 fold compared to the original Dische method.
Figure 1: Chemical mechanism of the Burton Diphenylamine reaction. Acid hydrolysis liberates deoxyribose, which converts to an aldehyde intermediate before complexing with DPA.
Experimental Protocols
Safety Considerations (Critical)
-
Perchloric Acid (PCA): Historically used for extraction. PCA is explosive if allowed to dry on organic materials (wood, hoods). This protocol utilizes Trichloroacetic Acid (TCA) for precipitation, which is safer but still corrosive.
-
Diphenylamine: Toxic and harmful to aquatic life. Handle in a fume hood.
-
Glacial Acetic Acid: Highly corrosive and flammable.
Reagent Preparation
A. Buffered Saline (Resuspension Buffer)
-
150 mM NaCl
-
10 mM Sodium Citrate
-
pH 7.0[1]
B. Burton's DPA Reagent (Prepare Fresh)
-
Dissolve 1.5 g Diphenylamine in 100 mL Glacial Acetic Acid .
-
Add 1.5 mL Concentrated Sulfuric Acid (H₂SO₄) .
-
On the day of use: Add 0.1 mL Aqueous Acetaldehyde (16 mg/mL) for every 20 mL of reagent.
-
Note: Acetaldehyde is volatile. Store stock at 4°C and pipette quickly.
-
C. DNA Standard Stock
-
Calf Thymus DNA dissolved in Buffered Saline at 500 µg/mL. (Verify concentration using A260 initially).
Sample Preparation (The "Wash" Step)
Why this is crucial: Crude lysates contain soluble sugars (glucose) and aldehydes that react with DPA, causing false positives. We must precipitate the DNA and wash away these contaminants.
-
Harvest Cells: Pellet
cells (approx. 10-50 µg DNA). -
Lysis & Precipitation: Resuspend cell pellet in 500 µL Buffered Saline.
-
Add 500 µL 10% (w/v) TCA (Trichloroacetic Acid). Vortex and incubate on ice for 15 minutes.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Wash: Carefully discard supernatant (contains interfering sugars). Resuspend pellet in 500 µL 5% TCA. Centrifuge again.
-
Hydrolysis (Extraction):
-
Resuspend the final pellet in 1 mL of 5% TCA .
-
Heat at 90°C for 15 minutes . (This hydrolyzes DNA into the soluble fraction).
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect Supernatant: This contains the hydrolyzed DNA for analysis.
-
Assay Procedure
-
Standards: Prepare a dilution series of Calf Thymus DNA (0, 10, 20, 40, 60, 80, 100 µg/mL) in 5% TCA.
-
Reaction Setup:
-
Pipette 1.0 mL of Sample (hydrolyzed supernatant) or Standard into glass tubes.
-
Add 2.0 mL of Burton’s DPA Reagent .[3]
-
Mix thoroughly by vortexing.
-
-
Incubation:
-
Option A (High Accuracy): Incubate in the dark at 30°C for 16-20 hours (Overnight). This yields the most stable color.
-
Option B (Rapid): Incubate at 55-60°C for 1 hour . (Requires strict timing as color can fade).
-
-
Measurement:
-
Read Absorbance at 600 nm (or 595 nm).
-
Subtract the blank (0 µg/mL) from all readings.
-
Figure 2: Operational workflow. The TCA precipitation step is critical for removing interfering cytosolic sugars.
Data Analysis
Calculation
Plot the Absorbance (
Performance Characteristics
-
Linear Range: Typically 5 – 100 µg/mL.
-
Precision: CV < 5% when using the overnight incubation method.
Troubleshooting
| Observation | Root Cause | Corrective Action |
| High Background (Blue Blank) | Contaminated reagents or Acetaldehyde oxidation. | Use fresh Acetaldehyde. Ensure glassware is acid-washed. |
| Low Sensitivity | Old Acetaldehyde or insufficient hydrolysis. | Acetaldehyde is crucial for the Burton modification. Ensure stock is fresh. |
| Greenish Tint | Presence of RNA or excessive heating. | DPA reacts slightly with RNA (green). Ensure reading is at 600nm (Red filter), not broad spectrum. |
| Precipitate in Cuvette | DPA reagent precipitation. | The reagent is highly acidic.[6] Ensure samples are mixed well. Do not cool below 20°C before reading. |
References
-
Burton, K. (1956).[3] "A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid." Biochemical Journal, 62(2), 315–323.
-
Giles, K.W., & Myers, A. (1965). "An improved diphenylamine method for the estimation of deoxyribonucleic acid." Nature, 206, 93.
-
Gendimenico, G.J., et al. (1988).[3] "Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C." Analytical Biochemistry, 173(1), 45-48.[4]
- Dische, Z. (1955). "Color reactions of nucleic acid components." The Nucleic Acids, Vol. 1, Academic Press, New York.
Sources
- 1. iitg.ac.in [iitg.ac.in]
- 2. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
Spectrophotometric determination of nitrates using diphenylamine
Application Note: High-Sensitivity Spectrophotometric Determination of Nitrates (
Executive Summary
This application note details the protocol for the quantitative determination of nitrate ions (
Key Advantage: Direct reaction with nitrates without prior reduction.[1]
Detection Limit:
Scientific Principles & Mechanism[1][2][3]
The determination relies on the oxidation of diphenylamine (DPA) by nitrate ions in a highly acidic medium (concentrated
The Reaction Pathway:
-
Protonation & Nitration: In the presence of strong acid, nitrate forms the nitronium ion (
), which attacks the amine.[1] -
Dimerization: The radical intermediates dimerize to form Diphenylbenzidine (DPB) .[1]
-
Oxidation: DPB is further oxidized to the Diphenylbenzidine Violet (a quinoidal imonium ion), which exhibits intense blue absorbance.[1]
Graphviz Diagram 1: Reaction Mechanism
Caption: Step-wise oxidation of Diphenylamine to the chromophore Diphenylbenzidine Violet.
Materials & Equipment
Reagents
-
Diphenylamine (DPA): Analytical Grade (ACS Reagent, >99%).[1]
-
Sulfuric Acid (
): Concentrated (98%), Nitrate-free.[1] Critical: Trace nitrates in acid will cause high background.[1] -
Potassium Nitrate (
): For standard preparation.[1] -
Ammonium Chloride (
): (Optional) Used in some variations to enhance reaction stability.[1] -
Distilled/Deionized Water:
.[1]
Equipment
-
UV-Vis Spectrophotometer: Capable of reading at 600 nm (e.g., Agilent Cary 60 or Shimadzu UV-1900).[1]
-
Cuvettes: Glass or Quartz (1 cm path length). Note: Plastic cuvettes may be attacked by conc.[1] acid.[1][2][3][4][5][6]
-
Ice Bath: For controlling exotherm during acid addition.[1]
Experimental Protocol
Reagent Preparation
Diphenylamine Reagent (Stock):
-
Weigh 0.50 g of Diphenylamine.
-
Dissolve in 20 mL of distilled water.
-
Slowly add 80 mL of concentrated sulfuric acid (
) with constant stirring. -
Store in a dark, amber glass bottle. Stable for 1-2 weeks if protecting from light.[1] Discard if solution turns blue/brown.[1]
Nitrate Standard Solution (1000 mg/L):
-
Dry
at 105°C for 2 hours. -
Dissolve 1.63 g of
in 1 L of distilled water. -
Prepare working standards (1, 5, 10, 20, 50 mg/L) by serial dilution.
Sample Preparation (Interference Removal)[1]
-
Chlorides (
): Precipitate with Silver Sulfate ( ) if ppm.[1] Filter before analysis. -
Nitrites (
): Add sulfamic acid (0.1%) to the sample and incubate for 5 minutes to destroy nitrites if specificity to nitrate is required.[1]
Analytical Procedure
Graphviz Diagram 2: Analytical Workflow
Caption: Step-by-step workflow for spectrophotometric analysis.[6][7][8]
-
Blank: Use 1.0 mL of distilled water + 2.0 mL DPA Reagent.[1]
-
Standards/Samples: Pipette 1.0 mL of sample into a glass tube.
-
Add 2.0 mL of DPA Reagent.[1]
-
Technique: Add acid reagent slowly to prevent boiling/splashing.[1]
-
-
Mix gently. The solution will become hot; allow it to cool to room temperature.[1]
-
Develop Color: Let stand for 15–20 minutes . A blue color indicates nitrates.[1][3]
-
Measurement: Read Absorbance (Abs) at 600 nm (or experimentally determined
between 570-600 nm).
Data Analysis & Validation
Calibration
Construct a calibration curve by plotting Absorbance (y-axis) vs. Concentration (mg/L) (x-axis) .[1]
| Standard ( | Absorbance (600 nm) | Notes |
| 0.0 (Blank) | 0.000 | Baseline correction |
| 5.0 | 0.150 | Example Data |
| 10.0 | 0.310 | Linear Region |
| 20.0 | 0.605 | Linear Region |
| 50.0 | 1.450 | Potential Saturation |
-
Linearity: Typically linear up to
mg/L. Dilute samples exceeding this range.[1] -
Regression: Use
.[1] should be .[1]
Interferences
The DPA reaction is an oxidation reaction, not specific to nitrate.[1][9]
| Interfering Agent | Effect | Mitigation |
| Nitrite ( | Positive Interference (Blue color) | Pre-treat with Sulfamic Acid or Urea.[1] |
| Chlorides ( | Negative Interference (Inhibits reaction) | Precipitate with |
| Iron ( | Positive Interference (Oxidizes DPA) | Use EDTA or remove via ion exchange.[1] |
| Organic Matter | Charring (Brown color) | Clarify sample with activated charcoal or dialysis.[1] |
Safety Considerations (MSDS Highlights)
-
Diphenylamine: Toxic by ingestion and skin contact.[1][10][11] Potential carcinogen.[1][8][12] Wear nitrile gloves.[1]
-
Sulfuric Acid: Corrosive.[1] Causes severe burns.[1][11][12] Always add acid to water (or aqueous sample) slowly.[1] Reacts violently with water.[1]
-
Waste Disposal: Neutralize acid waste with Sodium Bicarbonate before disposal.[1] Segregate from organic solvents to prevent potential nitration/explosion hazards.[1]
References
-
Standard Methods for the Examination of Water and Wastewater. (2023). Nitrogen (Nitrate) - Spectrophotometric Method.[1][6][7][8] American Public Health Association (APHA).[1]
-
Hassan, S. S. M. (2025).[1][10] Spectrophotometric Determination of Nitrite using Diphenylamine as Complexing Agent.[1][6][7][13] ResearchGate.[1][6][9]
-
National Institute of Standards and Technology (NIST). (1955).[1] A Study of the Diphenylamine Test for Aliphatic Nitrocompounds. Journal of Research of the National Bureau of Standards. [1]
-
U.S. Environmental Protection Agency (EPA). Method 352.1: Nitrogen, Nitrate (Colorimetric, Brucine).[1] (Note: DPA is chemically similar in oxidation principle to Brucine but less toxic).[1] [1]
Disclaimer: This protocol involves hazardous chemicals.[1][5][10][11] All users must review the specific Safety Data Sheets (SDS) for Diphenylamine and Sulfuric Acid before proceeding.
Sources
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Nitrate test - Wikipedia [en.wikipedia.org]
- 4. extension.missouri.edu [extension.missouri.edu]
- 5. labdepotinc.com [labdepotinc.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. chemijournal.com [chemijournal.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. riccachemical.com [riccachemical.com]
- 12. sirchie.com [sirchie.com]
- 13. Spectrophotometric determination of nitrate with p-diaminodiphenylsulphone and diphenylamine-p-diaminodiphenylsulphone - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Assessment of Apoptotic DNA Fragmentation via the Diphenylamine (DPA) Assay
[1]
Abstract
Apoptosis, or programmed cell death, is characterized by distinct biochemical hallmarks, most notably the cleavage of genomic DNA into internucleosomal fragments (multiples of ~180-200 bp).[1][2][3] While qualitative methods like agarose gel electrophoresis ("DNA laddering") visualize this phenomenon, they fail to provide precise quantification. The Diphenylamine (DPA) assay offers a robust, cost-effective, and quantitative method to measure the percentage of DNA fragmentation.[4][5] This application note details the chemical principles, step-by-step protocol, and critical troubleshooting parameters for using the DPA method to quantify apoptosis in cell populations.
Principle of the Assay
The DPA assay relies on two fundamental mechanisms: the physical separation of fragmented DNA from intact chromatin and the specific chemical colorimetric detection of deoxyribose.
Physical Separation (The Lysis Step)
Apoptotic DNA fragmentation occurs primarily in the internucleosomal linker regions. By using a hypotonic lysis buffer containing a detergent (Triton X-100), the cell membrane is permeabilized, and the fragmented low-molecular-weight DNA (oligonucleosomes) leaks into the lysate. Conversely, the high-molecular-weight genomic DNA remains entangled with nuclear matrix proteins and pellets during centrifugation.
-
Supernatant (S): Contains fragmented apoptotic DNA.[1]
-
Pellet (P): Contains intact genomic DNA.
Chemical Detection (The Burton Reaction)
The quantification is based on the Burton method (1956).[6] DNA is hydrolyzed with acid, releasing purine bases and exposing the deoxyribose sugar.
-
Acid Hydrolysis: DNA is treated with trichloroacetic acid (TCA) or perchloric acid.
-
Aldehyde Formation: The exposed 2-deoxyribose converts to
-hydroxylevulinyl aldehyde. -
Chromophore Generation: This aldehyde reacts with diphenylamine (in the presence of acetaldehyde) to form a blue-colored complex with an absorbance maximum at 600 nm .
Experimental Workflow
The following diagram illustrates the logical flow of the DPA assay, highlighting the critical separation of apoptotic fragments from intact chromatin.
Figure 1: Workflow for separating and quantifying fragmented vs. intact DNA using the DPA method.
Materials and Reagents
Safety Note: Diphenylamine is toxic and harmful if inhaled or absorbed through the skin.[6] Acetaldehyde is flammable and volatile. Perform all reagent preparation in a fume hood.
Lysis Buffer (TE-Triton)
-
10 mM Tris-HCl (pH 8.0)
-
1 mM EDTA
-
0.2% Triton X-100
-
Store at 4°C.
Precipitation Reagent
-
50% Trichloroacetic acid (TCA) (w/v) in dH2O.
Burton’s Diphenylamine Reagent
Prepare fresh or store in a dark bottle (stable for 1 week at 4°C).
-
Dissolve 1.5 g Diphenylamine in 100 mL Glacial Acetic Acid .
-
Add 1.5 mL concentrated Sulfuric Acid (H2SO4) .
-
Just before use: Add 0.1 mL of aqueous Acetaldehyde (16 mg/mL) for every 20 mL of reagent.
-
Note: Acetaldehyde is critical for sensitivity; without it, the reaction is extremely slow.
-
Detailed Protocol
Step 1: Cell Preparation and Lysis[8]
-
Harvest cells (
cells per condition).-
Adherent cells: Trypsinize and pool with floating (dead) cells to ensure total population analysis.
-
-
Wash cells once with PBS.
-
Resuspend the cell pellet in 0.5 mL Lysis Buffer .
-
Incubate on ice for 20–30 minutes .
-
Why: This allows the hypotonic buffer and detergent to permeabilize the membrane and release oligonucleosomes without lysing the nuclei of healthy cells.
-
Step 2: Separation (Fractionation)
-
Centrifuge the lysate at 13,000 x g for 20 minutes at 4°C.
-
Carefully transfer the Supernatant (S) (containing fragments) into a new labeled tube.
-
Resuspend the Pellet (P) (containing intact DNA) in 0.5 mL Lysis Buffer (or TE buffer) to equalize volumes.
Step 3: DNA Precipitation
-
Add 0.5 mL of 25% TCA (dilute 50% stock 1:1 with water) to both the Supernatant and Pellet tubes. Final concentration should be ~12.5%.
-
Incubate at 4°C for at least 2–4 hours (or overnight) to precipitate DNA.
-
Centrifuge at 13,000 x g for 20 minutes .
-
Discard the supernatant carefully.
-
Hydrolyze the DNA pellet by adding 160 µL of 5% TCA to each tube.
-
Heat at 90°C for 15 minutes .
-
Why: This step hydrolyzes the DNA, releasing purines and solubilizing the deoxyribose for the reaction.
-
Step 4: Colorimetric Reaction
-
Add 320 µL of freshly prepared DPA Reagent to each tube (Supernatant and Pellet fractions).
-
Prepare a Blank tube: 160 µL 5% TCA + 320 µL DPA Reagent.
-
Incubate tubes for 4 hours at 37°C OR overnight at room temperature in the dark.
-
Observation: A blue color indicates the presence of DNA.
-
Step 5: Quantification
-
Transfer 200 µL of the solution to a 96-well microplate (glass or polystyrene compatible with acid).
-
Measure absorbance (Optical Density, OD) at 600 nm using a spectrophotometer.
Data Analysis
The percentage of DNA fragmentation is calculated using the optical density (OD) values derived from the supernatant (S) and pellet (P) fractions.
Formula
Data Presentation Example
| Treatment Condition | OD (Supernatant) | OD (Pellet) | Total OD | % Fragmentation |
| Control (Untreated) | 0.05 | 0.85 | 0.90 | 5.5% |
| Drug X (1 µM) | 0.30 | 0.60 | 0.90 | 33.3% |
| Drug X (10 µM) | 0.75 | 0.15 | 0.90 | 83.3% |
Troubleshooting & Optimization
| Issue | Possible Cause | Corrective Action |
| Low Sensitivity (No Blue Color) | Old DPA reagent or missing acetaldehyde. | Prepare DPA reagent fresh.[6] Ensure acetaldehyde is added immediately before use.[7] |
| High Background in Control | Harsh lysis conditions. | Reduce vortexing during lysis. Ensure lysis buffer is hypotonic but gentle (0.2% Triton). |
| Green Discoloration | RNA interference. | High RNA content can turn the solution green. Perform an RNase A digestion step before TCA precipitation if this occurs. |
| Inconsistent Replicates | Incomplete pellet resuspension. | Ensure the chromatin pellet is fully resuspended or hydrolyzed before adding DPA. |
Method Comparison
To validate your choice of assay, consider how DPA compares to other standard apoptosis detection methods.
| Feature | DPA Assay | TUNEL Assay | DNA Ladder (Agarose) |
| Output | Quantitative (%) | Quantitative (% or Image) | Qualitative (Visual) |
| Specificity | Detects total DNA mass | Detects 3'-OH DNA ends | Visualizes fragment size |
| Cost | Low | High | Low |
| Throughput | Medium (Tube/Plate) | High (Flow Cytometry) | Low (Gel) |
| Sensitivity | Moderate ( | High (Single cell) | Low (Requires |
References
-
Burton, K. (1956).[6][7][8] A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid. Biochemical Journal, 62(2), 315–323. Link
-
Perandones, C. E., et al. (1993). A microscale procedure for quantifying apoptotic cell death.[1] Journal of Immunological Methods, 161(1), 105-112. Link
-
Gercel-Taylor, C. (2005).[4][5] Diphenylamine assay of DNA fragmentation for chemosensitivity testing.[4][5] Methods in Molecular Medicine, 111, 79–82.[5] Link
Sources
- 1. Apoptotic DNA fragmentation - Wikipedia [en.wikipedia.org]
- 2. fertiltree.com [fertiltree.com]
- 3. Measurement of Apoptosis by DNA Fragmentation | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Diphenylamine assay of DNA fragmentation for chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iitg.ac.in [iitg.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Application Note: Colorimetric Detection of Nitroglycerine via Diphenylamine Sulfate
Abstract & Scope
This application note details the protocol for the qualitative detection of Nitroglycerine (NG) using Diphenylamine (DPA) in a sulfuric acid medium. While historically utilized for detecting nitrate residues in gunshot powder and agricultural samples, this assay remains a critical, rapid screening tool for organic nitrate esters in forensic and pharmaceutical validation contexts.
The protocol relies on the hydrolytic cleavage of the nitrate ester bond in nitroglycerine by concentrated sulfuric acid, followed by the oxidative coupling of diphenylamine to form a distinct violet-blue quinoid imonium ion. This guide addresses reagent preparation, safety protocols for handling energetic materials, and interference management.[1]
Principle of the Assay
The detection mechanism is a two-stage process involving acid-catalyzed hydrolysis and oxidative coupling.
-
Acid Hydrolysis: Nitroglycerine (glyceryl trinitrate) is an organic nitrate ester. Upon contact with concentrated sulfuric acid (
), the ester bonds hydrolyze, liberating free nitrate ions ( ) and nitric acid ( ). -
Oxidative Coupling:
-
Step A: The liberated nitrate ions oxidize Diphenylamine (colorless) to
-Diphenylbenzidine (colorless). -
Step B: A further oxidation step converts
-Diphenylbenzidine into the Diphenylbenzidine Violet (Quinoid Imonium Ion), which exhibits a deep blue/violet absorbance maximum at approximately 588 nm.
-
Mechanistic Pathway (Graphviz)[2]
Figure 1: Reaction pathway showing the hydrolysis of Nitroglycerine and subsequent oxidation of Diphenylamine to the colored quinoid complex.
Safety & Handling (Critical)
WARNING: Nitroglycerine is a potent vasodilator and a contact explosive. Sulfuric acid is highly corrosive.
-
Nitroglycerine (NG):
-
Explosion Hazard: Do not subject samples to shock, friction, or heat.[2] Work with microgram quantities only.
-
Toxicity: NG is rapidly absorbed through the skin, causing severe headaches ("NG head") and hypotension. Double-glove (Nitrile) is mandatory.
-
-
Sulfuric Acid (
):-
Always add acid to water; never water to acid. The hydration is highly exothermic.
-
Perform all reagent preparation in a fume hood.
-
-
Diphenylamine:
Reagent Preparation
The reagent (Diphenylamine Sulfate solution) must be prepared fresh or stored in dark, glass, acid-resistant containers. The presence of water increases solubility but reduces shelf life; however, a strictly anhydrous solution is less sensitive.
Standard Reagent Recipe (0.5% w/v)
| Component | Quantity | Notes |
| Diphenylamine (Solid) | 0.50 g | Analytical Grade (>99%) |
| Distilled Water | 20.0 mL | For initial dissolution |
| Conc.[6][7] Sulfuric Acid (98%) | 80.0 mL | Reagent Grade |
Preparation Protocol:
-
Weigh 0.5 g of Diphenylamine into a clean 250 mL beaker.
-
Add 20 mL of distilled water. The solid will not fully dissolve yet.
-
SLOWLY add 80 mL of concentrated Sulfuric Acid down the side of the beaker while stirring gently with a glass rod.
-
Allow the solution to cool to room temperature. It should be clear and colorless.
-
Transfer to a dark amber glass bottle with a polyethylene or polypropylene cap (avoid metal or rubber lined caps).
-
Validation: Test a single drop on a known nitrate source (e.g., potassium nitrate crystal). Instant blue color confirms activity.
Experimental Protocol
Method A: Direct Spot Test (Solids/Residues)
Best for: Forensic swabs, unknown powders, or surface residues.
-
Sampling: Place a micro-sample (size of a pinhead) of the suspect substance on a white porcelain spot plate or a glass microscope slide.[7]
-
Note: If testing a liquid/solution, evaporate a 10 µL droplet to dryness first.
-
-
Application: Using a glass Pasteur pipette, apply one drop of the Diphenylamine Reagent directly onto the sample.
-
Do not touch the sample with the pipette tip to avoid contaminating the bulk reagent.[8]
-
-
Observation: Observe the color change immediately (T=0 to 10 seconds).
-
Cleanup: Neutralize the spot plate with sodium bicarbonate solution before washing.
Method B: Solution Interface (Ring Test)
Best for: Aqueous solutions or extracts.
-
Sampling: Place 1 mL of the aqueous sample solution into a small test tube.
-
Application: Tilt the tube to a 45° angle. Slowly pipette 1 mL of the Diphenylamine Reagent down the side of the tube so it forms a distinct layer below the aqueous sample (due to the high density of
). -
Observation: Look for a blue/violet ring at the interface between the two liquids.
Interpretation of Results
| Observation | Interpretation | Notes |
| Deep Blue / Violet | Positive | Indicates presence of Nitrates ( |
| Green / Blue-Green | Inconclusive | Often indicates excess chloride ions or low nitrate concentration. |
| Brown / Black | Negative / Charring | Sample charred by acid (common with sugars/starches).[6] No oxidation detected. |
| No Color Change | Negative | Concentration below Limit of Detection (LOD). |
Limit of Detection (LOD): Approximately 0.5 µg of nitrate nitrogen.
Interferences & Troubleshooting
The Diphenylamine test is an oxidation test, not strictly unique to nitrates.[9] False positives can occur with other oxidizing agents.[7][9]
Common Interferences[2]
-
Oxidizing Agents: Chlorates (
), Bromates, Chromates ( ), and Permanganates will also produce a blue color. -
Ferric Iron (
): High concentrations can cause weak false positives. -
Nitrites (
): React identically to nitrates. To distinguish, use the Griess test (specific to nitrites) alongside this protocol.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Reagent is blue before use | Contamination or Oxidation | Discard. Prepare fresh reagent. Ensure glassware is acid-washed. |
| Rapid browning of sample | Organic Charring | Sample contains high carbohydrates (sugar/cellulose). Rely on the initial flash of blue before charring occurs. |
| Slow color development (>3 mins) | Atmospheric Nitrates | Disregard color changes after 2 minutes. The acid absorbs |
References
-
Canadian Conservation Institute. (2019). The Diphenylamine Spot Test for Cellulose Nitrate in Museum Objects. Government of Canada.[7] [Link][6]
-
Grebber, K., & Karabinos, J. V. (1952). A Study of the Diphenylamine Test for Aliphatic Nitrocompounds. Journal of Research of the National Bureau of Standards. [Link]
-
University of Missouri Extension. (1993). Qualitative Nitrate Detection for Toxicity Potential. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11487, Diphenylamine. [Link]
Sources
- 1. Qualitative Nitrate Detection for Toxicity Potential | MU Extension [extension.missouri.edu]
- 2. images.thdstatic.com [images.thdstatic.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. fishersci.com [fishersci.com]
- 5. media.allergan.com [media.allergan.com]
- 6. Diphenylamine - Wikipedia [en.wikipedia.org]
- 7. The Diphenylamine Spot Test for Cellulose Nitrate in Museum Objects – Canadian Conservation Institute (CCI) Notes 17/2 - Canada.ca [canada.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Application Note: Diphenylamine Sulfate in the Analysis of Smokeless Powder
Executive Summary
This application note details the use of Diphenylamine (DPA) Sulfate as a critical reagent in the forensic and quality control analysis of smokeless powders. While DPA serves as a primary stabilizer within the propellant matrix, its solution in concentrated sulfuric acid (Diphenylamine Sulfate Reagent) functions as the gold-standard presumptive test for nitrate esters (nitrocellulose/nitroglycerin). This guide provides rigorous protocols for reagent preparation, spot testing, and Thin Layer Chromatography (TLC) visualization, underpinned by the oxidative mechanisms that drive detection.
Scientific Principles & Mechanism
The Chemistry of Stabilization vs. Detection
To understand the analytical utility of DPA sulfate, one must distinguish between DPA's role inside the powder and its role as a reagent.
-
In-Situ Stabilization: Smokeless powders consist of nitrocellulose (NC), which slowly decomposes to release nitrogen oxides (
). These oxides catalyze further decomposition, leading to autocatalytic failure. DPA is added to the powder to scavenge these species, forming stable nitrated derivatives (e.g., N-nitroso-DPA, 2-nitro-DPA). -
The Sulfate Reagent Reaction: When DPA is dissolved in concentrated sulfuric acid and applied to a sample containing nitrates, the acid hydrolyzes the nitrate esters, liberating
and . These oxidizers react with DPA to form a vivid blue quinoidal complex.
Reaction Pathway (Visualization)
The colorimetric shift is not a single step but a sequence of oxidations. The "Diphenylamine Blue" is a quinoidal iminium ion.
Figure 1: Oxidative pathway of Diphenylamine in the presence of nitrates and sulfuric acid.
Reagent Preparation Protocols
Safety Warning: Sulfuric acid is highly corrosive. DPA is toxic. All operations must be performed in a fume hood wearing nitrile gloves and eye protection.
Protocol A: Standard Diphenylamine Sulfate Reagent (Spot Test)
This formulation is optimized for high sensitivity (detecting trace NC particles).
| Component | Quantity | Notes |
| Diphenylamine (ACS Grade) | 1.0 g | Ensure high purity to prevent background color. |
| Sulfuric Acid (Conc. 98%) | 100 mL | Acts as solvent and hydrolyzing agent. |
Procedure:
-
Weigh 1.0 g of Diphenylamine into a clean, dry beaker.
-
Slowly add 100 mL of concentrated sulfuric acid while stirring with a glass rod.
-
Critical Step: The solution should be colorless. If it turns blue/brown immediately, the acid or glassware is contaminated with nitrates.
-
Store in a dark, glass-stoppered bottle. Shelf life: ~6 months (discard if discolored).
Protocol B: TLC Spray Reagent (Modified)
Used for visualizing nitrate esters and stabilizers on silica gel plates.
| Component | Quantity | Notes |
| Diphenylamine | 1.0 g | |
| Ethanol (95%) | 100 mL | Solvent carrier for spraying. |
| UV Light (366 nm) | N/A | Required for visualization after spraying. |
Note: For nitrate detection on TLC, the plate is often sprayed with DPA in ethanol and then exposed to UV light, or sprayed with a DPA/Sulfuric acid mixture (use extreme caution with acid sprays).
Experimental Workflows
Protocol: Presumptive Spot Test for Smokeless Powder
This test confirms the presence of an oxidizer (nitrate ester) in a suspected powder particle.
Workflow Diagram:
Figure 2: Step-by-step workflow for the presumptive spot test.
Steps:
-
Isolate a single granule of the suspect powder.
-
Place it on a white porcelain spot plate (background contrast is vital).
-
Add 2 drops of Reagent A (DPA Sulfate).
-
Observation:
-
Positive: Immediate development of a deep blue to violet streaks diffusing from the particle.
-
Negative: No color change, or slow development of brown/black (charring).
-
-
Validation: Run a blank (acid only) and a positive control (known NC) simultaneously.
Protocol: TLC Analysis of Stabilizers
While the spot test identifies the matrix (NC), TLC identifies the stabilizer (DPA) and its degradation products, which provides intelligence on the powder's origin and age.
Stationary Phase: Silica Gel 60 F254 Mobile Phase: Toluene : Acetone (90:10 v/v) [1]
Procedure:
-
Extraction: Dissolve 10 mg of powder in 1 mL acetone. Vortex and filter.[1]
-
Spotting: Apply 2 µL of extract and standards (DPA, N-NO-DPA, 2-NO2-DPA) to the plate.
-
Development: Run the plate to 10 cm height.
-
Visualization (The "Sulfate" Application):
-
Spray the plate with Reagent B (DPA in Ethanol).
-
Expose to short-wave UV (254 nm) to mark quenching spots.
-
Alternative: Spray with 5% sulfuric acid and heat at 100°C. The acid hydrolyzes the nitrated derivatives, which then react with the DPA background to form blue spots.
-
Data Interpretation & Troubleshooting
| Observation | Interpretation | Potential Cause |
| Deep Blue/Violet (Instant) | Positive for Nitrates/NC | Presence of |
| Green/Blue (Slow) | Weak Positive | Trace residues or degraded sample. |
| Brown/Black | Negative (Charring) | Organic matter reacting with |
| Blue Background | Contamination | Oxidizers present in glassware or acid. |
Interference:
-
False Positives: Other oxidizers (chlorates, bromates, ferric salts) can also oxidize DPA to blue. However, in the context of propellant morphology, these are rare.
-
False Negatives: Excessive moisture can dilute the acid, preventing hydrolysis.
References
-
Lupine Publishers. (2019).[2] Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Link
-
Canadian Conservation Institute. (2019). The Diphenylamine Spot Test for Cellulose Nitrate in Museum Objects. CCI Notes 17/2. Link
-
Royal Society of Chemistry. (2001). Determination of diphenylamine stabilizer and its nitrated derivatives in smokeless gunpowder using a tandem MS method. Analyst, 126, 480–484.[3] Link
-
DiVa Portal. (2002). Diphenylamine with Special Reference to the Formation of a Stabilizing Product Bonded to Nitrocellulose. Link
Sources
Diphenylamine test for nitrate in water and soil samples
Application Note: Diphenylamine Assay for Nitrate Quantification in Water and Soil Matrices
Abstract
This technical guide details the protocol for the detection and semi-quantitative analysis of nitrate (
Principle of the Assay
The Diphenylamine test relies on the oxidation capability of the nitrate ion in a strongly acidic medium.[1] The reaction proceeds in two distinct stages:[2]
-
Dimerization: In the presence of sulfuric acid (
), diphenylamine is oxidized to form -diphenylbenzidine (colorless). -
Oxidation to Chromophore: The nitrate ions further oxidize the diphenylbenzidine to a quinoidal imonium ion derivative, yielding an intense blue-violet complex.
Critical Note: The reaction requires a high concentration of acid to liberate the nitric acid necessary for oxidation and to protonate the amine.
Figure 1: Reaction Mechanism & Pathway
Caption: Step-wise oxidation pathway of Diphenylamine to the chromogenic blue-violet complex.
Reagents & Materials
Safety Warning: Sulfuric acid is highly corrosive and generates significant heat upon dilution. Diphenylamine is toxic. All preparation must occur in a fume hood wearing appropriate PPE (nitrile gloves, face shield, lab coat).
Reagent Preparation Table
| Reagent | Composition | Preparation Protocol | Stability |
| DPA Stock Solution | 0.5% (w/v) Diphenylamine | Dissolve 0.5 g Diphenylamine in 20 mL deionized water.[3] Slowly add 80 mL conc. Sulfuric Acid ( | 1 Month (Dark, 4°C) |
| Nitrate Standard | 1000 ppm | Dissolve 0.722 g | 6 Months |
| Extraction Buffer | 2M KCl (Optional for Soil) | Dissolve 149.1 g KCl in 1 L deionized water. | 1 Year |
| Chloride Precipitant | Silver Sulfate ( | Saturated aqueous solution.[1] | Indefinite |
Sample Preparation
Proper sample preparation is critical to avoid false positives caused by organic matter or turbidity.
A. Water Samples
-
Collection: Collect samples in sterile polyethylene bottles.
-
Filtration: Filter 50 mL of sample through a 0.45 µm membrane filter to remove algae and suspended solids.
-
Preservation: If analysis is delayed >24 hours, acidify to pH <2 with
and refrigerate at 4°C. Note: Neutralize samples before testing.
B. Soil Samples (Extraction)
Nitrates are water-soluble but can be bound to soil aggregates. A 1:5 extraction ratio is standard.
-
Weighing: Weigh 10.0 g of field-moist soil into a 100 mL Erlenmeyer flask.
-
Extraction: Add 50 mL of deionized water (or 2M KCl if ammonium analysis is also required).
-
Agitation: Shake vigorously for 30 minutes on an orbital shaker (150 rpm).
-
Clarification: Allow sediment to settle for 10 minutes, then filter the supernatant through Whatman No. 42 filter paper . The filtrate is the analyte.
Experimental Protocols
Method A: Semi-Quantitative Spot Test (Field Screening)
Best for: Rapid determination of high-nitrate zones (e.g., agricultural runoff).
-
Place 1-2 drops of the sample (water or soil extract) onto a white porcelain spot plate.
-
Add 3 drops of the DPA Stock Solution .
-
Observe color change within 30 seconds .
-
Compare against a visual color chart (prepared using standards).
Interpretation Table:
| Color Observed | Estimated Nitrate (
Method B: Quantitative Spectrophotometric Assay (Laboratory)
Best for: Controlled quantification with higher precision.
-
Standard Curve: Prepare serial dilutions of Nitrate Standard (0, 5, 10, 25, 50 ppm).
-
Reaction Setup:
-
Pipette 0.5 mL of sample/standard into a glass test tube.
-
Add 2.0 mL of DPA Stock Solution .
-
Vortex gently to mix (Caution: Exothermic).
-
-
Incubation: Allow the reaction to stand for 10 minutes at room temperature.
-
Measurement: Transfer to a glass cuvette and measure Absorbance at 597 nm .
-
Calculation: Plot Absorbance vs. Concentration to determine sample nitrate levels.
Figure 2: Experimental Workflow
Caption: End-to-end workflow for sample processing and spectrophotometric analysis.
Troubleshooting & Interferences
The DPA test is sensitive to other oxidizing agents.[1] Validity checks are required for complex matrices.
| Interfering Agent | Effect | Mitigation Strategy |
| Nitrites ( | False Positive (Blue color) | Pre-treat sample with Sulfamic Acid or Sodium Azide (0.1%) to decompose nitrites before adding DPA. |
| Chlorides ( | Reduced Sensitivity (Inhibits reaction) | If [Cl-] > 100 ppm, precipitate with Silver Sulfate and filter before assay. |
| Iron ( | Color Interference | Use a blank correction or treat with EDTA to chelate metals. |
| Organic Matter | Charring (Darkening) | Ensure thorough filtration; use activated charcoal cleanup if necessary. |
References
-
Grotz, L. C. (1973).[1] Blue-violet for nitrate ion: The Diphenylamine Test. Journal of Chemical Education, 50(1), 63. Link[1]
-
U.S. Environmental Protection Agency (EPA). (1993). Method 353.2: Determination of Nitrate-Nitrite Nitrogen by Automated Colorimetry. Link
-
Canadian Conservation Institute. (1994). The Diphenylamine Spot Test for Cellulose Nitrate in Museum Objects. CCI Notes 17/2. Link
- Vogel, A. I. (1996). Vogel's Qualitative Analysis Macro and Semimicro. 5th Edition. Longman.
Sources
Application Note: A Validated High-Performance Liquid Chromatography Method for the Forensic Analysis of Diphenylamine in Gunshot Residue
Introduction: The Significance of Diphenylamine in Forensic Science
Diphenylamine (DPA) is a crucial stabilizer in smokeless gunpowder, preventing the auto-catalytic decomposition of nitrocellulose-based propellants.[1][2] During the discharge of a firearm, unburnt and partially burnt particles of the propellant, containing DPA and its nitrated derivatives, are expelled from the muzzle and can be deposited on the shooter's hands, clothing, and the surrounding environment.[3][4] Consequently, the detection of DPA can serve as a strong indicator that an individual has recently fired a weapon.[3][5]
The traditional analysis of gunshot residue has heavily relied on the detection of inorganic elements such as lead, barium, and antimony using techniques like Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX). However, the growing use of "green" or heavy-metal-free ammunition necessitates a shift towards the analysis of organic gunshot residues (OGSR).[6][7] This HPLC method provides a sensitive and specific approach for the determination of DPA, offering valuable complementary evidence in forensic investigations.[3]
Principle of the Method: Reverse-Phase HPLC
This method utilizes reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) for the separation and quantification of DPA. The fundamental principle lies in the partitioning of the analyte (DPA) between a nonpolar stationary phase (a C18 column) and a polar mobile phase. DPA, being a relatively nonpolar molecule, is retained by the stationary phase. By carefully controlling the composition of the mobile phase, DPA can be selectively eluted and detected by the DAD based on its characteristic UV absorbance. The choice of a C18 column is based on its proven efficacy in retaining and separating a wide range of organic molecules, including DPA and its derivatives.[1][6][8] The mobile phase composition is optimized to achieve a balance between adequate retention for good separation and a reasonable analysis time.
Experimental Protocol
This section provides a comprehensive, step-by-step methodology for the analysis of DPA in GSR samples.
Reagents and Materials
-
Diphenylamine (DPA), analytical standard (≥99.5% purity)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Acetone, analytical grade[1]
-
Solid Phase Extraction (SPE) cartridges (C18, if required for sample cleanup)
-
Syringe filters, 0.45 µm PTFE
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Analytical column: Poroshell 120 EC-C18, 4.6 x 150 mm, 4 µm particle size (or equivalent).[6]
-
Data acquisition and processing software.
Preparation of Standard Solutions
A stock standard solution of DPA (100 µg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol.[1] Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve covering the expected concentration range of DPA in the samples (e.g., 5 ng/mL to 500 ng/mL).[1]
Sample Collection and Preparation
The collection of GSR from a suspect's hands is a critical step that can significantly impact the analysis results.
-
Swabbing: Carefully swab the web of the suspect's hands using a cotton swab moistened with acetone.[1] A blank control should be prepared by similarly treating the hand of a person who has not recently fired a weapon.[1]
-
Extraction: The acetone from the cotton swab is squeezed into a clean glass vial.[1] The solvent is then evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in a known volume of the mobile phase (e.g., 100 µL of methanol).[1]
-
Filtration: The reconstituted sample is filtered through a 0.45 µm PTFE syringe filter prior to injection into the HPLC system to remove any particulate matter that could damage the column.
For more complex matrices or to achieve lower detection limits, a Solid Phase Extraction (SPE) step can be incorporated for sample cleanup and pre-concentration.[7][9]
HPLC Operating Conditions
The following HPLC conditions have been optimized for the separation and detection of DPA:
| Parameter | Condition |
| Analytical Column | Poroshell 120 EC-C18, 4.6 x 150 mm, 4 µm |
| Mobile Phase | Acetonitrile:Water (52:48, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
Rationale for Parameter Selection:
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water provides a good balance of polarity to effectively elute DPA from the C18 column with a symmetric peak shape.[6] This composition was determined to be optimal through method development studies.[6]
-
Flow Rate: A flow rate of 1.0 mL/min ensures a reasonable analysis time without generating excessive backpressure.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.
-
Detection Wavelength: DPA exhibits significant UV absorbance at 254 nm, providing good sensitivity for detection.
Method Validation and Performance
To ensure the reliability and trustworthiness of the analytical results, the method should be validated according to established guidelines.[10][11][12]
System Suitability
Before sample analysis, the performance of the HPLC system is verified by injecting a standard solution of DPA multiple times. Key system suitability parameters include:
-
Tailing Factor: Should be ≤ 2.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2%.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of this validated HPLC method for DPA analysis.
| Parameter | Typical Value |
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Note: These values are illustrative and should be experimentally determined in the user's laboratory. The linearity range of 5-500 ng/mL with a high correlation coefficient demonstrates a strong relationship between concentration and response.[1] The low limit of detection of 0.3 ng/mL indicates the method's high sensitivity, which is crucial for detecting the trace amounts of DPA typically found in GSR samples.[1][3]
Workflow Diagram
The following diagram illustrates the complete workflow for the analysis of diphenylamine in gunshot residue.
Figure 1: Workflow for the HPLC analysis of Diphenylamine in Gunshot Residue.
Conclusion
This application note details a robust and validated HPLC method for the determination of diphenylamine in gunshot residue. The protocol is sensitive, specific, and reliable, making it a valuable tool in forensic investigations, especially with the increasing prevalence of heavy-metal-free ammunition. By following the outlined procedures, forensic laboratories can confidently identify and quantify DPA, providing crucial evidence in firearm-related cases.
References
-
Office of Justice Programs. (n.d.). Diphenylamine and Its Nitrated Derivatives: Presence and Occurrence in Gunpowders and In Gunshot Residues. Retrieved from [Link]
-
Mei, J., et al. (2016). Determination of Diphenylamine in Gunshot Residue by HPLC-MS/MS. Journal of Forensic Science and Medicine, 2(1), 18. Retrieved from [Link]
-
Zuy, Y. (2020). HPLC detection of organic gunshot residues with silicone wristbands. Honors Theses. 741. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of DPA and derivatives on a reverse phase column. Retrieved from [Link]
-
López-López, M., et al. (2019). Estimating Diphenylamine in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample. Molecules, 24(6), 1099. Retrieved from [Link]
-
Forensic Science Role of Chemistry. (2020). SlidePlayer. Retrieved from [Link]
-
De laco, A., et al. (2020). Detection of Gunshot Residues Using Mass Spectrometry. International Journal of Molecular Sciences, 21(21), 8291. Retrieved from [Link]
-
Iudicello, M., et al. (2022). A Specific HPLC Method to Determine Residual HEPES in [68Ga]Ga-Radiopharmaceuticals: Development and Validation. Pharmaceuticals, 15(7), 868. Retrieved from [Link]
-
Wikipedia. (n.d.). Diphenylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Gunshot residue. Retrieved from [Link]
-
Costa, J. L., et al. (2023). Chemical Analysis of Gunpowder and Gunshot Residues. Applied Sciences, 13(14), 8408. Retrieved from [Link]
-
Laza, D., et al. (2007). Development of a quantitative LC-MS/MS method for the analysis of common propellant powder stabilizers in gunshot residue. Journal of Forensic Sciences, 52(4), 842-50. Retrieved from [Link]
-
Thayer, E., et al. (2019). Calibration curves for DPA in (a) methanol, (b) ethanol, (c) acetone, and (d) acetonitrile. ResearchGate. Retrieved from [Link]
-
Zuy, Y., et al. (2020). HPLC detection of organic gunshot residues collected with silicone wristbands. Analytical Methods, 12(35), 4349-4356. Retrieved from [Link]
-
Villegas, C., et al. (2022). Development of an HPLC-DAD method for the simultaneous analysis of four xenoestrogens in water and its application for monitoring photocatalytic degradation. Scientific Reports, 12(1), 12046. Retrieved from [Link]
-
Zuy, Y., et al. (2020). HPLC Detection of Organic Gunshot Residues Collected With Silicone Wristbands. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diphenylamine - Wikipedia [en.wikipedia.org]
- 3. Estimating Diphenylamine in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample [mdpi.com]
- 4. Gunshot residue - Wikipedia [en.wikipedia.org]
- 5. Diphenylamine and Its Nitrated Derivatives: Presence and Occurrence in Gunpowders and In Gunshot Residues | Office of Justice Programs [ojp.gov]
- 6. "HPLC detection of organic gunshot residues with silicone wristbands" by Yelyzaveta Zuy [scholar.utc.edu]
- 7. Development of a quantitative LC-MS/MS method for the analysis of common propellant powder stabilizers in gunshot residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Gunshot Residues Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Specific HPLC Method to Determine Residual HEPES in [68Ga]Ga-Radiopharmaceuticals: Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an HPLC-DAD method for the simultaneous analysis of four xenoestrogens in water and its application for monitoring photocatalytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Field Screening for Nitrates in Forages Using Diphenylamine
Abstract
Nitrate toxicity in livestock, particularly ruminants, results from the ingestion of forages with excessive nitrate accumulation. This can lead to methemoglobinemia, anoxia, and death. The diphenylamine (DPA) spot test is a rapid, qualitative field screening method utilized to detect the presence of nitrates in fresh forage tissues.[1] This application note details the preparation, execution, and interpretation of the DPA test. While highly sensitive, this method is semi-quantitative; positive results indicate a potential hazard that requires quantitative laboratory confirmation (e.g., Ion-Selective Electrode or Colorimetric Lab Analysis).
Introduction & Mechanism[2]
Clinical Significance
Under stress conditions such as drought, frost, or excessive fertilization, plants (e.g., sorghum, corn, sudangrass, oats) accumulate nitrates (
Chemical Mechanism
The DPA test relies on a redox reaction catalyzed by concentrated sulfuric acid. The acid releases nitro groups from the plant tissue and protonates the system. Diphenylamine is oxidized by the nitrate ions—first to colorless diphenylbenzidine, and subsequently to a quinoid-type blue-violet imonium ion. The intensity and speed of this color change correlate with the nitrate concentration.
Reaction Pathway Visualization
Figure 1: Step-wise oxidation pathway of Diphenylamine by Nitrates in acidic medium.
Safety & Precautions (Critical)
WARNING: The reagent contains Concentrated Sulfuric Acid (>80%) . It is highly corrosive and water-reactive.[2]
-
PPE: Neoprene or Nitrile gloves, safety goggles, and a lab coat are mandatory.
-
Reaction Heat: Mixing acid with water generates significant exothermic heat. Always add Acid to Water , never Water to Acid.
-
Field Safety: Carry a neutralizing agent (baking soda/sodium bicarbonate) and a wash bottle of water when testing in the field.
-
Disposal: Neutralize waste with sodium bicarbonate before disposal.[3] Do not pour active reagent into soil or water sources.[4]
Reagent Preparation
The standard reagent concentration is 0.5% Diphenylamine in ~80% Sulfuric Acid.
Protocol: 100 mL Batch
-
Weigh: Measure 0.50 g of Diphenylamine (DPA) crystals.
-
Dissolve: Place crystals in a chemically resistant beaker containing 20 mL of distilled water.
-
Acidify: Slowly add 80 mL of concentrated Sulfuric Acid (
) to the water/DPA mixture.-
Note: Add slowly with gentle stirring to manage heat generation.
-
-
Cool & Store: Allow the solution to cool to room temperature. Transfer to a brown glass dropper bottle (acid-resistant cap required).
-
Stability: The solution is stable for 6-12 months if stored in the dark. Discard if it turns dark blue or brown in the bottle.
-
Sampling Protocol
Nitrate accumulation is not uniform.[1] Proper sampling is essential to avoid false negatives.[5]
| Parameter | Guideline |
| Plant Part | Lower 6 inches of the stem .[6] Nitrates accumulate in the base; leaves and grain usually have low levels. |
| Selection | Select plants that appear stressed (drought-stricken, stunted) or are known accumulators (sorghum, corn). |
| Sample Size | Test at least 10-20 representative plants from different areas of the field. |
| Preparation | Split the stem longitudinally (lengthwise) to expose the inner pith and nodes. |
Test Procedure & Interpretation
Execution
-
Place the split stem on a clean, non-reactive surface (plastic sheet or clean cutter bar).
-
Apply 1-2 drops of the DPA reagent directly onto the exposed pith at a node (joint) near the bottom of the stalk.
-
Observe the reaction zone for 5-10 seconds .
Interpretation Matrix
The DPA test is a screening tool .[6] It has high sensitivity (few false negatives) but lower specificity (potential false positives).
| Reaction Color | Time to Develop | Estimated Nitrate ( | Risk Classification | Action Required |
| Clear / Brown | > 10 sec | < 2,500 ppm | Safe | Safe to feed. |
| Light Blue | 5 - 10 sec | 2,500 - 5,000 ppm | Caution | Limit intake for pregnant animals. |
| Dark Blue | < 5 sec | 5,000 - 10,000 ppm | Danger | DO NOT FEED. Submit for Lab Analysis. |
| Jet Black | Immediate | > 10,000 ppm | Toxic | DO NOT FEED. High mortality risk. |
Decision Workflow
Figure 2: Field decision logic. Note that any "Positive" result triggers a hold on feeding until quantitative verification.
Validation & Limitations
Sensitivity vs. Specificity
-
False Negatives (Rare): If the test is negative, the forage is almost certainly safe.
-
False Positives (Common): The test can be triggered by other oxidizing agents or moisture variations. Studies indicate false positive rates as high as 46% [3].[7]
Interferences
-
Moisture: Excessive sap can dilute the reagent, slowing the reaction.
-
Contamination: Soil contains nitrates.[1][6][7][8] Ensure the stem is clean; do not test root tissues covered in dirt.
-
Senescence: Dry/dead plant material is harder to test; the pith must be accessible.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reagent is Dark Blue in Bottle | Contamination or Oxidation | Discard immediately. Prepare fresh batch. |
| No Reaction on Known Positive | Reagent Expired / Acid too weak | Check expiration. Ensure 80%+ sulfuric acid was used. |
| Brown Charring on Tissue | Acid burn (Normal) | If no blue appears, this is a negative result.[2] The acid naturally chars organic matter. |
| Inconsistent Results | Variable accumulation in plant | Test multiple nodes (bottom, middle, top). Nitrates decrease as you move up the plant. |
References
-
Colorado State University Extension. (2020).[8] Nitrate Testing Only as Good as the Sample. Retrieved from [Link]
-
Kansas State University. (2021). Testing methods for nitrates in forages. Agronomy eUpdates. Retrieved from [Link]
-
Montana State University. (2023). Forage Nitrate Analysis: What Method to Use? MontGuide.[9] Retrieved from [Link]
-
University of Missouri Extension. (1993). Qualitative Nitrate Detection for Toxicity Potential. Retrieved from [Link]
-
Canadian Conservation Institute. (2019). The Diphenylamine Spot Test for Cellulose Nitrate. CCI Notes 17/2. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Diphenylamine Spot Test for Cellulose Nitrate in Museum Objects – Canadian Conservation Institute (CCI) Notes 17/2 - Canada.ca [canada.ca]
- 3. labdepotinc.com [labdepotinc.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. agr.mt.gov [agr.mt.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Agronomy eUpdate October 7th, 2021 : Issue 876 [eupdate.agronomy.ksu.edu]
- 8. goldenplains.extension.colostate.edu [goldenplains.extension.colostate.edu]
- 9. animalrangeextension.montana.edu [animalrangeextension.montana.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Diphenylamine (DPA) DNA Assay
Senior Application Scientist: Dr. Aris Thorne Subject: Reducing Interference and Maximizing Sensitivity in the Burton Diphenylamine Assay
Core Directive & Mechanism
The Diphenylamine (DPA) assay, specifically the Burton modification, remains a gold standard for quantifying DNA due to its specificity for deoxyribose. However, its reliance on acid hydrolysis makes it susceptible to interference from complex biological matrices.
To reduce interference, one must understand the reaction kinetics. The assay does not measure DNA directly; it measures
Reaction Mechanism & Interference Points
The following diagram outlines the reaction pathway and critical points where interference occurs.
Figure 1: Chemical pathway of the Burton DPA reaction highlighting critical interference points (Proteins, RNA, Sialic Acid).[3]
Troubleshooting Guide (Q&A)
This section addresses specific user scenarios. These solutions are based on the principle that sample purity prior to hydrolysis is the only guarantee of accuracy .
Category 1: Visual Anomalies (Turbidity & Color)
Q1: My samples turn cloudy/turbid after adding the DPA reagent and incubating. How do I correct this? Diagnosis: This is likely protein or lipid precipitation . The DPA reagent is highly acidic (glacial acetic acid + sulfuric acid). If proteins are not removed prior to the assay, they will precipitate, scattering light and artificially inflating OD595 readings. Solution:
-
Immediate Fix: Centrifuge the final reaction tubes at 12,000 x g for 10 minutes to pellet the precipitate. Measure the absorbance of the clear supernatant.
-
Protocol Correction: Implement a Perchloric Acid (PCA) Extraction step before the assay.
Q2: The solution has a greenish tint instead of the expected blue. Is my data usable? Diagnosis: This indicates RNA interference . While deoxyribose yields a blue color (max 595 nm), ribose (from RNA) reacts slightly with DPA to produce a green color with broad absorption, overlapping the DNA signal. Solution:
-
Quantify the Error: Measure absorbance at 650 nm and 595 nm. If A650/A595 > 0.6, RNA interference is significant.
-
Correction: Pre-treat samples with RNase A (incubate 30 min at 37°C) prior to acid precipitation.
-
Alternative: Use the "Difference Method." Measure A595 and A700.[2] Subtract A700 (background/turbidity) from A595. Note: This only corrects for turbidity, not the chemical color change from RNA.
Category 2: Sensitivity & Reagents[3][4][5][6][7][8]
Q3: My standard curve is flat, or the color development is extremely weak even for high DNA concentrations. Diagnosis: The critical catalyst, Acetaldehyde , is likely oxidized or missing. Burton’s modification relies on acetaldehyde to accelerate the reaction and increase sensitivity by 3-5 fold. Solution:
-
Check Reagents: Acetaldehyde (aqueous solution) is volatile and oxidizes to acetic acid. Use a fresh bottle or prepare a 1.6% (w/v) stock solution fresh monthly and store at 4°C tightly sealed.
-
Validation: Spike a known DNA standard (e.g., Calf Thymus DNA) into your reagent.[2] If no blue color develops within 15 minutes at 90°C (or 4 hours at 30°C), the DPA reagent itself is compromised.
Q4: I am working with mucin-rich tissues (e.g., gut, lung) and getting impossibly high DNA values. Diagnosis: Sialic Acid interference . Sialic acids degrade into aldehydes that react with DPA. Solution:
-
Protocol Modification: Sialic acid reacts faster than DNA. Perform a "kinetic differentiation":
-
Incubate at a lower temperature (30°C) for 16–20 hours (Burton method).
-
Avoid high-temperature boiling (100°C), which accelerates the sialic acid reaction disproportionately.
-
Advanced: Use the Croft & Lubran modification (see References) which utilizes different acid concentrations to distinguish DNA from sialic acid.
-
Optimized Experimental Protocol
To ensure Self-Validating results, this protocol includes an internal extraction step to remove interferences.
Reagents
-
Stock DPA Reagent: Dissolve 1.5 g Diphenylamine in 100 mL Glacial Acetic Acid.[5] Add 1.5 mL conc. Sulfuric Acid.[4][6][7] Store in dark.
-
Working DPA Reagent: On day of use, add 0.5 mL of 1.6% Acetaldehyde (aqueous) to 100 mL Stock DPA.
-
Extraction Buffer: 0.5 N Perchloric Acid (PCA). Caution: Corrosive.
Step-by-Step Workflow
-
Sample Precipitation (The Cleaning Step):
-
Add cold 0.5 N PCA to the sample (1:1 ratio). Incubate on ice for 20 mins.
-
Centrifuge at 10,000 x g for 10 mins at 4°C.
-
Discard Supernatant (Contains free sugars, metabolic aldehydes, and interfering salts).
-
-
Hydrolysis (The Release Step):
-
Resuspend the pellet in a known volume of 0.5 N PCA (e.g., 500 µL).
-
Heat at 70°C for 20 minutes . (This hydrolyzes DNA without charring carbohydrates).
-
Centrifuge again. Keep the Supernatant (Contains hydrolyzed DNA).[4]
-
-
Colorimetric Reaction:
Data Analysis Summary Table
| Interference Type | Visual Symptom | Primary Cause | Mitigation Strategy |
| Turbidity | Cloudy/White precipitate | Proteins/Lipids | PCA Extraction (Step 1); Centrifuge before reading. |
| Green Tint | Green/Brown hue | RNA | RNase treatment; Check A600/A595 ratio. |
| High Background | Yellow/Dark solution | Oxidized Reagents | Use fresh Acetaldehyde; Use pure Glacial Acetic Acid. |
| False Highs | Normal Blue color | Sialic Acid | Lower incubation temp (30°C); PCA wash. |
Decision Tree for Troubleshooting
Use this logic flow to diagnose assay failures in real-time.
Figure 2: Decision tree for diagnosing DPA assay anomalies based on visual inspection.
References
-
Burton, K. (1956).[8][5] A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid. Biochemical Journal, 62(2), 315–323.[8] Link
-
Gendimenico, G. J., et al. (1988).[5] Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C. Analytical Biochemistry, 173(1), 45-48.[4] Link
-
Croft, D. N., & Lubran, M. (1965). The estimation of deoxyribonucleic acid in the presence of sialic acid: application to analysis of human gastric washings. Biochemical Journal, 95(3), 612–620. Link
-
Dische, Z. (1930).[8] Über einige neue charakteristische Farbreaktionen der Thymonukleinsäure und eine Mikromethode zur Bestimmung derselben in tierischen Organen mit Hilfe dieser Reaktionen. Microchemie, 8, 4–32. (Foundational reference for DPA reaction).
Sources
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 3. Quantification of unknown DNA by diphenylamine reagent. [vlab.andcollege.du.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Use of diphenylamine in the detection of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimation of dna by diphenylamine method | PPTX [slideshare.net]
- 8. The estimation of deoxyribonucleic acid in the presence of sialic acid: application to analysis of human gastric washings - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting false positives in the diphenylamine nitrate test
Subject: Troubleshooting False Positives & Assay Specificity
Ticket ID: DPA-NO3-TS-001 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Why is my control turning blue?
Welcome to the technical support center. If you are seeing unexpected blue coloration in your Diphenylamine (DPA) nitrate tests, you are likely dealing with a non-specific redox reaction. The DPA test is not exclusive to nitrates; it detects oxidizing agents .
Use the following diagnostic logic tree to isolate your specific interference source before proceeding to the protocols.
Figure 1: Diagnostic logic flow for identifying the root cause of false positives in DPA nitrate testing.
The Mechanism of Interference
To troubleshoot effectively, you must understand that DPA is an oxidation indicator , not a nitrate-specific receptor. The reaction requires the nitrate (
The Trap: Any substance with a sufficiently high standard reduction potential (
Figure 2: Reaction pathway showing how oxidizing agents (red) hijack the DPA pathway to produce a false positive blue signal.
Troubleshooting Guides (Q&A)
Issue 1: The "Everything is Blue" Scenario (Chemical Interference)
User Report: My negative control (distilled water) is clear, but my sample turns deep blue instantly. I know there are no nitrates. What is happening?
Diagnosis: Your sample likely contains strong oxidizing agents. The DPA test is extremely sensitive to oxidizing ions other than nitrate.
-
Common Culprits: Chlorates (
), Bromates ( ), Iodates ( ), Chromates ( ), Permanganates ( ), and Ferric Iron ( ). -
The Nitrite Factor: DPA reacts with Nitrite (
) even more readily than Nitrate. If you have Nitrites, you will get a positive result.[1][2][3]
Corrective Protocol: The Sulfamic Acid Block To distinguish Nitrate from Nitrite, you must scavenge the Nitrite first.
-
Aliquot your sample.
-
Add Sulfamic Acid (or Urea) to the sample solution.
-
Allow it to react for 3-5 minutes. This converts Nitrite (
) to Nitrogen gas ( ). -
Run the DPA test again.
Issue 2: The "Creeping Blue" (Time-Dependent False Positive)
User Report: The test looked negative at first. I walked away for lunch, and when I came back (30 mins later), all the tubes were blue.
Diagnosis: Atmospheric Oxidation. Diphenylamine is sensitive to oxygen in the air, especially in the presence of the strong sulfuric acid matrix which dehydrates the solution and increases susceptibility to oxidation.
Corrective Protocol: Strict Time Gating
-
The Rule: Read results within 60 seconds of adding the reagent.
-
Validation: Use a "Ring Test" (layering the reagent).[5]
Issue 3: Biological & Soil Samples (Matrix Interference)
User Report: I am testing plant extracts/soil. I get a dirty blue/brown color that makes it hard to say if it's positive.
Diagnosis: Organic Matrix Interference.
-
Lignin: In plant tissues, lignin can react with the acid to form dark resins that mimic or obscure the blue color.
-
Ferric Iron (
): Common in soils, iron (III) acts as an oxidant.
Corrective Protocol: Pre-Treatment Cleanup
-
For Iron: Pass the sample through a cation exchange resin (e.g., Dowex 50W) to remove
and other metal cations before testing. -
For Organics: Add Polyvinylpolypyrrolidone (PVPP) or activated charcoal to the extract, shake, and filter. This removes phenolic compounds and lignin precursors.
Data Summary: Sensitivity & Limits
Use this table to determine if DPA is the right tool for your concentration range.
| Parameter | Specification | Notes |
| Target Analyte | Nitrate ( | Non-specific without pre-treatment. |
| Detection Limit | ~0.5 | Highly sensitive. |
| Optimal Range | 5 - 100 ppm | Above 100 ppm, color may become too dark/black to distinguish. |
| Major Interferents | Must be absent or removed. | |
| Reagent Stability | Low (Light Sensitive) | Store in amber bottles; discard if reagent turns blue in the bottle. |
References
-
National Institute of Standards and Technology (NIST) . A Study of the Diphenylamine Test for Aliphatic Nitrocompounds. Available at: [Link]
-
Canadian Conservation Institute (CCI) . The Diphenylamine Spot Test for Cellulose Nitrate in Museum Objects. CCI Notes 17/2. Available at: [Link]
-
University of Missouri Extension . Qualitative Nitrate Detection for Toxicity Potential. Guide G9800. Available at: [Link]
-
Asian Journal of Chemistry . Spectrophotometric Determination of Nitrite using Diphenylamine as Complexing Agent. Available at: [Link]
-
Feigl, F., & Anger, V. Spot Tests in Inorganic Analysis. 6th Edition, Elsevier.[6] (Standard Reference Text).
Sources
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. goldenplains.extension.colostate.edu [goldenplains.extension.colostate.edu]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Diphenylamine - Wikipedia [en.wikipedia.org]
- 5. extension.missouri.edu [extension.missouri.edu]
- 6. Spot Tests in Inorganic Analysis - 6th Edition | Elsevier Shop [shop.elsevier.com]
Technical Guide: High-Sensitivity Diphenylamine (DPA) Assay for Low-Copy DNA Quantitation
Topic: Improving the sensitivity of the diphenylamine test for low DNA concentrations Role: Senior Application Scientist Format: Technical Support Center (Q&A, Troubleshooting, Protocols)
Welcome to the Assay Development Support Center. As a Senior Application Scientist, I often see researchers struggle with the Diphenylamine (DPA) assay when moving from abundant tissue samples to low-concentration extracts. The standard "Dische" boiling method is robust but lacks the sensitivity required for modern low-copy applications.
This guide details the Burton Modification , which chemically amplifies the colorimetric signal using acetaldehyde, increasing sensitivity by 3–5 fold.[1] We will also cover the Giles & Myers optimization for stability.
Module 1: The Chemistry of Sensitivity
Q: Why is the standard boiling method failing to detect my low-concentration DNA?
A: The standard Dische reaction relies on heat to drive the conversion of 2-deoxyribose to
To improve sensitivity, we must switch to the Burton Modification . This method introduces acetaldehyde as a catalyst.[2] The acetaldehyde stabilizes the intermediate reaction products at lower temperatures (30°C or room temp), allowing the color complex to accumulate over a longer period (16–20 hours) without the degradation caused by boiling.
The Mechanism:
-
Acid Hydrolysis: Acid cleaves purine nucleotides, releasing 2-deoxyribose.
-
Conversion: 2-deoxyribose converts to
-hydroxylevulinaldehyde. -
Coupling: This aldehyde condenses with diphenylamine.[3]
-
Amplification (Burton): Acetaldehyde prevents side reactions, driving the equilibrium toward the specific blue chromophore (
600 nm).
Figure 1: The Burton reaction pathway.[2] Note the critical role of Acetaldehyde in stabilizing the chromophore formation.
Module 2: Optimized Protocols
Protocol A: The Burton Modification (Highest Sensitivity)
Use this for DNA concentrations between 5–50 µg/mL.
Reagents:
-
Burton Reagent A: Dissolve 1.5 g diphenylamine in 100 mL glacial acetic acid. Add 1.5 mL concentrated sulfuric acid (
). Store in dark bottle. -
Burton Reagent B: Aqueous acetaldehyde (16 mg/mL).[2] Prepare fresh.
-
Working Solution: Mix 20 mL Reagent A + 0.1 mL Reagent B immediately before use.
Workflow:
-
Preparation: Mix 1 mL of DNA sample (in buffer) with 2 mL of Working Solution .
-
Incubation: Incubate in the dark at 30°C for 16–20 hours (or room temperature overnight). Do not boil.
-
Measurement: Read absorbance at 600 nm against a reagent blank.
Protocol B: The Giles & Myers Modification (Speed & Stability)
Use this if overnight incubation is not feasible. Detects down to ~3 µg DNA.[4][5]
Modification:
-
Follow the reagent setup for Burton.[2]
-
Incubation: Incubate at 50°C for 3–4 hours .
-
Note: This higher temperature hastens the reaction without the degradation risks of 100°C boiling.
Module 3: Troubleshooting & FAQs
Q: My samples turned green instead of blue. Is this a positive result?
A: No. A green hue indicates RNA contamination .
-
Cause: While DPA is specific to 2-deoxyribose, high concentrations of ribose (RNA) can react slightly to form a green complex.
-
Solution: Pre-treat samples with RNase A (10 µg/mL, 37°C, 30 mins) before adding the DPA reagent.
Q: I see a white precipitate/turbidity upon adding the reagent.
A: This is likely protein precipitation or salt incompatibility .
-
Cause: The glacial acetic acid causes proteins to crash out of solution.
-
Solution: Centrifuge the tubes at 10,000 x g for 5 minutes after color development but before reading absorbance. Read the supernatant.
Q: The standard curve is flattening at the low end (Non-linear).
A: This suggests Acetaldehyde instability .
-
Explanation: Acetaldehyde is highly volatile. If Reagent B is old or the Working Solution was left out too long, sensitivity drops drastically.
-
Fix: Always prepare Reagent B fresh on the day of the experiment. Ensure the incubation vessel is sealed tightly (parafilm) to prevent acetaldehyde evaporation.
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| No Color | Low DNA / Old Reagents | Check DNA conc. >5 µg/mL. Ensure Acetaldehyde is fresh.[6] |
| Green Tint | RNA Contamination | Treat with RNase A. |
| Cloudy/Turbid | Protein/Salt Precipitate | Centrifuge sample; use low-salt buffer (<0.1 M NaCl). |
| High Background | Impure Glacial Acetic Acid | Use Analytical Grade (AR) acetic acid; impurities cause darkening. |
Module 4: Advanced Sensitivity Data
Below is a comparison of detection limits based on the specific modification used.
| Method | Incubation | Detection Limit | Specificity |
| Standard Dische | 100°C / 10 min | ~50 µg | Low (High background) |
| Burton Mod. | 30°C / 16-20 hr | ~3-5 µg | High (Acetaldehyde enhanced) |
| Giles & Myers | 50°C / 3-4 hr | ~3 µg | High (Optimized kinetics) |
References
-
Dische, Z. (1930). "Über einige neue charakteristische Farbreaktionen der Thymonukleinsäure und eine Mikromethode zur Bestimmung derselben in tierischen Organen nach dieser Reaktion". Mikrochemie, 8, 4–32.
-
Burton, K. (1956). "A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid". Biochemical Journal, 62(2), 315–323.
-
Giles, K. W., & Myers, A. (1965). "An improved diphenylamine method for the estimation of deoxyribonucleic acid". Nature, 206, 93.
-
Gendimenico, G. J., et al. (1988). "Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C". Analytical Biochemistry, 173(1), 45-48.
Sources
- 1. Use of diphenylamine in the detection of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. iitg.ac.in [iitg.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. webstor.srmist.edu.in [webstor.srmist.edu.in]
Technical Support Guide: Diphenylamine Sulfate Solution Stability
Topic: Prevention of Degradation & Troubleshooting Document ID: DPA-STAB-001 Audience: Analytical Chemists, QA/QC Specialists, Drug Development Researchers
The Degradation Mechanism (The "Why")
To prevent degradation, one must understand that Diphenylamine (DPA) solutions are not statically stable; they are redox-active systems poised on the edge of oxidation.
The utility of DPA as an indicator relies on its ability to lose electrons. However, this same property makes it susceptible to spontaneous degradation by atmospheric oxygen, light, and trace contaminants.
The Oxidation Cascade
When DPA degrades, it does not simply "spoil"; it undergoes a specific stepwise oxidation. The solution turns from colorless to blue (false positive) or brown (organic fouling).
-
Step 1 (Invisible): DPA dimerizes to form Diphenylbenzidine (DPB) . This is colorless and non-damaging yet.
-
Step 2 (The Failure Point): DPB is further oxidized to Diphenylbenzidine Violet (a quinoidal imonium ion). This is the deep blue/violet color.
-
Step 3 (Irreversible): Polymerization or fouling leads to brown sludge.
Key Insight: If your blank solution is blue, the reagent has already oxidized itself. If it is brown, it is contaminated with organic matter.
Figure 1: The redox pathway of Diphenylamine.[1] Stability is lost when the equilibrium shifts toward the Violet species due to environmental factors.
Preparation & Storage Protocols (The "How")
The majority of stability issues stem from the initial preparation. The sulfuric acid solvent acts as a dehydrating agent; if it contains even trace nitrates, the solution will degrade immediately upon mixing.
The "Zero-Blank" Preparation Protocol
Reagents Required:
-
Diphenylamine (ACS Reagent Grade,
99%) -
Sulfuric Acid (Nitrate-Free / Low-Nitrogen Grade). Critical.
-
Distilled/Deionized Water (Nitrate-Free).
Step-by-Step Methodology:
-
Acid Verification (The Pre-Check):
-
Before mixing, take 2 mL of your sulfuric acid and add a crystal of DPA.
-
Pass: Solution remains colorless.
-
Fail: Solution turns blue. Stop. Your acid source is contaminated.
-
-
Thermal Management:
-
Dissolving DPA in concentrated acid generates heat.[2]
-
Action: Use an ice bath. High heat during dissolution accelerates the formation of the brown oxidation byproducts.
-
-
The "Clean" Dissolution:
-
Storage Configuration:
-
Container: Amber glass bottle (borosilicate).
-
Cap: Teflon (PTFE) or Polypropylene liner. Paper liners will carbonize and turn the solution brown.
-
Environment: Dark, 15°C – 25°C.
-
Stability Data Table
| Parameter | Optimal Condition | Failure Mode | Impact on Experiment |
| Temperature | 15°C – 25°C | > 30°C | Rapid oxidation; brown discoloration. |
| Light Exposure | Dark / Amber Glass | UV / Fluorescent Light | Photochemical oxidation to blue/violet. |
| Acid Quality | Low-Nitrate (<0.5 ppm) | Standard Technical Grade | Immediate high background (Blue Blank). |
| Cap Liner | PTFE / Polypropylene | Paper / Rubber | Carbonization leads to organic contamination (Brown). |
Troubleshooting Center (The "Fix")
This section addresses specific failure modes encountered during experimental workflows.
Issue 1: The "Blue Blank" Phenomenon
Symptom: The reagent turns blue immediately upon preparation or after sitting for a few days, even without a sample.
-
Root Cause: Nitrate contamination in the sulfuric acid or glassware.
-
Diagnostic: Run the "Acid Verification" step from Section 2.
-
Solution:
-
Replace Sulfuric Acid with a "Low Nitrogen" grade.
-
Acid-wash all glassware with HCl, then triple rinse with DI water. Do not use nitric acid to clean glassware for this reagent.
-
Issue 2: Brown Sludge / Discoloration
Symptom: Solution turns yellow-brown or deposits a precipitate.
-
Root Cause: Organic contamination or thermal degradation.
-
Mechanism: Sulfuric acid is dehydrating organic dust, cap liners, or residue, creating carbon ("char").
-
Solution:
-
Check the bottle cap liner. If it is black or brittle, it is the source.
-
Discard solution. Brown discoloration interferes with the photometric reading (absorbance at 600nm) and cannot be reversed.
-
Issue 3: Loss of Sensitivity (False Negatives)
Symptom: Known positive controls yield faint or no color.
-
Root Cause: Reagent age or presence of reducing agents.
-
Mechanism: If the solution is old, the DPA may have dimerized to DPB but precipitated out, or interfering reducing agents in the sample are "scavenging" the oxidation potential before the DPA can react.
-
Solution:
-
Prepare fresh reagent. DPA solutions are generally stable for 1-3 months if stored correctly, but fresh is always superior for quantitative work.
-
Check sample for high levels of chlorides (Cl-), which can interfere with the reaction sensitivity.
-
Troubleshooting Logic Flow
Figure 2: Diagnostic decision tree for Diphenylamine reagent failures.
Frequently Asked Questions (FAQs)
Q: Can I store the solution in a clear glass bottle if I wrap it in foil? A: Yes, but it is not recommended for long-term storage. Foil can tear, and visual inspection of the solution (to check for browning) becomes difficult. Amber glass is the industry standard for a reason.
Q: Why does my protocol call for adding HCl to the Diphenylamine solution? A: Some variations (like the Dische reagent for DNA) use glacial acetic acid and sulfuric acid. If chlorides are added (HCl), it generally increases the sensitivity of the reaction but decreases stability. These solutions must usually be prepared fresh daily.
Q: Is the degradation reversible? A: The initial oxidation to Diphenylbenzidine Violet is chemically reversible with a reducing agent, but doing so ruins the reagent's purpose (which is to detect oxidizing agents). The brown degradation (fouling) is irreversible.
References
-
American Chemical Society (ACS). Reagent Chemicals: Specifications and Procedures. "Diphenylamine."[2][3][4][5][6][7][8][9][10][11] ACS Publications. [Link]
- Vogel, A. I.A Text-Book of Macro and Semimicro Qualitative Inorganic Analysis. Longmans, Green and Co., London.
-
Canadian Conservation Institute. The Diphenylamine Spot Test for Cellulose Nitrate. CCI Notes 17/2. [Link][1]
Sources
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. extension.missouri.edu [extension.missouri.edu]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. kfs.edu.eg [kfs.edu.eg]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. riccachemical.com [riccachemical.com]
- 8. Diphenylamine reagent gives a deep blue colour with a solution. It contains [allen.in]
- 9. Plasma-induced degradation of diphenylamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitrate test - Wikipedia [en.wikipedia.org]
- 11. Mechanistic interpretation of the redox behaviour of diphenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dische Diphenylamine Assay for DNA Quantification
Core Principle & Mechanism
To troubleshoot effectively, one must understand the underlying chemistry. The Dische assay is not a simple stain; it is a multi-step chemical reaction dependent on acid hydrolysis and chromophore formation.
The Mechanism:
-
Acid Hydrolysis: In the presence of glacial acetic acid and sulfuric acid, DNA is depurinated.
-
Conversion: The liberated 2-deoxyribose is dehydrated to form
-hydroxylevulinyl aldehyde (also known as -hydroxylevulinaldehyde). -
Chromogenesis: This aldehyde reacts with diphenylamine (DPA) to form a blue-colored complex with an absorbance maximum at 595–600 nm .
The Burton Modification (Critical for Sensitivity): Most modern protocols utilize the Burton Modification , which adds acetaldehyde to the reaction. This stabilizes the intermediate and increases sensitivity by 3–5 fold compared to the original boiling method.
Mechanistic Pathway
Figure 1: Reaction pathway of the Dische Diphenylamine Assay. The conversion of deoxyribose to the aldehyde intermediate is the rate-limiting step, often accelerated by heat or catalyzed by acetaldehyde in the Burton modification.
Troubleshooting Guide (Q&A Format)
Category A: Sensitivity & Signal Issues
Q1: My standard curve is flat, and the signal intensity is significantly lower than expected. What is the primary cause? A: The most common cause of low sensitivity in the Burton modification is the omission or degradation of acetaldehyde .
-
The "Why": Acetaldehyde acts as a catalyst and stabilizer for the blue chromophore. Without it, the reaction efficiency drops by ~70-80%.
-
Solution: Ensure you add aqueous acetaldehyde (typically 16 mg/mL stock) to the DPA reagent fresh on the day of use. Acetaldehyde is highly volatile; if your stock bottle was left open, it has likely evaporated.
Q2: I am detecting DNA, but my variability between replicates is high (>15% CV). A: This often stems from temperature gradients during incubation.
-
The "Why": The reaction rate is temperature-dependent. If using a water bath, tubes on the edge may be cooler. If using an oven, air circulation matters.
-
Solution: Use a dry block heater for uniform thermal transfer. If using the Burton method (30°C overnight or 50°C for 3-4 hours), ensure the tubes are sealed tightly (marbles or caps) to prevent evaporation of the acetic acid/acetaldehyde mixture, which alters reaction volume and concentration.
Category B: Specificity & Interferences
Q3: Can RNA interference cause false positives? A: Generally, no , but with caveats.
-
The "Why": The Dische reaction is specific to 2-deoxyribose. RNA contains ribose, which forms furfural upon acid hydrolysis, not
-hydroxylevulinyl aldehyde. Furfural does not produce the specific blue color with DPA. -
Risk Factor: At very high concentrations, RNA can produce a greenish hue or a colorless complex that slightly suppresses the DNA signal.[1] If your sample has a high RNA:DNA ratio (>10:1), treat with RNase A prior to the assay.
Q4: Upon adding the reagent, a white precipitate formed immediately.[1] Will this affect my reading? A: Yes, this is likely protein precipitation or salt insolubility in glacial acetic acid.
-
The "Why": The reagent is highly acidic and non-aqueous (glacial acetic acid base). Proteins and certain salts (like phosphates or perchlorates from extraction buffers) are insoluble in this matrix.
-
Solution:
-
Centrifugation: Spin the tubes at 10,000 x g for 5 minutes after color development but before reading absorbance. Transfer the supernatant to the cuvette.
-
Extraction: Ensure your DNA extraction protocol (e.g., PCA/TCA precipitation) includes a wash step to remove excess salts before hydrolyzing the pellet.
-
Q5: My reagent blank is turning light blue on its own. Is my spectrophotometer drifting? A: The issue is likely your Glacial Acetic Acid .
-
The "Why": Impurities in lower-grade acetic acid can react with DPA over time, causing high background absorbance.
-
Solution: Use only Aldehyde-free or AR (Analytical Reagent) grade Glacial Acetic Acid. If the DPA stock solution turns blue in the bottle, discard it. It should be colorless to straw-yellow.
Category C: Reagent Stability
Q6: Can I store the Diphenylamine working solution? A: You can store the DPA stock (DPA in Acetic Acid + H2SO4), but NEVER the working solution once acetaldehyde is added.
-
Protocol: Store the DPA stock in an amber bottle at 4°C (stable for 1-2 months). Add acetaldehyde only to the volume required for that day's experiment.
Diagnostic Decision Tree
Use this logic flow to identify the root cause of assay failure rapidly.
Figure 2: Troubleshooting decision matrix for common Dische assay anomalies.
Optimized Protocol (Burton Modification)
This protocol is designed for maximum sensitivity (~3–5 µg DNA detection limit) and reproducibility.
Reagents
-
Standard: Calf Thymus DNA (Sigma D1501 or equiv). Dissolve in 5 mM NaOH (to help solubility) or water to 0.5 mg/mL.
-
DPA Stock Solution:
-
Dissolve 1.5 g Diphenylamine in 100 mL Glacial Acetic Acid (Aldehyde-free).
-
Add 1.5 mL Concentrated H2SO4.[2]
-
Store in dark amber bottle at 4°C.
-
-
Acetaldehyde Stock: 16 mg/mL in distilled water (Prepare fresh or store hermetically sealed at 4°C).
-
Working Reagent: Mix 20 mL DPA Stock + 0.1 mL Acetaldehyde Stock. Prepare immediately before use.
Workflow
| Step | Action | Critical Note |
| 1. Prep | Prepare DNA standards (0, 10, 20, 50, 100 µg/mL) in the same buffer as samples. | Volume matching is critical. Use 1 mL sample volume. |
| 2. Add | Add 2 mL of Working Reagent to 1 mL of Sample/Standard. | Ratio must be 2:1 (Reagent:Sample). |
| 3. Mix | Vortex thoroughly. | Ensure no schlieren lines (mixing of acid/water). |
| 4. Incubate | Incubate at 30°C for 16–20 hours (Overnight) OR 50°C for 4 hours . | 30°C O/N is the "Gold Standard" for stability. |
| 5. Clarify | If cloudy, centrifuge at 10,000 x g for 5 min. | Do not read cloudy samples; light scattering artificially inflates OD. |
| 6. Read | Measure Absorbance at 600 nm (or 595 nm). | Zero the instrument with the Reagent Blank (0 µg DNA). |
References
- Dische, Z. (1930). "Über einige neue charakteristische Farbreaktionen der Thymonukleinsäure und eine Mikromethode zur Bestimmung derselben in tierischen Organen und Geweben." Microchemie, 8, 4–32. (Original description of the diphenylamine reaction).
-
Burton, K. (1956).[3] "A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid." Biochemical Journal, 62(2), 315–323.[3] (Establishes the acetaldehyde modification for increased sensitivity).
-
Gendimenico, G.J., et al. (1988).[3] "Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50°C." Analytical Biochemistry, 173(1), 45-48. (Optimization for faster readout).
-
Patterson, J. and Mura, C. (2013). "Rapid Colorimetric Assays to Qualitatively Distinguish RNA and DNA in Biomolecular Samples." Journal of Visualized Experiments, (72), 50225. (Modern application and interference analysis).
Sources
Technical Guide: Minimizing Background Absorbance in Diphenylamine Spectrophotometry
Department: Bio-Analytical Support Center Ticket Type: Advanced Troubleshooting & Protocol Optimization Subject: Reducing High Reagent Blanks and Non-Specific Interference in DNA Quantification
Executive Summary: The "High Blank" Nemesis
In quantitative DNA analysis using the Diphenylamine (DPA) reaction (Dische reaction), the reliability of your data hinges on the signal-to-noise ratio. A common critical failure mode is high background absorbance (high blank), which masks low-concentration DNA samples and skews linearity.
This guide moves beyond basic cookbook recipes. It dissects the chemical causality of background noise—stemming from reagent degradation, impure solvents, or non-specific interferences—and provides a self-validating protocol to eliminate them.
The Mechanism: Why Background Occurs
To troubleshoot, you must understand the reaction kinetics. The DPA assay relies on the acid-catalyzed hydrolysis of DNA to release deoxyribose, which then converts to
The Background Trap:
-
Oxidation: Diphenylamine is easily oxidized by light or impurities to form a blue/green non-specific chromophore before it ever sees DNA.
-
Aldehyde Contamination: The reaction is specific to aldehydes. If your Glacial Acetic Acid contains trace aldehydes (common in lower grades), the DPA will react with the solvent itself, turning your blank blue.
-
Acetaldehyde Sensitivity: The Burton modification adds acetaldehyde to boost sensitivity (
).[4] However, excess acetaldehyde or improper addition triggers rapid darkening of the reagent.
Visualizing the Pathway
The following diagram illustrates the reaction and points of failure (interference).
Figure 1: The DPA reaction pathway showing the conversion of DNA to the measurable blue complex and common interference entry points.
Optimized "Low-Background" Protocol
This protocol integrates the improvements by Giles & Myers (1965) , which optimized the DPA/Acetaldehyde ratio to maximize sensitivity while minimizing the reagent blank.
Reagent Preparation (Critical Step)
-
Solvent: Use only Aldehyde-Free Glacial Acetic Acid. This is the #1 cause of high blanks.
-
DPA Quality: Use white or pale yellow crystals. If DPA is blue/brown, recrystallize it from ethanol or discard.
The Reagent Mix:
| Component | Quantity | Function |
|---|---|---|
| Glacial Acetic Acid | 100 mL | Solvent & Acidifier |
| Diphenylamine (Pure) | 4.0 g | Reactant (Giles & Myers High Conc.) |
| Conc. Sulfuric Acid | 2.75 mL | Catalyst |
| Aqueous Acetaldehyde (1.6%) | 0.5 mL | Sensitivity Booster |
Note: Prepare the DPA/Acetic/Sulfuric mix first. Add Acetaldehyde ONLY immediately before use.
Experimental Workflow
-
Extraction: Extract DNA using Perchloric Acid (PCA) (typically 0.5N or 1N) at 70°C for 15-20 mins.
-
Blank Prep: Prepare a "Reagent Blank" (Reagent + Solvent) and a "Sample Blank" (Solvent + Sample, no DPA) if turbidity is suspected.
-
Reaction: Mix 1 volume of Sample with 2 volumes of DPA Reagent .
-
Incubation: Incubate at 30°C for 16–20 hours (Overnight).
-
Why? Boiling (Dische method) is faster but induces higher background and sugar degradation. The overnight Burton/Giles method yields a stable, lower-background color.
-
-
Measurement: Read Absorbance at 595–600 nm .
Troubleshooting Center: Q&A
Scenario A: The "Blue Bottle" Syndrome
User Question: "Even before I add my DNA samples, my DPA reagent in the bottle has turned a light blue or greenish color. Is this usable?"
Diagnosis: Oxidation or Solvent Contamination.
-
Root Cause 1: The Glacial Acetic Acid contains aldehyde impurities.
-
Root Cause 2: The DPA crystals were oxidized (old stock).
-
Root Cause 3: Acetaldehyde was added to the stock solution too early.
Solution:
-
Immediate: Discard the reagent. It will yield a blank absorbance > 0.1, making low-DNA detection impossible.
-
Corrective Action:
-
Purchase "Aldehyde-Free" or "AR Grade" Glacial Acetic Acid.
-
Store solid DPA in the dark.
-
NEVER add acetaldehyde to the stock bottle. Add it only to the aliquot you are using for that day's experiment.
-
Scenario B: High Sample Background (Turbidity)
User Question: "My reagent blank is clear, but my DNA samples look cloudy after incubation. The absorbance is artificially high."
Diagnosis: Protein Precipitation or Salt Interference.
-
DPA reagent is highly acidic. Residual proteins in your DNA sample will precipitate in the acetic/sulfuric acid mix, causing light scattering (false signal).
Solution:
-
The "Spin" Test: Centrifuge the reaction tubes at 2,000 x g for 10 minutes after color development but before reading absorbance.
-
Protocol Adjustment: If a pellet forms, transfer the clear supernatant to the cuvette.
-
Self-Validation: Measure absorbance at 700 nm . The blue complex does not absorb at 700 nm.[3][5] If you see signal here, it is turbidity. Subtract
from (though centrifugation is preferred).
Scenario C: Low Sensitivity / Fading Color
User Question: "I am following the protocol, but my standard curve slope is very shallow. I can't detect low concentrations."
Diagnosis: Acetaldehyde Failure.
-
The Burton/Giles modification relies on acetaldehyde to boost sensitivity.[4] Acetaldehyde is extremely volatile (boiling point ~20°C).
Solution:
-
Check Reagent: Ensure your aqueous acetaldehyde solution is fresh. If the bottle was left open, it has evaporated.
-
Chill: Store acetaldehyde at 4°C and open it only when chilled.
-
Optimization: Verify the concentration. The Giles & Myers modification (4% DPA) is more sensitive than the original Burton method (1.5% DPA).
Diagnostic Decision Tree
Use this flow to diagnose the source of background absorbance.
Figure 2: Step-by-step diagnostic workflow for identifying the source of background absorbance.
References
-
Burton, K. (1956). "A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid." Biochemical Journal, 62(2), 315–323.
-
Giles, K. W., & Myers, A. (1965).[6] "An improved diphenylamine method for the estimation of deoxyribonucleic acid." Nature, 206,[6] 93. [6]
- Dische, Z. (1930). "Über einige neue charakteristische Farbreaktionen der Thymonnucleinsäure und eine Mikromethode zur Bestimmung derselben in tierischen Organen mit Hilfe dieser Reaktionen." Microchemie, 8, 4–32.
-
Thermo Fisher Scientific. "DNA Estimation by Diphenylamine Method." Technical Notes. (General Protocol Reference)
Sources
- 1. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 2. iitg.ac.in [iitg.ac.in]
- 3. Quantification of unknown DNA by diphenylamine reagent. [vlab.andcollege.du.ac.in]
- 4. Use of diphenylamine in the detection of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
Overcoming interference from proteins in DNA quantification with diphenylamine
Topic: Overcoming Protein Interference in the Burton/Dische Method
From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams Subject: Resolving Turbidity and Specificity Issues in Colorimetric DNA Assays
Welcome to the technical support hub. While modern fluorometric methods (e.g., PicoGreen, Hoechst) are popular, the Diphenylamine (DPA) reaction remains the gold standard for quantifying total DNA in complex biological samples where conformation (supercoiling) or fragmentation biases fluorometry.
However, the DPA reaction’s reliance on acidic hydrolysis creates a critical vulnerability: Protein Interference.
This guide addresses the specific chemical conflict between cellular proteins and the DPA reagent, providing a self-validating protocol to eliminate false positives caused by light scattering.
Module 1: The Diagnostic Dashboard
Before altering your protocol, confirm that protein is the root cause of your data irregularity.
| Symptom | Probable Cause | The Mechanism |
| Milky/Cloudy Precipitate | High Protein Concentration | Proteins precipitate in the highly acidic (Glacial Acetic Acid/H₂SO₄) DPA reagent, causing light scattering (turbidity) that artificially inflates OD₆₀₀ readings. |
| Greenish Tint | RNA Contamination | High levels of ribose react with DPA (albeit less efficiently than deoxyribose), shifting the absorbance spectrum. |
| Inconsistent Replicates | Incomplete Hydrolysis | DNA trapped within protein aggregates (chromatin clumps) is not fully accessible to the reagent. |
| High Background (Blank) | Impure Reagents | Oxidation of Diphenylamine or old Acetaldehyde. |
Module 2: The Core Solution (Hot Acid Extraction)
The Logic: You cannot "block" protein interference in the DPA reaction; you must physically separate the DNA from the protein before the colorimetric step.
The standard "add reagent and boil" method fails for protein-rich samples (tissue homogenates, cell lysates). Instead, we use Perchloric Acid (PCA) Hydrolysis .
The Protocol: Modified Burton Method with Protein Removal
Reagents Required:
-
DPA Reagent: 1.5g Diphenylamine in 100mL Glacial Acetic Acid + 1.5mL Conc. H₂SO₄.[1][2] (Store dark).
-
Acetaldehyde Solution: 16 mg/mL (aqueous). Critical for sensitivity (Burton, 1956).
-
Working Reagent: Mix 20 mL DPA Reagent + 0.1 mL Acetaldehyde Solution (Prepare fresh).
-
Extraction Acid: 1N Perchloric Acid (PCA) or 5% Trichloroacetic Acid (TCA).
Step-by-Step Workflow:
-
Precipitation (The Cleanup):
-
Add cold 1N PCA to your sample. Incubate at 4°C for 20 minutes.
-
Why: This precipitates macromolecules (DNA, RNA, and Protein) while removing soluble interfering agents (free sugars, salts).
-
Centrifuge at 10,000 x g for 10 min. Discard supernatant.
-
-
Hydrolysis (The Separation):
-
Isolation:
-
Centrifuge at 10,000 x g for 10 min.
-
Harvest the Supernatant. This liquid contains your hydrolyzed DNA (deoxyribose) but is now stripped of the bulk protein contaminants.
-
-
The Reaction:
-
Mix 1 volume of Supernatant with 2 volumes of Working DPA Reagent .
-
Incubate in the dark at 30°C for 16–20 hours (High Sensitivity) OR boil for 10 mins (Rapid, lower sensitivity).
-
Read Absorbance at 600 nm .
-
Module 3: Visualization of the Workflow
The following logic flow ensures you apply the correct pretreatment based on sample type.
Caption: Logic flow for removing protein interference via Hot Acid Hydrolysis prior to colorimetric development.
Module 4: Troubleshooting & FAQs
Q1: I followed the protocol, but my samples are still slightly cloudy. How do I correct the data? A: Even with extraction, stubborn lipids or protein fragments can cause residual turbidity.
-
The Fix: Use a Multi-Wavelength Correction .
-
Measure Absorbance at 600 nm (Peak DPA signal).
-
Measure Absorbance at 700 nm (Background scattering; DPA does not absorb here).
-
Calculation:
. -
Validation: If
is >10% of , re-centrifuge the sample before reading.
-
Q2: Why use Acetaldehyde? Can I skip it? A: You should not skip it if you want sensitivity. This is the difference between the Dische method (1930) and the Burton modification (1956).
-
Mechanism: Acetaldehyde reacts with the precursor formed by acid hydrolysis (
-hydroxylevulinyl aldehyde) to stabilize the blue chromophore. -
Impact: It increases sensitivity by 3-5 fold, allowing you to dilute your sample further, which effectively dilutes the concentration of interfering proteins.
Q3: My standard curve is non-linear at high concentrations. A: The DPA reaction follows Beer-Lambert law only within a specific range (typically 5–50 µg of DNA).
-
Cause: Depletion of the DPA reagent or Acetaldehyde.
-
Solution: Ensure the molar excess of DPA is maintained. If your OD exceeds 1.0, dilute the hydrolyzed DNA supernatant (not the final blue mixture) and re-run the reaction.
Q4: Can I use this for RNA-rich samples? A: RNA causes a greenish interference. While the DPA reaction is 100x more specific for DNA than RNA, high RNA loads (like in liver tissue) can skew results.
-
The Fix: Incubate the reaction at 30°C for 16 hours (Burton method) rather than boiling. The lower temperature significantly favors the DNA-specific reaction over the RNA side-reaction (Giles & Myers, 1965).
Module 5: Method Comparison Data
Use this table to justify your choice of DPA over other methods in your lab notebooks or regulatory filings.
| Feature | Diphenylamine (DPA) | UV Absorbance (A260) | Fluorescence (Hoechst/PicoGreen) |
| Protein Interference | Low (with hydrolysis step) | Critical (A280 overlap) | Low (but quenching possible) |
| Target | Deoxyribose sugar (Total DNA) | Purine/Pyrimidine rings | Double-Stranded Structure |
| Sensitivity | Moderate (5-10 µg) | Low (requires high conc.) | High (pg to ng range) |
| Sample State | Can be fragmented/hydrolyzed | Must be relatively pure | Must be intact dsDNA |
| Cost | Very Low | Low | High |
References
-
Dische, Z. (1930). Über einige neue charakteristische Farbreaktionen der Thymonukleinsäure und eine Mikromethode zur Bestimmung derselben in tierischen Organen mit Hilfe dieser Reaktionen. Microchemie, 8, 4–32.
-
Burton, K. (1956). A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid. Biochemical Journal, 62(2), 315–323.
-
Giles, K. W., & Myers, A. (1965). An improved diphenylamine method for the estimation of deoxyribonucleic acid. Nature, 206, 93.
-
Richards, G. M. (1974). Modifications of the diphenylamine reaction giving increased sensitivity and simplicity in the estimation of DNA. Analytical Biochemistry, 57(2), 369-376.
Sources
Technical Support Center: Diphenylamine Reagent Stability & Storage
Topic: Stability, Storage, and Troubleshooting of Diphenylamine Reagents Audience: Researchers, Analytical Chemists, and Drug Development Professionals Last Updated: February 6, 2026[1]
Introduction: Which Reagent Are You Using?
Before troubleshooting, it is critical to distinguish between the two primary applications of Diphenylamine (DPA) in the laboratory, as their stability profiles differ significantly.[1]
-
Burton’s Reagent (DNA Estimation): DPA dissolved in glacial acetic acid and sulfuric acid, requiring fresh acetaldehyde for activation.[1][2] Used for colorimetric quantification of DNA (λ = 595 nm).[1][3]
-
Nitrate/Nitrite Detection Reagent: DPA dissolved in concentrated sulfuric acid (and often water).[1][4] Used for impurity testing, environmental analysis, and gunshot residue detection.[1]
Part 1: Storage & Stability Protocols
Quick Reference: Stability Matrix
| Reagent Form | Storage Condition | Shelf Life | Critical Failure Sign |
| Solid Diphenylamine | Room Temp (15–25°C), Dark, Desiccated | 2–5 Years | Turns blue or brown (Oxidation) |
| Burton’s Base Solution | Dark bottle, Room Temp or 4°C* | 3–6 Months | Brown precipitate or deep discoloration |
| Burton’s Working Solution | Do Not Store | < 4 Hours | Loss of sensitivity (Acetaldehyde evaporation) |
| Nitrate Test Solution | Amber Glass, Room Temp | 1–2 Years | Turns blue spontaneously (Nitrate contamination) |
*Note: Storing Burton's Base Solution at 4°C extends stability but may cause crystallization.[1] If crystals form, warm to 37°C to redissolve before use.[1]
Frequently Asked Questions (Storage)
Q: My solid diphenylamine powder has turned a light blue/grey color. Is it still usable?
A: Proceed with caution. Diphenylamine is highly light-sensitive and oxidizes to
-
Trace Grey/Blue: Likely acceptable for qualitative nitrate testing if the blank remains clear.[1]
-
Deep Blue/Brown: Discard.[1][5] The oxidized impurities will cause high background absorbance in DNA assays, ruining sensitivity.[1]
Q: Can I store Burton’s Reagent after adding acetaldehyde? A: No. Acetaldehyde is the volatile component that initiates the reaction with deoxyribose.[1] Once added, the "Working Solution" is unstable. The acetaldehyde evaporates or degrades rapidly, leading to inconsistent results.[1] Always add acetaldehyde immediately prior to the assay.[1]
Q: Why did my Nitrate Detection Reagent turn blue while sitting in the cabinet? A: This is a "False Positive in the Bottle."[1] The reagent has likely absorbed atmospheric nitrogen oxides (NOx) or was prepared with nitrate-contaminated sulfuric acid.[1] Since the reagent is designed to detect nitrates by turning blue, a blue reagent is effectively "spent" and must be discarded.[1]
Part 2: Preparation & Handling Workflows
To ensure maximum stability and reproducibility, follow these logic-driven preparation workflows.
Workflow 1: Burton’s Reagent (DNA Quantification)[1][2]
The "Split-Reagent" Strategy: To maximize shelf life, never mix the complete reagent until the day of the experiment.
Figure 1: The "Split-Reagent" strategy separates the stable acidic base from the volatile acetaldehyde activator.
Workflow 2: Nitrate Detection Reagent
The "Heat-Management" Protocol: Dissolving DPA in concentrated sulfuric acid generates significant heat.[1][4][6] If not managed, this heat can char the DPA, turning the reagent brown immediately.[1]
-
Dissolve First: Dissolve 0.5g DPA in 20mL water (or minimal dilute acid if required by SOP).[1]
-
Add Acid Slowly: Slowly add 80-90mL concentrated
with constant stirring. -
Cooling: Place the vessel in an ice bath during addition to prevent charring.
Part 3: Troubleshooting Guide
Scenario A: "My Blank is Blue"
Context: You run a spectrophotometric blank (reagent + solvent only), and it reads high absorbance (>0.1 OD) or looks visibly blue.
| Potential Cause | Mechanism | Corrective Action |
| Contaminated Acid | Use "Low Nitrogen" or ACS Reagent Grade sulfuric acid.[1] | |
| Glassware Residue | Acid-washed glassware not rinsed enough.[1] | Rinse glassware with distilled water 3x.[1] Avoid chromic acid washes.[1] |
| Oxidized DPA | DPA solid was old/exposed to light.[1] | Recrystallize DPA from hot alcohol or buy fresh stock.[1] |
Scenario B: "Low Sensitivity in DNA Assay"
Context: Standard curve slope is flat; known DNA concentrations yield low absorbance.[1]
| Potential Cause | Mechanism | Corrective Action |
| Missing Acetaldehyde | Acetaldehyde is required to form the colored complex.[1] | Ensure acetaldehyde was added fresh.[1] It evaporates from stock bottles![1] |
| Incorrect Acid Ratio | Color development depends on acidity.[1] | Verify the Glacial Acetic Acid : Sulfuric Acid ratio (typically 100:1.5).[1] |
| Incubation Temp | Reaction is slow at room temp.[1] | Incubate at 30°C for 16–20 hours or 56°C for 1 hour . |
Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing common Diphenylamine reagent failures.
Part 4: References
-
Burton, K. (1956).[1] A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid. Biochemical Journal, 62(2), 315–323.[1]
-
Canadian Conservation Institute. (2019).[1] The Diphenylamine Spot Test for Cellulose Nitrate in Museum Objects. CCI Notes 17/2.
-
National Institute of Standards and Technology (NIST). (1954).[1] A study of the diphenylamine test for aliphatic nitrocompounds. Journal of Research of the National Bureau of Standards.[1]
-
Fisher Scientific. (2014).[1] Safety Data Sheet: Diphenylamine, Reagent Grade.
Sources
- 1. cochise.edu [cochise.edu]
- 2. researchgate.net [researchgate.net]
- 3. iitg.ac.in [iitg.ac.in]
- 4. The Diphenylamine Spot Test for Cellulose Nitrate in Museum Objects – Canadian Conservation Institute (CCI) Notes 17/2 - Canada.ca [canada.ca]
- 5. researchgate.net [researchgate.net]
- 6. Qualitative Nitrate Detection for Toxicity Potential | MU Extension [extension.missouri.edu]
Technical Support Center: Diphenylamine (DPA) Interference Protocols
Topic: Handling Carbohydrate Interference in DNA Quantification (Diphenylamine Test) Document ID: DPA-TRBL-004 Status: Active / Verified
Diagnostic & Decision Matrix
Before modifying your protocol, use this diagnostic workflow to confirm if carbohydrate interference is the root cause of your data anomaly.
Figure 1: Diagnostic decision tree for identifying carbohydrate interference based on solution color and reaction conditions.
The Mechanism of Interference
To effectively mitigate interference, one must understand the competing chemical pathways. The DPA reaction relies on the acid-catalyzed conversion of 2-deoxyribose to
Why "Green" Means Glucose
-
DNA (Target): Deoxyribose
-hydroxylevulinyl aldehyde + DPA Blue Complex ( nm). -
Hexose (Interferent): Glucose
Hydroxymethylfurfural (HMF) + DPA Green/Yellow Complex ( nm).
The activation energy required to degrade hexoses into reactive aldehydes is significantly higher than that for deoxyribose. This kinetic difference is the basis for the Burton Modification (see Protocol A).
Figure 2: Competitive reaction pathways. High temperatures favor the Hexose
Validated Protocols for Interference Removal
Protocol A: The Burton Modification (The Kinetic Solution)
Best for: Samples with moderate sugar contamination (e.g., crude tissue extracts).
Principle: By lowering the reaction temperature to 30°C and extending the time, we favor the formation of the DNA-specific blue complex while kinetically inhibiting the degradation of hexoses into interfering aldehydes.
Reagents:
-
Burton’s Reagent: Dissolve 1.5 g diphenylamine in 100 mL glacial acetic acid; add 1.5 mL conc. sulfuric acid.[1] Store in dark.
-
Acetaldehyde Solution: 16 mg/mL aqueous solution (prepare fresh).
-
Working Reagent: Mix 20 mL Burton’s Reagent with 0.1 mL Acetaldehyde solution.
Workflow:
-
Mix 1 volume of sample (in 0.5N perchloric acid) with 2 volumes of Working Reagent .
-
Crucial Step: Incubate at 30°C for 16–20 hours (Overnight).
-
Note: Do NOT boil. Boiling (100°C) is the primary cause of hexose interference (Dische Method).
-
-
Measure absorbance at 600 nm against a reagent blank.[2]
Protocol B: The Spectral Correction Method
Best for: Samples where time is critical, or sugar concentrations are extremely high.
If you must use higher temperatures or cannot eliminate sugars, use a two-wavelength correction to subtract the background interference.
-
Perform the assay as standard.
-
Measure Absorbance at 600 nm (DNA Peak) and 540 nm (Interference Shoulder).
-
Calculate corrected Optical Density (OD):
-
Determination of k: Run a pure glucose standard. Calculate
for the glucose only. This constant represents the "crossover" of the sugar signal into the DNA channel.
-
Troubleshooting & FAQs
Q1: My solution turned green immediately after heating. Can I salvage the data?
-
Diagnosis: High hexose concentration processed at high temperature (Dische method).
-
Action: The data at 600 nm is likely compromised. If you cannot repeat the experiment using Protocol A (Burton), you must perform a spectral scan from 400–700 nm. If the peak is shifted significantly toward 520 nm, the data is invalid.
Q2: Does RNA interfere with this test?
-
Analysis: RNA contains ribose (a pentose).[3][4] While less reactive than deoxyribose, pentoses can react to form a green/brown color.
-
Solution: The Burton method (30°C) is highly specific for DNA. Ribose interference is negligible at this temperature unless RNA concentration is >10x that of DNA. For high RNA samples, pre-treat with RNase or use 0.5N NaOH hydrolysis (1 hr, 37°C) followed by acid precipitation to remove RNA before the DPA test.
Q3: Why do I need to add acetaldehyde?
-
Technical Insight: Acetaldehyde (added in the Burton modification) does not remove sugars, but it significantly increases the sensitivity of the reaction for DNA (up to 3-5x).[2] By boosting the DNA signal-to-noise ratio, the relative impact of background sugar interference is minimized.
Interference Threshold Data
The following table summarizes the absorbance contribution of interfering substances relative to DNA under Standard Boiling (100°C) vs. Burton (30°C) conditions.
| Interfering Substance | Concentration | Absorbance (100°C, 10 min) | Absorbance (30°C, 16 hr) | Impact |
| DNA (Standard) | 100 µg/mL | 1.00 (Reference) | 1.00 (Reference) | Target Signal |
| Glucose | 500 µg/mL | 0.35 (Green) | < 0.02 | Eliminated by 30°C |
| Sucrose | 500 µg/mL | 0.40 (Green) | < 0.03 | Eliminated by 30°C |
| RNA | 500 µg/mL | 0.15 (Brown) | 0.05 | Reduced significantly |
| Protein (BSA) | 1 mg/mL | 0.05 (Turbid) | 0.01 | Negligible |
Data synthesized from Burton (1956) and Giles & Myers (1965).
References
-
Burton, K. (1956). A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid.[5][6] Biochemical Journal, 62(2), 315–323.
- Dische, Z. (1955). Color reactions of nucleic acid components. The Nucleic Acids, 1, 285-305. (Original description of the boiling method).
-
Giles, K. W., & Myers, A. (1965). An improved diphenylamine method for the estimation of deoxyribonucleic acid.[7] Nature, 206,[7] 93. [7]
-
Patterson, J., & Mura, C. (2013). Rapid colorimetric assays to qualitatively distinguish RNA and DNA in biomolecular samples.[1] Journal of Visualized Experiments, (72), e50225.[1]
Sources
Effect of temperature on the diphenylamine-DNA reaction kinetics
Topic: Effect of Temperature on Diphenylamine-DNA Reaction Kinetics Role: Senior Application Scientist Status: Operational
Core Scientific Insight: The Kinetic Trade-Off
Welcome to the technical support hub. To troubleshoot or optimize your DNA estimation, you must first understand that the Diphenylamine (DPA) reaction—often called the Dische reaction—is governed by two competing kinetic processes: Acid Hydrolysis and Chromophore Formation .
Temperature is the master switch that controls the balance between these two:
-
Hydrolysis (Rate-Limiting Step): The acid depurinates DNA and converts deoxyribose into
-hydroxylevulinyl aldehyde.[1] -
Complexation: The aldehyde reacts with DPA to form the blue chromophore (
).[1][2][3][4]
The Temperature Effect:
-
High Temperature (100°C): Accelerates hydrolysis violently. Useful for rapid assays but risks degrading the chromophore and reacting with non-DNA impurities (browning/charring).
-
Low Temperature (30°C - 37°C): Requires a catalyst (acetaldehyde/Burton's modification). The reaction is slow (16–20 hours) but thermodynamically stable, yielding high specificity and lower background noise.
-
Intermediate (50°C): A kinetic compromise, stabilizing signal within 3–4 hours.[5]
Visualizing the Reaction Pathway
The following diagram illustrates the reaction mechanism and where temperature exerts its influence.
Figure 1: Mechanism of the Dische/Burton reaction. High temperatures accelerate signal generation but increase the risk of degradation pathways (red).
Method Selection & Kinetic Profiles
Do not simply "follow a protocol." Choose the kinetic profile that matches your sample purity and time constraints.
| Feature | Burton Method (Standard) | Rapid Dische Method | Intermediate Optimization |
| Temperature | 30°C (or 25°C - 37°C) | 100°C (Boiling) | 50°C |
| Incubation Time | 16 – 20 Hours (Overnight) | 10 – 20 Minutes | 3 – 4 Hours |
| Reagent Modifier | Requires Acetaldehyde | Pure DPA | Acetaldehyde optional but recommended |
| Sensitivity | High (detects ~5 µg DNA) | Moderate | Moderate-High |
| Stability | Excellent (Stable for hours) | Poor (Fades rapidly upon cooling) | Good |
| Interference | Low (Protein/RNA minimal) | High (Sugars char, Proteins brown) | Moderate |
| Use Case | High-precision quantification | Rough estimation / Teaching labs | High-throughput screening |
Detailed Experimental Protocols
Protocol A: The Burton Method (High Sensitivity / Low Temp)
Recommended for drug development assays requiring high linearity.
Reagents:
-
DPA Stock: 1.5g Diphenylamine in 100mL Glacial Acetic Acid. Add 1.5mL conc.
. Store in dark. -
Acetaldehyde: 16 mg/mL aqueous solution (Prepare fresh or store frozen).
-
Working Reagent: Mix 20 mL DPA Stock + 0.1 mL Acetaldehyde solution.
Workflow:
-
Preparation: Mix 1 mL DNA sample (in buffer/water) + 2 mL Working Reagent .
-
Incubation: Incubate at 30°C for 16–20 hours .
-
Note: 37°C can reduce time to ~6 hours, but 30°C is the thermodynamic "sweet spot" for maximum chromophore stability.
-
-
Measurement: Read Absorbance at 600 nm (or 595 nm) against a reagent blank.
-
Validation: Absorbance ratio
should be . If lower, turbidity is interfering.
Protocol B: The Rapid Dische Method (High Temp)
Use only for crude extracts where precision is secondary to speed.
Reagents:
-
Dische Reagent: 1g Diphenylamine in 100mL Glacial Acetic Acid + 2.75mL conc.
. (No acetaldehyde).
Workflow:
-
Preparation: Mix 1 mL Sample + 2 mL Dische Reagent.
-
Incubation: Place in a boiling water bath (100°C) for exactly 10 minutes .
-
Critical: Use marble caps or foil to prevent volume loss via evaporation.
-
-
Cooling: Rapidly cool in ice water for 5 minutes.
-
Measurement: Read immediately at 595 nm .
Troubleshooting & FAQs
Kinetic Failures & Temperature Anomalies
Q1: My standard curve is non-linear at higher concentrations. Why?
-
Diagnosis: Reagent Depletion or Evaporation.
-
The Fix:
Q2: The solution turned green instead of blue.
-
Diagnosis: Overheating or Carbohydrate Contamination.
-
Explanation: Green indicates a mixture of the blue DNA complex (595 nm) and yellow/brown degradation products (450-500 nm) caused by charring of neutral sugars or proteins at high temperatures.
-
Action: Switch to the Burton Method (30°C) . The lower temperature prevents the charring of interfering sugars.
Q3: A white precipitate formed when I added the reagent.
-
Diagnosis: Solubility Shock.
-
Explanation: Diphenylamine is insoluble in water. If your sample volume is too large relative to the reagent (which contains acetic acid), the DPA precipitates.
-
Action: Ensure the final reaction mixture is at least 60% acetic acid. Standard ratio: 1 part sample to 2 parts reagent.[2]
Q4: Why is my reagent blank blue?
-
Diagnosis: Oxidation.
-
Explanation: DPA oxidizes over time or upon exposure to light, turning blue even without DNA.
-
Action: Use fresh reagents. Store DPA stock in an amber bottle. If the blank
, discard the reagent.
Troubleshooting Logic Tree
Figure 2: Decision tree for troubleshooting common DPA reaction anomalies.
References
-
Burton, K. (1956).[4] A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid. Biochemical Journal, 62(2), 315–323. Link
- Dische, Z. (1930). Über einige neue charakteristische Farbreaktionen der Thymonukleinsäure und eine Mikromethode zur Bestimmung derselben in tierischen Organen mit Hilfe dieser Reaktionen. Mikrochemie, 8, 4–32.
-
Giles, K. W., & Myers, A. (1965). An improved diphenylamine method for the estimation of deoxyribonucleic acid. Nature, 206, 93. Link
-
Gendimenico, G. J., et al. (1988).[5] Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50°C. Analytical Biochemistry, 173(1), 45-48.[5] Link
Sources
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 4. iitg.ac.in [iitg.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. DNA-Dische Diphenylamine Determination | Molecular Biology | Biotechnology Methods | Botany | Biocyclopedia.com [biocyclopedia.com]
- 7. himedialabs.com [himedialabs.com]
Validation & Comparative
Comparative Guide: Diphenylamine Sulfate vs. Ethidium Bromide for DNA Detection
The following guide provides a rigorous technical comparison between Ethidium Bromide (EtBr) and Diphenylamine Sulfate (DPA) for DNA analysis.
Editorial Note: It is critical to establish the operational distinction immediately. Ethidium Bromide is the industry standard for non-destructive visualization of DNA bands within a gel matrix (electrophoresis).[1] Diphenylamine Sulfate is the classic reagent for the destructive, quantitative chemical analysis (Dische reaction) of total DNA concentration in solution. While both detect DNA, they serve fundamentally different stages of the drug development and research pipeline. This guide compares them to clarify why EtBr is preferred for gels and where DPA retains utility.
Executive Summary
In genomic research and drug development, the choice of DNA detection method dictates the downstream utility of the sample.
-
Ethidium Bromide (EtBr): A fluorescent intercalating agent.[1][2] It is the dominant choice for qualitative and semi-quantitative analysis in agarose/polyacrylamide gels. It allows researchers to visualize molecular weight distributions (bands) non-destructively.
-
Diphenylamine Sulfate (DPA): A colorimetric reagent (Dische reaction). It is used for quantitative analysis of total DNA in solution. Because its mechanism requires high-heat acid hydrolysis, it is incompatible with standard agarose gel staining as it degrades both the matrix and the analyte.
Verdict: For staining DNA in gels, Ethidium Bromide is the functional choice.[1][3] Diphenylamine is not a viable gel stain but serves as a complementary assay for verifying total DNA content in cell lysates or supernatants (e.g., apoptosis fragmentation assays).
Part 1: Mechanistic Principles
Ethidium Bromide: Intercalation
EtBr is a planar, tricyclic phenanthridine dye. It functions by sliding (intercalating) between the stacked base pairs of the DNA double helix.[2]
-
Mechanism: Upon intercalation, the hydrophobic environment of the base pairs sheds water molecules from the EtBr, enhancing its fluorescence yield by 20-30 fold.
-
Excitation/Emission: Excites under UV light (~300 nm or 254 nm) and emits orange-red fluorescence (~595 nm).
-
Gel Compatibility: High. It does not chemically alter the DNA sequence, though it alters charge/conformation slightly (slowing migration).
Diphenylamine Sulfate: The Dische Reaction
DPA detects deoxyribose sugars, not the double helix structure.
-
Mechanism: This is a two-step destructive reaction:
-
Acid Hydrolysis: DNA is heated with acid (Glacial Acetic Acid + Sulfuric Acid), cleaving purine bases and converting the deoxyribose into
-hydroxylevulinaldehyde. -
Chromogenesis: The aldehyde reacts with Diphenylamine to form a blue-colored complex.[4]
-
-
Gel Compatibility: Zero. The requirement for boiling concentrated acid would dissolve standard agarose gels and hydrolyze the DNA into single nucleotides, destroying the band pattern.
Mechanistic Pathway Diagram
Figure 1: Comparison of non-destructive intercalation (EtBr) vs. destructive acid hydrolysis (DPA).
Part 2: Performance Comparison Data
The following data contrasts the sensitivity and operational parameters of both agents.
| Feature | Ethidium Bromide (EtBr) | Diphenylamine Sulfate (DPA) |
| Primary Application | Gel Electrophoresis Visualization | Solution Concentration Assay |
| Detection Limit (Sensitivity) | High: 1–5 ng per band | Low: 5–10 µg (Microgram range) |
| Sample State | Intact dsDNA (in gel) | Hydrolyzed DNA (in solution) |
| Specificity | dsDNA > ssDNA > RNA | Deoxyribose sugars (DNA specific) |
| Time to Result | Immediate (upon UV exposure) | Slow (requires >1 hr incubation/boiling) |
| Destructive? | No (DNA recoverable for cloning) | Yes (DNA chemically destroyed) |
| Safety Profile | Potent Mutagen (Intercalator) | Corrosive / Toxic (Conc. Acid) |
Part 3: Validated Experimental Protocols
Protocol A: Standard Ethidium Bromide Gel Staining
Use this for visualizing PCR products, restriction digests, or genomic DNA integrity.
Reagents:
-
1X TAE or TBE Buffer
-
Ethidium Bromide Solution (10 mg/mL stock)[3]
Workflow:
-
Gel Casting: Prepare agarose solution (e.g., 1% w/v) in 1X buffer. Microwave to dissolve.
-
Staining (In-Gel Method):
-
Once agarose cools to ~60°C, add EtBr to a final concentration of 0.5 µg/mL (e.g., 5 µL stock per 100 mL gel).
-
Note: EtBr is mutagenic; wear nitrile gloves.
-
-
Casting: Pour into tray with comb. Allow to solidify.
-
Electrophoresis: Load DNA samples mixed with loading dye. Run at 5-10 V/cm.
-
Visualization: Place gel on a UV transilluminator. DNA bands appear as bright orange fluorescent lines against a dark background.
Protocol B: Diphenylamine (Dische) Assay
Use this for quantifying total DNA content in a cell pellet or supernatant (e.g., assessing apoptosis/fragmentation rates).
Reagents:
-
DPA Reagent: Dissolve 1.5g Diphenylamine in 100 mL Glacial Acetic Acid.[7] Add 1.5 mL conc. Sulfuric Acid.[4][7] On day of use, add 0.5 mL Acetaldehyde (1.6% solution).
-
Standard: Calf Thymus DNA (known concentrations).
Workflow:
-
Sample Prep: Extract DNA or use cell lysate. Volume should be 1-2 mL.
-
Reaction: Add 2 volumes of DPA Reagent to 1 volume of sample.[4]
-
Hydrolysis: Vortex and incubate at 100°C (boiling) for 10 minutes OR 30°C for 16-20 hours (for higher sensitivity/less background).
-
Measurement: The solution will turn blue.
-
Quantification: Measure absorbance at 595 nm (or 600 nm) using a spectrophotometer.
-
Analysis: Compare optical density (OD) against a standard curve derived from Calf Thymus DNA.
Part 4: Critical Analysis for Drug Development
Why DPA is "Obsolete" for Gels but Vital for Purity
While you cannot use DPA to stain a gel, it remains a "Gold Standard" for chemical purity.
-
Interference: EtBr fluorescence can be impacted by DNA supercoiling and high salt concentrations. It also binds RNA (though less efficiently).
-
Specificity: DPA reacts only with deoxyribose. It does not react with RNA (ribose) or protein. Therefore, in drug formulation where precise DNA:Protein or DNA:RNA ratios are critical, a DPA assay on the bulk solution provides a chemical validation that EtBr visualization cannot.
The Safety Trade-off
-
EtBr: The primary risk is mutagenicity . It intercalates into your DNA if absorbed through skin. Disposal requires activated charcoal filtration or incineration.
-
DPA: The primary risk is chemical burns . The reagent is essentially glacial acetic acid and sulfuric acid. It requires a fume hood.
Scientist's Recommendation
If your goal is to see the DNA bands (size, integrity, library verification), use Ethidium Bromide (or modern safe alternatives like SYBR Safe). Do not attempt to use Diphenylamine Sulfate on a gel; you will melt your matrix and destroy your sample.
If your goal is to quantify total DNA in a crude lysate containing high RNA contamination without purification, use the Diphenylamine Assay .
References
-
Thermo Fisher Scientific. Nucleic Acid Detection on Gels, Blots and Arrays. (Accessed 2024). Link
-
Bitesize Bio. Ethidium Bromide: The Alternatives and the Classics.[2] (2025).[2] Link
-
National Institutes of Health (PMC). Diphenylamine assay of DNA fragmentation for chemosensitivity testing. Methods Mol Med. 2005.[8] Link
-
ResearchGate. Comparison of three common DNA concentration measurement methods: UV, Fluorometric, and Diphenylamine. (2012).[2][6] Link
-
Cold Spring Harbor Protocols. Agarose Gel Electrophoresis of DNA.[5]Link
Sources
- 1. quora.com [quora.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. protocols.io [protocols.io]
- 4. Estimation of dna by diphenylamine method | PPTX [slideshare.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iitg.ac.in [iitg.ac.in]
- 8. Diphenylamine assay of DNA fragmentation for chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: Diphenylamine vs. Brucine Sulfate for Nitrate Quantification
Executive Summary
In the detection and quantification of nitrate (
Diphenylamine is the industry standard for qualitative spot testing (e.g., gunshot residue, field forage testing) due to its rapid, intense blue color formation. However, it suffers from stability issues and lower quantitative precision.
Brucine Sulfate , conversely, has historically been the gold standard for quantitative colorimetry in water analysis (EPA Method 352.1). It offers superior sensitivity in the 0.1–2.0 mg/L range but is burdened by extreme acute toxicity and strict thermal control requirements.
This guide provides a rigorous technical comparison to assist laboratory personnel in selecting the appropriate protocol based on sensitivity needs, safety constraints, and available instrumentation.
Part 1: Mechanistic Principles
Understanding the reaction kinetics is vital for troubleshooting assay failures. Both reagents function as chromogenic indicators that undergo oxidation in the presence of nitrates and strong acid.[3]
Diphenylamine (DPA) Mechanism
The DPA reaction is a two-step oxidation process dependent on the presence of concentrated sulfuric acid (
-
Dimerization: In acidic solution, diphenylamine is oxidized by nitrate to form
-diphenylbenzidine. -
Chromophore Formation: This intermediate is further oxidized to a quinoid imonium ion, yielding an intense violet-blue complex.
-
Critical Note: The reaction is reversible; prolonged exposure to reducing agents will fade the color.
Brucine Sulfate Mechanism
Brucine (
-
Thermal Sensitivity: The reaction rate varies directly with temperature.[1] Precise incubation at 100°C is required to achieve reproducible color intensity (measured at 410 nm).
-
Non-Beer’s Law Behavior: The relationship between absorbance and concentration is often non-linear, necessitating a multi-point calibration curve.[4]
Visualization: Reaction Pathways
The following diagram illustrates the chemical pathways and critical control points for both reagents.
Figure 1: Comparative reaction mechanisms. Note the critical thermal dependency in the Brucine pathway versus the direct oxidation in the DPA pathway.
Part 2: Performance Metrics & Data Comparison
The following table summarizes the operational capabilities of both methods.
| Feature | Diphenylamine (DPA) | Brucine Sulfate |
| Primary Use | Qualitative / Semi-Quantitative | Quantitative (Trace Analysis) |
| Detection Limit (LOD) | ~1–5 ppm (mg/L) | 0.1 ppm (mg/L) |
| Linear Range | Poor linearity (Visual estimation) | 0.1 – 2.0 mg/L |
| Wavelength ( | 590–600 nm (Blue) | 410 nm (Yellow) |
| Reaction Time | Immediate (< 1 min) | ~20–30 mins (Incubation required) |
| Interferences | Oxidizing agents, Nitrites ( | Residual Chlorine, Organic Matter, Salinity |
| Reagent Stability | Darkens over time (light sensitive) | Stable powder; Solution darkens |
Interference Management[1][4][5]
-
Chlorine: Both methods are sensitive to residual chlorine. Pre-treatment with Sodium Arsenite (
) is required for the Brucine method if chlorine > 5 mg/L.[4] -
Salinity: Brucine is affected by ionic strength; Sodium Chloride (
) must be added to standards and blanks to match the salinity of the sample (masking effect).
Part 3: Experimental Protocols
Protocol A: Diphenylamine Spot Test (Qualitative)
Best for: Field testing, checking presence of nitrates in powders or forage.
Reagents:
-
DPA Solution: Dissolve 0.5 g Diphenylamine in 20 mL water, then slowly add 80 mL concentrated Sulfuric Acid (
). Caution: Exothermic.[5]
Procedure:
-
Place a small aliquot (1-2 drops) of the test sample on a white spot plate.
-
Add 2-3 drops of DPA Solution directly onto the sample.
-
Observation:
-
Immediate Deep Blue: Positive for Nitrates (
ppm).[6] -
No Color/Brown: Negative or below detection limit.
-
Protocol B: Brucine Sulfate Colorimetric Method (Quantitative)
Best for: Water quality analysis, precise quantification (0.1 - 2.0 mg/L). Reference: EPA Method 352.1
Reagents:
-
Brucine-Sulfanilic Acid: Dissolve 1 g brucine sulfate and 0.1 g sulfanilic acid in 70 mL hot water + 3 mL conc. HCl. Dilute to 100 mL.
-
Sulfuric Acid Solution: Carefully mix 500 mL conc.
into 75 mL water. Cool to room temperature.
Procedure:
-
Setup: Preheat a water bath to exactly 100°C .
-
Sample Prep: Pipette 10.0 mL of sample (or standard) into test tubes.
-
Salinity Masking: Add 2 mL of 30% NaCl solution to each tube.
-
Acidification: Add 10 mL of Sulfuric Acid Solution. Mix thoroughly and allow to cool.
-
Reagent Addition: Add 0.5 mL Brucine-Sulfanilic reagent. Mix well.
-
Incubation: Place rack in 100°C water bath for exactly 25 minutes .
-
Cooling: Immerse tubes in a cold water bath until they reach room temperature (20-25°C).
-
Measurement: Read absorbance at 410 nm against a reagent blank.
Part 4: Safety & Handling (Critical)
Brucine Sulfate is a Strychnine Alkaloid.
-
Toxicity: It is a potent neurotoxin. The lethal dose for humans can be as low as 30-50 mg. Inhalation of dust or skin contact with solutions can cause convulsions and death.
-
Handling: Must be weighed in a glove box or a certified fume hood. Wear nitrile gloves, lab coat, and face shield.
-
Disposal: All waste containing brucine must be segregated as "Acute Hazardous Waste" (P-listed waste in the US).
Diphenylamine:
-
Toxicity: Toxic if swallowed or chemically absorbed, but significantly less acute than brucine.
-
Corrosivity: The primary hazard in the DPA test is the concentrated sulfuric acid solvent (90%+), which causes severe skin burns.
Part 5: Decision Matrix
Use the following logic flow to select the correct method for your application.
Figure 2: Decision matrix for selecting between DPA, Brucine, and alternative methods.
References
-
US Environmental Protection Agency (EPA). (1971). Method 352.1: Nitrogen, Nitrate (Colorimetric, Brucine).[7] National Environmental Methods Index. Link
-
Thermo Fisher Scientific. (n.d.). Analysis of Nitrate Nitrogen (NO3-) in Water by the EPA Approved Brucine Method.[7]Link
-
Colorado State University Extension. (2020). Nitrate Testing: Only as Good as the Sample.Link
-
Canadian Conservation Institute. (2019). The Diphenylamine Spot Test for Cellulose Nitrate in Museum Objects.[8]Link
-
National Institute of Standards and Technology (NIST). (1954). A Study of the Diphenylamine Test for Aliphatic Nitrocompounds.Link
Sources
- 1. scispace.com [scispace.com]
- 2. GT Digital Repository [repository.gatech.edu]
- 3. Nitrate test - Wikipedia [en.wikipedia.org]
- 4. osti.gov [osti.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. goldenplains.extension.colostate.edu [goldenplains.extension.colostate.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The Diphenylamine Spot Test for Cellulose Nitrate in Museum Objects – Canadian Conservation Institute (CCI) Notes 17/2 - Canada.ca [canada.ca]
Redox Indicators in Quantitative Analysis: Diphenylamine vs. Ferroin
Topic: A comparative study of redox indicators: diphenylamine vs. ferroin Content Type: Publish Comparison Guides
Executive Summary
In pharmaceutical and materials science, the precision of redox titrimetry hinges on the correct matching of the indicator’s transition potential (
While Diphenylamine offers cost-effectiveness for routine iron determinations, it requires strict pH control and auxiliary complexing agents (
Mechanistic Principles & Transition Potentials
The Redox Potential "Ladder"
For a sharp endpoint, the indicator’s transition potential must lie within the vertical portion of the titration curve.
-
Diphenylamine (
): Its potential is dangerously close to the standard potential ( ).[1] This necessitates the use of phosphoric acid to lower the potential of the iron system (see Section 4).[1][2][3] -
Ferroin (
): Its high potential sits perfectly in the gap between and strong oxidants like ( ), requiring no auxiliary complexing agents for potential adjustment.
Visualization: Redox Signaling Pathways
The following diagram illustrates the electron transfer mechanisms and the critical role of Phosphoric Acid in the Diphenylamine system.
Caption: Comparative redox mechanisms. Note the multi-step oxidation of DPA versus the single-electron transfer of Ferroin, and the requisite potential shift driven by H3PO4.
Physicochemical Comparison
| Feature | Diphenylamine (DPA) | Ferroin (1,10-Phenanthroline iron(II)) |
| Transition Potential ( | ||
| Color Change | Green ( | Red-Orange |
| Primary Titrant | Potassium Dichromate ( | Cerium(IV) Sulfate ( |
| Electron Transfer | 2-step, 2-electron transfer (Proton dependent) | 1-step, 1-electron transfer (Fast) |
| Solubility | Low in water (Dissolve in conc. | High in water (Sulfate salt) |
| Reversibility | Good (if not over-oxidized) | Excellent |
| Cost | Low | Moderate to High |
Experimental Validation: Protocols
Protocol A: Iron Determination via Dichromate (The DPA Method)
Context: This method is standard for iron ore analysis where cost is a factor and chloride interference must be avoided (Dichromate does not oxidize chloride at room temperature).
Reagents:
Step-by-Step Workflow:
-
Preparation: Dissolve the iron sample in acid. Reduce all iron to
(typically using Stannous Chloride followed by Mercuric Chloride treatment to remove excess Sn). -
Acidification: Add
of dilute . -
The Critical Step (Causality): Add
of .-
Scientific Rationale: Phosphoric acid forms a colorless complex with
( ). This lowers the formal potential of the couple from to . Without this shift, the indicator ( ) would oxidize simultaneously with the iron, leading to a premature and indistinct endpoint.
-
-
Titration: Add 3 drops of Diphenylamine indicator. Titrate with
. -
Endpoint: The solution turns from clear green (due to
formation) to an intense blue-violet .
Protocol B: Cerimetry using Ferroin
Context: Used for high-precision pharmaceutical assays (e.g., USP monographs) where a sharp, reversible endpoint is required without complex additives.
Reagents:
-
Standard
. - .
-
Indicator:
Ferroin solution.[5]
Step-by-Step Workflow:
-
Preparation: Dissolve iron sample in
. Ensure iron is in state.[2] -
Indicator Addition: Add 2 drops of Ferroin solution. The solution turns a distinct Red-Orange .
-
Titration: Titrate with Cerium(IV) Sulfate.
-
Endpoint: As the last trace of
is consumed, the potential jumps from to . The Ferroin ( ) instantly oxidizes to Ferriin ( complex). -
Visual Change: Sharp transition from Red to Pale Blue (practically colorless in dilute solutions).
Performance Analysis & Decision Guide
Sensitivity and Interferences
-
Diphenylamine:
-
Sensitivity: High, but susceptible to "tailing" (gradual color change) if the titration is performed too slowly near the endpoint.
-
Interferences: Tungsten interferes by precipitating with phosphoric acid, obscuring the endpoint. Oxidizing agents like nitrates can cause pre-oxidation of the indicator.
-
-
Ferroin:
Decision Matrix: When to Choose Which?
Caption: Decision logic for selecting between DPA and Ferroin based on titrant and experimental constraints.
References
- Mendham, J., et al.Vogel's Textbook of Quantitative Chemical Analysis, 6th Ed. Pearson Education. (Standard reference for redox mechanisms and potentials).
-
Sriramam, K. (1972). Behaviour of ferroin indicator in iron(II)-dichromate titrations: A Critical study. Talanta. Link
-
Chemistry LibreTexts. (2025). Determination of Iron using Potassium Dichromate. Link
-
Science Info. (2023). Redox Indicators: Properties and Mechanisms. Link
-
Harvey, D. (2013). Selecting an Indicator for a Redox Titration. Analytical Sciences Digital Library. Link
Sources
- 1. scienceinfo.com [scienceinfo.com]
- 2. kfs.edu.eg [kfs.edu.eg]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jetir.org [jetir.org]
- 5. FERROIN SOLUTION AR 0.025 M Redox Indicator | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 6. Behaviour of ferroin indicator in iron(ii)- dichromate titrations A Critical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]
- 9. Ferroin - Wikipedia [en.wikipedia.org]
Cross-reactivity of the diphenylamine test with other organic nitrates
Title: Technical Guide: Cross-Reactivity of the Diphenylamine Test with Organic Nitrates Subtitle: A Mechanistic and Comparative Analysis for Drug Development and Purity Profiling
Executive Summary
For researchers in drug development and energetic materials, the Diphenylamine (DPA) test remains a rapid, qualitative screen for nitrate esters (e.g., Nitroglycerin, PETN, Isosorbide Mononitrate). However, its utility is severely compromised by a lack of specificity.
This guide moves beyond the standard textbook definition. We analyze the DPA test not merely as a nitrate detector, but as a Redox Potential Threshold indicator . We provide a comparative analysis against HPLC and Griess assays and detail a "Sequential Exclusion Protocol" to distinguish true organic nitrates from oxidizing interferences.
Mechanistic Foundation: The Hydrolytic-Redox Cascade
To understand cross-reactivity, one must first master the signal generation mechanism. The DPA test does not detect the organic nitrate molecule directly; it detects the liberated
The Reaction Pathway:
-
Hydrolysis (The Gatekeeper): In concentrated sulfuric acid (
), the organic nitrate ester ( ) undergoes hydrolytic cleavage, releasing nitric acid ( ). -
Oxidation: The liberated nitrate acts as a potent oxidizer in the acidic media, converting Diphenylamine (colorless) into Diphenylbenzidine (colorless).
-
Chromophore Formation: Further oxidation yields the quinoidal Diphenylbenzidine Violet (Blue/Violet), the visual signal.
Critical Insight: Any species capable of bypassing Step 1 (direct oxidizers) or mimicking Step 2 (other nitrogen oxides) will cause a false positive.
Figure 1: The DPA Reaction Cascade. Note that "Direct Oxidizers" bypass the hydrolysis requirement, leading to immediate false positives.
Cross-Reactivity Profile
The DPA test is fundamentally a test for oxidizing power , not specifically for the nitrate moiety.
Table 1: Interference & Cross-Reactivity Matrix
| Interferent Class | Specific Examples | Mechanism of Interference | DPA Result | Distinction Strategy |
| Inorganic Oxidizers | Chlorates ( | Direct oxidation of DPA to the quinoid form without nitrate presence. | Strong Blue (Instant) | Reacts in dilute acid (no hydrolysis needed). |
| Nitrites | Sodium Nitrite ( | Rapid nitrosation and oxidation. Often reacts faster than nitrates. | Dark Blue/Black | Use Griess Reagent (specific for Nitrite).[1] |
| Nitro Compounds | Nitrobenzene, TNT, Nitromethane | C-NO2 bond is stable. Usually does not react unless decomposition occurs. | Negative (usually) | DPA distinguishes Nitrate Esters (O-NO2) from Nitro (C-NO2). |
| Peroxides | Hydrogen Peroxide, Benzoyl Peroxide | Oxidizes DPA directly. | Pale Blue/Fade | Catalase treatment or HPLC. |
| Carbohydrates | Sugars, Excipients (Starch, Cellulose) | Charring by conc. | Brown/Black | "Masking" interference. Obscures blue color.[2] |
Comparative Analysis: DPA vs. Alternatives
For drug development, relying solely on DPA is risky due to the false positives listed above.
Table 2: Method Performance Comparison
| Feature | Diphenylamine (DPA) | Griess Assay | HPLC / IC |
| Primary Target | Oxidizing Ions ( | Nitrite ( | Intact Molecule / Specific Ions |
| Specificity | Low (Class-specific at best) | High (For Nitrite) | Very High (Structural ID) |
| LOD (Sensitivity) | ~0.5 µg/mL (Visual) | ~0.02 µM (Spectro) | < 1 ng/mL |
| Organic Nitrate Detection | Requires Acid Hydrolysis | Requires Enzymatic Reduction | Direct detection or Post-column reaction |
| Throughput | High (Spot test) | High (96-well plate) | Low/Medium (Run time 10-20 min) |
| Best Use Case | Rapid Field Screening / Raw Material ID | Biological NO release / Plasma levels | Purity Quantification / Stability Testing |
Experimental Protocol: The "Sequential Exclusion" System
Standard protocols often fail to distinguish between a free oxidizer contaminant and a true organic nitrate. This validated workflow solves that ambiguity.
Reagents:
-
Reagent A (DPA/Sulfuric): 0.5g Diphenylamine in 100mL Conc.
(The Hydrolyzing Reagent).[2] -
Reagent B (DPA/Acetic): 0.5g Diphenylamine in 100mL Glacial Acetic Acid (The Non-Hydrolyzing Reagent).
Workflow Logic:
-
Test 1 (Direct Oxidation): Use Reagent B. Acetic acid provides the acidic environment for redox but is too weak to hydrolyze the ester bond of organic nitrates.
-
Positive Result: Contamination with free oxidizers (Chlorates/Nitrites).
-
-
Test 2 (Total Potential): Use Reagent A.
-
Positive Result: Indicates Organic Nitrate (if Test 1 was Negative).
-
Figure 2: Sequential Exclusion Protocol. This logic gate prevents false positives from non-nitrate oxidizers.
Troubleshooting & Validation
-
The "Brown Ring" Interference: If testing plant extracts or excipient-heavy drugs, a brown ring often forms due to sugar charring. Solution: Perform a liquid-liquid extraction (e.g., with ether or chloroform) to isolate the organic nitrate from the water-soluble sugars before applying the DPA test.
-
Sensitivity Drift: The DPA reagent is photosensitive. It must be prepared fresh or stored in amber glass. If the reagent itself turns blue upon standing, it has been oxidized by atmospheric oxygen and must be discarded.
-
Reference Standards: Always run a parallel positive control (e.g., dilute Nitroglycerin solution) and a negative control (solvent blank) to validate the reagent's activity.
References
-
National Institute of Standards and Technology (NIST). (1954). A Study of the Diphenylamine Test for Aliphatic Nitrocompounds. Journal of Research of the National Bureau of Standards. [Link]
-
MDPI - Molecules. (2012). A Comparison of Different Approaches to Quantify Nitric Oxide Release. Molecules, 17(6). [Link]
-
University of Missouri Extension. (1993). Qualitative Nitrate Detection for Toxicity Potential.[Link]
-
Vogel, A. I. Textbook of Macro and Semimicro Qualitative Inorganic Analysis. (Standard Reference for DPA Mechanism). [Link]
Sources
Inter-Laboratory Validation of the Diphenylamine DNA Quantification Assay
Executive Summary
In the landscape of nucleic acid quantification, the Diphenylamine (DPA) assay remains a gold standard for specificity, particularly when analyzing crude extracts or tissues where protein and RNA contamination render UV absorbance (A260) unreliable. While modern fluorescent dyes (e.g., PicoGreen) offer superior sensitivity, the DPA assay provides a cost-effective, robust alternative for quantifying total DNA mass without the need for expensive instrumentation or high-purity samples. This guide outlines the technical validation of the DPA assay, comparing its performance characteristics against modern alternatives and providing a standardized protocol for inter-laboratory consistency.
Scientific Foundation: The Burton Method
Mechanism of Action
The DPA assay, originally described by Dische and modified by Burton, relies on the chemical specificity of diphenylamine for deoxyribose. Unlike UV spectrophotometry, which detects the resonance of the purine/pyrimidine rings (and thus cannot distinguish DNA from RNA or free nucleotides), the DPA reaction requires the acid hydrolysis of the DNA backbone.
-
Acid Hydrolysis: DNA is treated with acid (perchloric or acetic/sulfuric), cleaving purine nucleotides and releasing 2-deoxyribose.
-
Conversion: The released deoxyribose converts to
-hydroxylevulinaldehyde.[1] -
Chromophore Formation: This aldehyde reacts with diphenylamine under acidic conditions to form a blue-colored complex with a sharp absorbance maximum at 595–600 nm .
Reaction Pathway Diagram
Figure 1: Chemical mechanism of the Diphenylamine DNA assay. Note the specificity for deoxyribose, minimizing RNA interference.
Comparative Analysis: DPA vs. Alternatives
The following table synthesizes performance data to assist in method selection. While qPCR is the sensitivity leader, DPA excels in specificity per cost for high-concentration samples.
Table 1: Performance Matrix of DNA Quantification Methods
| Feature | Diphenylamine (DPA) | UV Absorbance (A260) | Fluorescent Dye (e.g., PicoGreen) | qPCR / ddPCR |
| Target Moiety | Deoxyribose sugar | Purine/Pyrimidine rings | dsDNA helix (intercalation) | Specific Target Sequence |
| Specificity | High (DNA only; RNA/Protein do not react) | Low (Interference from RNA, phenol, protein) | High (dsDNA specific; ssDNA/RNA minimal) | Very High (Sequence specific) |
| Sensitivity (LOD) | Moderate (~3–5 µg total DNA) | Moderate (~1 µg/mL) | High (~25 pg/mL) | Ultra-High (<1 pg) |
| Sample Purity | Tolerates crude extracts | Requires high purity | Tolerates some impurities | Requires high purity |
| Interference | High conc. of sucrose/aldehydes | Phenol, Guanidine, RNA | Salts, detergents (SDS) | PCR inhibitors (Heme, Humic acid) |
| Throughput | Low (Incubation required) | High (NanoDrop/Plate) | High (Plate reader) | Medium-High |
| Cost | $ (Reagents only) | $ (Equipment cost only) |
Expert Insight: Use DPA when you have ample sample (tissue homogenates) and need to normalize data to total DNA content without purifying the DNA first. Use PicoGreen for precious, low-abundance samples.
Inter-Laboratory Validation Guide
To validate the DPA assay for regulatory or quality control purposes (e.g., verifying DNA content in a biological drug product), an inter-laboratory study must assess reproducibility and robustness.
Validation Workflow
Figure 2: Workflow for inter-laboratory validation of the DPA assay ensuring robustness across operators and equipment.
Expected Performance Metrics
Based on historical validation data and standard operating procedures (SOPs), a validated DPA assay should meet the following criteria:
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | > 0.98 | > 0.995 (Range: 20–500 µg/mL) |
| Intra-Assay Precision | CV < 5% | 2–3% |
| Inter-Laboratory Precision | CV < 15% | 6–10% |
| Accuracy (Spike Recovery) | 85% – 115% | 92% – 105% |
| Limit of Detection (LOD) | Signal > Blank + 3*SD | ~3 µg total DNA |
| Robustness | Stable signal ±10% at 16h | Stable up to 24h |
Detailed Protocol: Modified Burton Method
This protocol utilizes the modified 50°C incubation step, which reduces incubation time from overnight (16h) to 3–4 hours while maintaining sensitivity.
Reagents
-
Standard: Calf Thymus DNA (Sigma D1501), 1 mg/mL stock in 5 mM NaOH.
-
DPA Reagent: Dissolve 1.5 g diphenylamine in 100 mL glacial acetic acid. Add 1.5 mL conc. H₂SO₄.[1][2] Store in dark.
-
Acetaldehyde Solution: 16 mg/mL aqueous solution (prepare fresh).
-
Working Reagent: On day of use, add 0.1 mL Acetaldehyde Solution to 20 mL DPA Reagent.
Step-by-Step Methodology
-
Preparation: Prepare DNA standards (0, 20, 50, 100, 200, 500 µg/mL) in the same buffer as your samples.
-
Digestion (Optional but Recommended): If samples are whole cells, digest with Perchloric Acid (0.5 N) at 70°C for 15 mins to hydrolyze DNA. Centrifuge and use supernatant.
-
Reaction:
-
Add 1.0 mL of Sample/Standard to a glass test tube.
-
Add 2.0 mL of Working DPA Reagent.
-
Vortex briefly to mix.[1]
-
-
Incubation: Incubate at 50°C for 4 hours (or 30°C overnight).
-
Measurement:
-
Cool tubes to room temperature.
-
Transfer to cuvettes.
-
Read Absorbance at 600 nm (Reference: Reagent Blank).
-
-
Calculation: Plot A600 vs. DNA concentration. Determine unknowns using linear regression (
).
Troubleshooting & Critical Control Points
-
High Background (Blue Blank): DPA reagent is oxidized. Use high-quality glacial acetic acid and store DPA solution in an amber bottle. If the reagent turns blue before adding DNA, discard it.
-
Interference: High concentrations of sialic acid or aldehydes can cause false positives. If analyzing glycoproteins, run a control without acid hydrolysis.
-
Sensitivity Issues: Ensure acetaldehyde is fresh. It acts as a catalyst; without it, the reaction is significantly slower and less sensitive.
-
Safety: Diphenylamine is toxic; Glacial Acetic Acid and Sulfuric Acid are corrosive. Perform all steps in a fume hood.
Conclusion
The Diphenylamine assay remains the definitive method for chemical verification of DNA mass , independent of physical structure (dsDNA vs ssDNA) or transient contaminants. While less sensitive than fluorescence, its inter-laboratory robustness (CV <10%) and low cost make it indispensable for verifying DNA content in bulk drug substances, tissue engineering scaffolds, and complex biological extracts.
References
-
Burton, K. (1956).[3] A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid. Biochemical Journal, 62(2), 315–323. Link
-
Gendimenico, G. J., Bouquin, P. L., & Tramposch, K. M. (1988). Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C. Analytical Biochemistry, 173(1), 45–48.[4][5] Link
-
NIST. (2020). Standard Reference Material® 2372a - Human DNA Quantitation Standard. National Institute of Standards and Technology.[6][7] Link
-
Sedlackova, T., Repiska, G., Celec, P., et al. (2013). Fragmentation of DNA affects the accuracy of the DNA quantitation by the commonly used methods. Biological Procedures Online, 15(1), 5. Link
-
Thermo Fisher Scientific. (n.d.). DNA Quantification: A Guide to Methods and Selection. Link
Sources
- 1. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 2. iitg.ac.in [iitg.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Production and certification of NIST Standard Reference Material 2372 Human DNA Quantitation Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: Diphenylamine Spot Test vs. Instrumental Methodologies for Explosive Detection
Executive Summary
In the high-stakes domain of explosives detection, the choice between rapid colorimetric screening and instrumental quantification is often a trade-off between speed and specificity . The Diphenylamine (DPA) spot test remains a foundational presumptive test for nitrates and nitrocellulose (e.g., smokeless powders, dynamite). However, its utility is strictly qualitative and prone to oxidative interferences.
This guide objectively compares the DPA spot test against Ion Mobility Spectrometry (IMS) and Gas Chromatography-Mass Spectrometry (GC-MS). While DPA offers immediate, low-cost " go/no-go " decision capability in the field, instrumental methods are non-negotiable for forensic confirmation and trace-level quantification (nanogram vs. microgram sensitivity).
Part 1: Deep Dive – The Diphenylamine (DPA) Spot Test
The DPA test is a colorimetric oxidation reaction. It is not specific to a single explosive compound but rather to the nitrate (
Reaction Mechanism
The reaction relies on the oxidation of diphenylamine by nitrates in a strongly acidic medium (sulfuric acid). The acid hydrolyzes the explosive (e.g., Nitrocellulose), liberating nitric acid, which then oxidizes the DPA.
The Pathway:
-
Acid Hydrolysis: Release of
. -
Oxidation 1: Diphenylamine converts to diphenylbenzidine (colorless).
-
Oxidation 2: Diphenylbenzidine oxidizes further to the quinoidal diphenylbenzidine , yielding the characteristic intense blue/violet color.
Figure 1: The oxidative pathway of Diphenylamine in the presence of nitrates.
Standardized Protocol (Self-Validating)
Safety Warning: This reagent uses concentrated Sulfuric Acid (
Reagent Preparation:
-
Dissolve 0.5 g of Diphenylamine (analytical grade) in 20 mL of distilled water.
-
Slowly add 80 mL of concentrated Sulfuric Acid (
) while stirring. Note: Always add acid to water. -
Allow to cool. Store in a dark glass dropper bottle. Shelf life: ~6 months (discard if solution turns blue/brown).
Execution & Validation Steps:
-
Step 0 (System Blank): Place 1 drop of reagent on a clean white spot plate. Result: Must remain colorless. If blue, reagents are contaminated.
-
Step 1 (Positive Control): Place a grain of known nitrate fertilizer or smokeless powder in a well. Add 1 drop reagent.[1] Result: Immediate deep blue.
-
Step 2 (Sample Test): Place suspect residue (scrape or swab) in a test well. Add 1 drop reagent.[1]
-
Step 3 (Observation): Observe for 60 seconds.
-
Positive: Blue/Violet appearing within <10 seconds.[1]
-
Negative: No color change or slow browning (charring).
-
Part 2: Instrumental Alternatives
While DPA detects the class (oxidizers), instruments identify the molecule.
Ion Mobility Spectrometry (IMS)
Role: Field Screening Standard (Airports, Checkpoints).
IMS ionizes sample vapors (often using a
-
Advantage: Speed (seconds) and sensitivity (picogram to nanogram range).
-
Limitation: Competitive ionization. If a sample is dirty (grease, dirt), the explosive ions may be suppressed, leading to false negatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
Role: Forensic Confirmation (Gold Standard). GC separates the complex mixture; MS fragments the molecules to create a unique "fingerprint."
-
Advantage: Unquestionable identification. Can distinguish between chemically similar explosives (e.g., 2,4-DNT vs 2,6-DNT).
-
Limitation: Not portable (usually), expensive, requires sample prep (extraction).
Part 3: Comparative Analysis
The following table contrasts the operational metrics of DPA against IMS and GC-MS.
Table 1: Performance Matrix
| Feature | Diphenylamine (Spot Test) | Ion Mobility Spectrometry (IMS) | GC-MS (Lab) |
| Primary Use | Presumptive Field Screen | Rapid Field Trace Detection | Confirmatory Forensic Analysis |
| Target | Nitrates/Nitrites (Class) | Molecular Ions (Specific) | Molecular Fingerprint (Specific) |
| Limit of Detection (LOD) | Microgram ( | Nanogram ( | Picogram ( |
| Selectivity | Low (Reacts with many oxidizers) | Medium (Drift time windows) | High (Mass spectrum) |
| False Positives | High (Chlorates, Bromates, Oxidizers) | Medium (Perfumes, fertilizers) | Very Low |
| Analysis Time | < 1 Minute | < 10 Seconds | 30-60 Minutes |
| Cost per Test | < $0.10 | High (Consumables/Maintenance) | High (Capital + Labor) |
Critical Insight: The "Nitrate Problem"
The DPA test is notoriously prone to false positives. Common environmental oxidizers (chlorates in matches, ferric salts, some fertilizers) can trigger the blue coloration.
-
Scientist's Note: A DPA positive is never proof of explosives; it is merely justification to collect the sample for instrumental analysis. Conversely, a DPA negative does not rule out non-nitrate explosives (e.g., TATP, Peroxides).
Part 4: Integrated Workflow
For a robust detection strategy, these methods should not be viewed as competitors but as a sequential filter.
Figure 2: Sequential screening workflow prioritizing resource allocation.
Experimental Causality
-
Why DPA first? It preserves the expensive IMS swabs and prevents instrument saturation. If you have visible powder, it will overload an IMS detector (which is designed for trace vapors), requiring hours of "bake-out" cleaning. Always spot test visible powders first.
-
Why GC-MS last? It is the legal standard. In court, a DPA test is easily challenged due to interferences. GC-MS data is chemically unique.
References
-
National Institute of Justice (NIJ). (2000). Color Test Reagents/Kits for Preliminary Identification of Drugs of Abuse and Explosives (NIJ Standard–0604.01). U.S. Department of Justice.[2][3] Link
-
Canadian Conservation Institute. (2019). The Diphenylamine Spot Test for Cellulose Nitrate in Museum Objects. Government of Canada. Link
-
MDPI. (2019).[4] Estimating Diphenylamine in Gunshot Residues. Molecules Journal. Link
-
Royal Society of Chemistry. (2014). Simultaneous colorimetric detection of improvised explosive compounds. Analyst Journal. Link
Sources
Limitations of the diphenylamine method for DNA quantification
Executive Summary
For decades, the Diphenylamine (DPA) reaction—specifically the Burton modification—served as the definitive colorimetric assay for DNA quantification. Its ability to distinguish DNA from RNA via the 2-deoxyribose moiety provided specificity that early UV absorbance methods lacked.
However, in the era of low-input sequencing and high-throughput screening, the DPA method has become a kinetic bottleneck. This guide objectively analyzes the technical limitations of the DPA assay, contrasting it with modern fluorescent alternatives (e.g., PicoGreen™, Hoechst 33258) to empower researchers to make data-driven methodological choices.
The Diphenylamine Standard: Mechanism & Utility
To understand the limitations, we must first understand the chemistry. The DPA assay relies on the Dische reaction , later modified by Burton to enhance sensitivity using acetaldehyde. Unlike intercalating dyes, this is a destructive chemical reaction.
The Mechanism:
-
Acid Hydrolysis: DNA is boiled in acid, causing depurination (release of purine bases).[1]
-
Dehydration: The liberated deoxyribose sugar is dehydrated to form
-hydroxylevulinyl aldehyde.[1] -
Chromophore Formation: This aldehyde reacts with diphenylamine (in the presence of acetaldehyde) to form a blue complex absorbing at 595–600 nm .
Figure 1: Chemical Reaction Pathway of the DPA Assay
Caption: The multi-step chemical conversion required for DPA quantification. Note that this is a stoichiometric reaction, not a catalytic one, limiting signal amplification.
Critical Limitations: The Case for Modernization
While the DPA method is robust against RNA interference, it suffers from four critical deficits when compared to modern standards.
A. Sensitivity (The "Microgram vs. Picogram" Gap)
The DPA reaction is stoichiometric; one sugar molecule yields one unit of signal. In contrast, fluorescent dyes are often catalytic or exhibit massive quantum yield increases upon binding.
-
DPA Limit: Requires 5–10 µg/mL of DNA.
-
Fluorescence Limit: Can detect down to 25 pg/mL .
-
Impact: DPA is unsuitable for NGS library prep, forensic samples, or single-cell analysis.
B. Chemical Hazard Profile
The Burton reagent requires handling Glacial Acetic Acid and Concentrated Sulfuric Acid .[2] It also utilizes acetaldehyde (a carcinogen) and diphenylamine (toxic).
-
Impact: Requires a fume hood, specialized waste disposal, and poses significant operator risk compared to aqueous fluorescent dyes.
C. Workflow Throughput
-
DPA: Requires a 16–24 hour incubation at 30°C (Burton method) or boiling for 10-20 minutes (lower sensitivity).
-
Fluorescence: "Mix-and-Read" workflow takes <5 minutes.[3]
-
Impact: DPA prevents rapid decision-making in process analytical technology (PAT) workflows.
D. Interferences
While DPA ignores RNA, it is sensitive to:
-
Complex carbohydrates (causing false positives).
-
Proteins (turbidity interferes with optical density).
-
Buffers containing EDTA or high salt concentrations.
Comparative Analysis: DPA vs. Alternatives
The following table synthesizes performance data across the three dominant quantification modalities.
| Feature | Diphenylamine (Burton) | UV Absorbance ( | Fluorescent Dye (e.g., PicoGreen) |
| Primary Mechanism | Chemical reaction with deoxyribose | Absorption by aromatic rings | Intercalation/Minor groove binding |
| Sensitivity (LOD) | High (~5 µg) | Medium (~1 µg/mL) | Ultra-Low (~25 pg/mL) |
| Dynamic Range | Narrow (1 order of magnitude) | Medium | Wide (4 orders of magnitude) |
| Specificity | Excellent for DNA vs. RNA | Poor (Detects RNA, Protein, Phenol) | High (dsDNA specific options available) |
| Sample Integrity | Destructive (Sample lost) | Non-destructive | Non-destructive |
| Processing Time | 16+ Hours | Instant | < 10 Minutes |
| Hazards | Corrosives, Carcinogens | None (if no EthBr used) | Low (DMSO solvent) |
Experimental Protocols
To illustrate the workflow disparity, we compare the standard Burton DPA protocol with a modern fluorescent workflow.
Protocol A: The Burton Diphenylamine Method (Legacy)
Use this only when specific discrimination of DNA from RNA is required in high-concentration samples without RNase treatment.
Reagents:
-
DPA Reagent: Dissolve 1.5g diphenylamine in 100mL glacial acetic acid. Add 1.5mL conc.
. Store in dark. -
Acetaldehyde: 16 mg/mL aqueous solution.[4]
-
Standard: Calf Thymus DNA (0.5 mg/mL).
Workflow:
-
Preparation: On the day of use, add 0.1 mL acetaldehyde solution to 20 mL DPA reagent.
-
Extraction: Extract DNA from tissue/cells using perchloric acid (PCA) extraction (hydrolysis at 70°C).
-
Mixing: Mix 1 mL of sample extract with 2 mL of the activated DPA reagent.
-
Incubation: Incubate in the dark at 30°C for 16–20 hours .
-
Measurement: Read absorbance at 600 nm .
-
Calculation: Compare against a standard curve prepared simultaneously.
Protocol B: The PicoGreen™ Method (Modern Standard)
Recommended for NGS, PCR, and low-input applications.
Reagents:
-
TE Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5.
-
Quant-iT™ PicoGreen™ reagent: Diluted 1:200 in TE.
Workflow:
-
Dilution: Dilute DNA samples in TE Buffer (1:100 or as needed).
-
Mixing: Add 100 µL of sample to 100 µL of diluted PicoGreen reagent in a microplate.
-
Incubation: Incubate for 2 to 5 minutes at room temperature (protected from light).
-
Measurement: Measure fluorescence (Excitation ~480 nm / Emission ~520 nm).
-
Calculation: Interpolate from a standard curve.
Decision Matrix: When to Switch?
Use the following logic flow to determine the appropriate assay for your specific application.
Figure 2: DNA Quantification Selection Logic
Caption: Decision tree for selecting quantification methods. DPA is relegated to niche "dirty" sample applications.
References
-
Burton, K. (1956). A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid. Biochemical Journal, 62(2), 315–323. Link
- Dische, Z. (1930). Über einige neue charakteristische Farbreaktionen der Thymonukleinsäure und eine Mikromethode zur Bestimmung derselben in tierischen Organen mit Hilfe dieser Reaktionen. Microchemie, 8, 4–32.
-
Singer, V. L., Jones, L. J., Yue, S. T., & Haugland, R. P. (1997). Characterization of PicoGreen reagent and development of a fluorescence-based solution assay for double-stranded DNA quantitation. Analytical Biochemistry, 249(2), 228–238. Link
-
Thermo Fisher Scientific. (n.d.). DNA Quantification: A Comprehensive Guide. Link
-
Giles, K. W., & Myers, A. (1965). An improved diphenylamine method for the estimation of deoxyribonucleic acid. Nature, 206, 93. Link
Sources
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. Estimation of dna by diphenylamine method | PPTX [slideshare.net]
- 3. A Comparative Analysis of Absorbance- and Fluorescence-Based 1,3-Diphenylisobenzofuran Assay and Its Application for Evaluating Type II Photosensitization of Flavin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Alternative methods to the diphenylamine test for nitrate detection
Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists
Introduction: The Case for Modernization
For decades, the Diphenylamine (DPA) test served as the "quick and dirty" qualitative screen for nitrates. While effective for binary (yes/no) field testing, its reliance on 90% sulfuric acid poses severe safety risks, and its susceptibility to oxidative interferences (e.g., chlorates, iron(III)) renders it unsuitable for rigorous quantitative analysis.
In modern research—particularly in drug development, environmental toxicology, and plant physiology—the demand for quantifiable, specific, and reproducible data has rendered DPA obsolete. This guide details three superior alternatives that offer precise quantification and reduced toxicity: Vanadium(III)-Griess Analysis , Enzymatic Nitrate Reductase , and Ion Chromatography .
Comparative Analysis of Methods
| Feature | Diphenylamine (DPA) | Vanadium(III) + Griess | Enzymatic (NaR) | Ion Chromatography (IC) |
| Primary Output | Qualitative (Blue Color) | Quantitative (Absorbance) | Quantitative (Absorbance) | Quantitative (Conductivity/UV) |
| LOD (Limit of Detection) | ~1–5 ppm (High) | 0.05–0.2 µM (Low) | 0.5–1.0 µM (Low) | < 0.05 µM (Very Low) |
| Specificity | Low (Oxidizers interfere) | High (Specific to NOx) | Very High (Enzyme specific) | Extremely High (Separation) |
| Toxicity | High (Conc. H₂SO₄) | Moderate (Dilute Acid) | Low (Physiological pH) | Low (Solvents) |
| Throughput | Single Sample | High (96-well plate) | High (96-well plate) | Low/Medium (Serial injection) |
| Cost | Very Low | Low | Medium | High (Instrument CapEx) |
Deep Dive: The Modified Griess Assay (Vanadium(III) Reduction)
The Chemical Standard
The classic Griess assay detects nitrite (
Mechanism of Action[7]
-
Reduction:
reduces to in an acidic environment at ~50°C. -
Diazotization: The generated
reacts with Sulfanilamide (SUL) to form a diazonium salt.[2] -
Coupling: The salt couples with N-(1-naphthyl)ethylenediamine (NED) to form a pink azo dye (
).
Figure 1: The Vanadium(III)-mediated Griess reaction pathway converting nitrate to a measurable azo dye.[2][5]
Protocol: VCl₃-Griess Method
Reagents:
-
VCl₃ Reagent: Dissolve 400 mg
in 50 mL 1M HCl. Filter if turbid. -
Griess Reagents: 2% Sulfanilamide (in 5% HCl) and 0.2% NED (in water).
-
Combined Reagent: Mix VCl₃, Sulfanilamide, and NED solutions in a 2:1:1 ratio immediately before use.
Step-by-Step Workflow:
-
Sample Prep: Clarify samples (centrifuge/filter) to remove turbidity.
-
Loading: Add 100 µL of sample/standard to a 96-well plate.
-
Reaction: Add 100 µL of Combined Reagent to each well.
-
Incubation: Incubate plate at 50°C for 30–45 minutes . (Heat is critical for V(III) reduction kinetics).
-
Measurement: Read absorbance at 540 nm.
Self-Validation Check:
-
Internal Standard: Spike a duplicate sample with known nitrate. Recovery must be 90–110%.
-
Nitrite Control: Run a parallel set without heat/VCl₃ to measure pre-existing nitrite. Subtract this value to quantify nitrate specifically.
Deep Dive: Enzymatic Nitrate Reductase (NaR)
The Biological Standard
For biological fluids (plasma, urine) or complex plant extracts where acidic conditions might precipitate proteins or hydrolyze other compounds, Enzymatic Reduction is the gold standard. It operates at physiological pH (7.4).
Mechanism
Nitrate Reductase (NaR) specifically catalyzes the transfer of electrons from a cofactor (NADH or NADPH) to nitrate, converting it to nitrite.[3]
Figure 2: Enzymatic reduction cycle using NADH as the electron donor.
Protocol: NaR Assay
Reagents:
-
Assay Buffer: 50 mM Phosphate Buffer (pH 7.4).
-
Enzyme Mix: Purified Nitrate Reductase (e.g., from Aspergillus or Corn) + NADH cofactor.
Step-by-Step Workflow:
-
Incubation: Mix 50 µL Sample + 50 µL Enzyme/NADH Mix.
-
Reduction: Incubate at Room Temperature (25°C) for 20–30 minutes .
-
Color Development: Add 50 µL Griess Reagent A (Sulfanilamide) + 50 µL Reagent B (NED).
-
Measurement: Incubate 10 mins; Read Absorbance at 540 nm.
Self-Validation Check:
-
NADH Interference: Excess NADH can interfere with the Griess reaction. Ensure the enzyme amount is sufficient to deplete NADH, or use a "scavenger" (like PMS) post-reduction if background is high.
Deep Dive: Ion Chromatography (IC)
The Instrumental Standard
When samples contain high salinity (seawater) or when simultaneous detection of fluoride, chloride, nitrite, sulfate, and nitrate is required, Ion Chromatography is the method of choice.
Workflow
IC separates ions based on their affinity for a charged stationary phase (anion exchange column).
Figure 3: Ion Chromatography flow path for anion separation.
Performance Metrics:
-
Retention Time: Nitrate typically elutes after Nitrite and Chloride.
-
Resolution: Must be > 1.5 between Chloride and Nitrite peaks.
-
Matrix Elimination: High chloride (e.g., brine) can mask nitrate. Use Silver (Ag) cartridges to precipitate chloride pre-injection if necessary.
References
-
Doane, T. A., & Horwath, W. R. (2003). Spectrophotometric determination of nitrate with a single reagent.[4][5] Analytical Letters, 36(12), 2713-2722.[4][5] Link
-
Miranda, K. M., Espey, M. G., & Wink, D. A. (2001). A rapid, simple spectrophotometric method for simultaneous detection of nitrate and nitrite.[4] Nitric Oxide, 5(1), 62-71.[4] Link
-
U.S. EPA. (1993). Method 300.0: Determination of Inorganic Anions by Ion Chromatography. Environmental Protection Agency. Link
-
Patton, C. J., & Kryskalla, J. R. (2011). Colorimetric determination of nitrate plus nitrite in water by enzymatic reduction, automated discrete analyzer methods. U.S. Geological Survey Techniques and Methods, Book 5, Chapter B8. Link
-
Cataldo, D. A., et al. (1975). Rapid colorimetric determination of nitrate in plant tissue by nitration of salicylic acid. Communications in Soil Science and Plant Analysis, 6(1), 71-80. Link
Sources
Quantitative Comparison: Diphenylamine (DPA) vs. PicoGreen for DNA Measurement
[1]
Executive Summary: The Verdict
For modern drug development and molecular biology, PicoGreen is the superior choice for sensitivity and throughput, offering a limit of detection (LOD) in the picogram (pg) range, approximately 10,000x more sensitive than Diphenylamine. It specifically targets double-stranded DNA (dsDNA), making it critical for Next-Generation Sequencing (NGS) workflows.
However, the Diphenylamine (DPA) assay (Burton Method) remains a relevant "gold standard" for stoichiometric accuracy in crude samples. Because it chemically degrades the DNA backbone to measure deoxyribose, it quantifies total DNA (fragmented, single, or double-stranded) and is highly resistant to protein interference, making it useful for raw tissue analysis where high sensitivity is not required but robustness is paramount.
Part 1: Mechanistic Principles
Understanding the causality of measurement errors requires analyzing the underlying mechanisms. DPA relies on a destructive chemical reaction, while PicoGreen relies on a reversible physical interaction.
Diphenylamine (The Burton Method)
-
Type: Colorimetric (Absorbance @ 595 nm).
-
Mechanism: Acid-catalyzed hydrolysis. DNA is boiled in acid to depurinate the backbone, releasing deoxyribose. The deoxyribose converts to
-hydroxylevulinyl aldehyde, which condenses with diphenylamine to form a blue chromophore. -
Critical Constraint: Requires DNA to be free of carbohydrates/aldehydes which can cause false positives.
PicoGreen (The Intercalator)
-
Type: Fluorometric (Excitation ~480 nm / Emission ~520 nm).[1][2]
-
Mechanism: Structural intercalation. The dye is virtually non-fluorescent in solution. Upon binding to the minor groove of dsDNA, its rotational freedom is restricted, increasing its quantum yield >1000-fold.
-
Critical Constraint: Strictly measures double-stranded structure. Denatured (single-stranded) DNA will be significantly underestimated.
Mechanistic Comparison Diagram
Figure 1: Mechanistic divergence. DPA chemically degrades DNA to measure constituent sugars; PicoGreen physically binds intact dsDNA structure.
Part 2: Quantitative Performance Metrics
The following data compares the operational boundaries of both methods.
Table 1: Performance Matrix
| Feature | Diphenylamine (DPA) | PicoGreen | Advantage |
| Limit of Detection (LOD) | ~3–5 µg (Micrograms) | ~25 pg/mL (Picograms) | PicoGreen (10,000x more sensitive) |
| Dynamic Range | Narrow (Linear up to ~500 µg) | Wide (4 orders of magnitude) | PicoGreen |
| Target Specificity | Total DNA (ssDNA + dsDNA) | dsDNA only | Context Dependent |
| RNA Interference | Low (Requires high conc. to interfere) | Minimal (1000-fold selectivity) | PicoGreen |
| Protein Interference | Low (Acid precipitates proteins) | Low (Dye does not bind protein) | Tie |
| Sample Volume | Large (mL range usually required) | Micro (1–10 µL) | PicoGreen |
| Processing Time | High (>12 hours or boiling) | Low (<10 minutes) | PicoGreen |
| Toxicity | High (Corrosive acid, Aldehydes) | Low (DMSO waste disposal) | PicoGreen |
Part 3: Experimental Protocols
Protocol A: The Diphenylamine Assay (Burton Method)
Best for: Crude extracts, high-concentration samples, total DNA measurement.
Reagents:
-
DPA Reagent: 1.5g diphenylamine in 100mL glacial acetic acid + 1.5mL conc. sulfuric acid.[3] Store in dark.
-
Acetaldehyde Solution: 16 mg/mL aqueous solution (Critical for sensitivity enhancement).
-
Standard: Calf Thymus DNA (highly polymerized).[3]
Workflow:
-
Preparation: On the day of use, add 0.1 mL Acetaldehyde solution to 20 mL DPA Reagent.
-
Extraction: Extract DNA from tissue (e.g., using PCA/TCA precipitation) to remove soluble carbohydrates.
-
Reaction: Mix 1 mL of DNA sample (containing 10–100 µg DNA) with 2 mL of DPA Reagent.
-
Incubation:
-
Option A (Slow/Accurate): Incubate at 30°C for 16–20 hours.
-
Option B (Fast/Rough): Boil at 100°C for 10 minutes.
-
-
Measurement: Read Absorbance at 595 nm (or 600 nm).
-
Calculation: Subtract reagent blank. Plot against standard curve.[4]
Protocol B: PicoGreen Microplate Assay
Best for: NGS library prep, precious samples, high-throughput screening.
Reagents:
-
PicoGreen Reagent: Dilute DMSO stock 1:200 in TE Buffer just before use.
-
TE Buffer: 10mM Tris-HCl, 1mM EDTA, pH 7.5 (Must be free of DNase).
-
Standard: Lambda DNA or Calf Thymus DNA.
Workflow:
-
Dilution: Dilute DNA samples in TE buffer to fall within the standard curve (e.g., 1 ng/mL to 1 µg/mL).
-
Plating: Add 100 µL of sample/standard to a black 96-well microplate (prevents cross-talk).
-
Staining: Add 100 µL of diluted PicoGreen reagent to each well.
-
Incubation: Incubate for 2 to 5 minutes at room temperature in the DARK .
-
Note: Extended light exposure causes photobleaching.
-
-
Measurement: Measure Fluorescence (Excitation ~480 nm, Emission ~520 nm).
-
Calculation: Subtract reagent blank fluorescence. Plot linear regression.
Workflow Efficiency Diagram
Figure 2: Operational timeline. PicoGreen allows rapid "mix-and-read," whereas DPA requires extensive incubation to develop the chromophore.
Part 4: Critical Analysis & Application Scenarios
When to use Diphenylamine (DPA)
Despite being an older method, DPA is scientifically necessary when:
-
Differentiation of DNA/RNA is critical in crude lysates: If you cannot afford RNase treatment, DPA is superior because RNA (containing ribose) does not react with the reagent to form the blue complex.
-
Total DNA Quantification: If your DNA is heavily sheared or single-stranded (ssDNA), PicoGreen will underestimate the concentration. DPA degrades the backbone, so the structural state of the DNA does not affect the stoichiometric measurement of deoxyribose.
-
Budget Constraints: Reagents are generic chemicals (acetic acid, sulfuric acid) available in any chemistry lab.
When to use PicoGreen
PicoGreen is the mandatory standard for:
-
NGS Library Preparation: Sequencing platforms (Illumina/PacBio) require precise dsDNA quantification. DPA is too insensitive, and UV (NanoDrop) cannot distinguish dsDNA from free nucleotides.
-
Precious Samples: When you only have 10 µL of sample at 50 pg/µL (e.g., ChIP-seq DNA, circulating tumor DNA). DPA would require the entire sample and still fail to detect it.
-
High-Throughput Screening: Can be automated in 384-well plates for thousands of samples per hour.
References
-
Burton, K. (1956).[5] "A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid." Biochemical Journal, 62(2), 315–323.
-
Thermo Fisher Scientific. (2022).[6] "Quant-iT™ PicoGreen™ dsDNA Reagent and Kits User Guide." Invitrogen Manuals.
-
Singer, V. L., et al. (1997). "Characterization of PicoGreen reagent and development of a fluorescence-based solution assay for double-stranded DNA quantitation." Analytical Biochemistry, 249(2), 228-238.
-
Holden, M. J., et al. (2009). "Traceable phosphorus measurements by ICP-OES and HPLC for the quantitation of DNA." Analytical Chemistry, 81(23), 9587-9598. (Validation of stoichiometric methods).
Validation of a Modified Diphenylamine Protocol for High-Throughput Screening
Executive Summary
In the landscape of high-throughput screening (HTS), DNA quantification serves as a critical proxy for cell proliferation, viral titers, and biomass estimation. While fluorescent dyes (e.g., PicoGreen, Hoechst) offer extreme sensitivity, they are often prohibitively expensive and susceptible to interference from media components or protein aggregates.
This guide validates a Modified Diphenylamine (DPA) Protocol adapted for 96-well microplate formats. By optimizing incubation thermodynamics (50°C–60°C) and reagent composition (acetaldehyde enhancement), this protocol bridges the gap between the robust specificity of the classical Burton method and the speed required for modern drug discovery.
Key Value Proposition:
-
Cost-Efficiency: <
0.50 for fluorometric assays. -
Specificity: Exclusive reaction with deoxyribose eliminates RNA interference.[1]
-
Robustness: High tolerance for complex matrices (e.g., cell lysates, soil extracts) where UV (A260) fails.
The Science of Specificity: Mechanism of Action
To validate this protocol, one must understand the chemical causality. The DPA reaction is not a simple stain; it is a multi-step chemical degradation and complexation exclusive to 2-deoxyribose.
Chemical Pathway[2]
-
Acid Hydrolysis: High concentrations of glacial acetic acid and sulfuric acid hydrolyze the phosphodiester bonds of DNA, releasing purines and exposing the deoxyribose sugar.
-
Dehydration: The liberated 2-deoxyribose is dehydrated to form
-hydroxylevulinaldehyde (also known as 5-hydroxy-4-oxopentanal). -
Chromophore Formation: This aldehyde condenses with two molecules of diphenylamine under acidic conditions to form a blue chromophore with a sharp absorbance maximum at 595–600 nm .
Note on Modification: The addition of acetaldehyde acts as a chain initiator/catalyst, significantly accelerating the reaction and increasing sensitivity by 3–5 fold compared to the original Dische method.
Figure 1: Mechanistic pathway of the Diphenylamine reaction.[1] The specificity for DNA arises from the unique conversion of 2-deoxyribose to
Comparative Analysis: DPA vs. Alternatives
The following table contrasts the Modified DPA protocol against industry-standard alternatives. Data is synthesized from validation studies (Li et al., 2014; Gendimenico et al., 1988).
| Feature | Modified DPA (HTS) | PicoGreen / Fluorometry | UV Absorbance (A260) |
| Primary Target | Deoxyribose (Sugar) | dsDNA Helix (Intercalation) | Purine/Pyrimidine Rings |
| Sensitivity (LOD) | ~1–3 µg/mL | ~25 pg/mL | ~1 µg/mL |
| RNA Interference | Negligible (<1%) | Low (if specific dye used) | High (Requires RNase) |
| Protein Interference | Low | Medium (Quenching risk) | High (A280 overlap) |
| Cost Per Well | Low ($) | High ( | Low ($) |
| Equipment | Standard Plate Reader (Vis) | Fluorescence Reader | UV Plate Reader |
| Throughput | High (Endpoint) | High (Endpoint) | Medium (Cleaning required) |
| Best Use Case | Complex lysates, High-volume screening | Precious samples, Low copy number | Pure plasmid quantification |
Validated Protocol: The "One-Step" HTS Workflow
This protocol integrates the modifications by Gendimenico et al. (1988) and Zhao et al. (2013) to eliminate DNA extraction steps, allowing direct quantification from cell lysates in a 96-well format.
Reagent Preparation
-
Stock DPA Solution: Dissolve 1.5 g Diphenylamine in 100 mL Glacial Acetic Acid.[1][2] Add 1.5 mL concentrated Sulfuric Acid (H₂SO₄). Store in dark glass bottle (stable for 3 months).
-
Working Reagent: On the day of use, add 0.5 mL aqueous Acetaldehyde (1.6% v/v) to 100 mL Stock DPA Solution.
Experimental Workflow
-
Sample Prep: Harvest cells (approx.
cells) in 96-well plates. Centrifuge and remove supernatant.[3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Lysis/Reaction: Add 100–200 µL of Working Reagent directly to the cell pellet.
-
Incubation: Incubate plate at 50°C for 3 hours (or 60°C for 1 hour). Note: Seal plate tightly to prevent evaporation of acetic acid.
-
Measurement: Read absorbance at 595 nm (or 600 nm) on a microplate reader.
Figure 2: Streamlined "One-Step" HTS workflow for direct DNA quantification from cell pellets.
Validation Data & Performance Metrics
To ensure this system is self-validating, researchers should establish the following metrics during assay development.
A. Linearity and Dynamic Range
The modified DPA assay typically exhibits linearity (
-
Action: Run a standard curve using Calf Thymus DNA.[4]
-
Acceptance Criteria: The slope of the regression line should remain consistent across three independent runs.
B. Z-Factor (for HTS)
For screening applications, the Z-factor measures the separation between the signal (DNA) and background (Reagent Blank).
-
Target: A Z-factor > 0.5 indicates an excellent assay.
-
Optimization: If Z < 0.5, increase cell number per well or extend incubation time to 4 hours to boost signal (
).
C. Interference Check[7]
-
Phenol Red: Culture media containing phenol red can interfere with absorbance at 595 nm.
-
Validation Step: Ensure wash steps remove all media, or use phenol red-free media. The DPA reagent's acidity usually precipitates proteins, which may require a brief centrifugation of the plate before reading if turbidity is observed.
Troubleshooting & Optimization
-
Problem: High background in blank wells.
-
Problem: Low sensitivity.
-
Problem: Precipitate formation.
References
-
Burton, K. (1956).[1] A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid. Biochemical Journal, 62(2), 315–323.
-
Gendimenico, G. J., Bouquin, P. L., & Tramposch, K. M. (1988). Diphenylamine-colorimetric method for DNA assay: A shortened procedure by incubating samples at 50°C. Analytical Biochemistry, 173(1), 45–48.[4]
-
Zhao, Y., Xiang, S., Dai, X., & Yang, K. (2013). A simplified diphenylamine colorimetric method for growth quantification. Applied Microbiology and Biotechnology, 97, 5069–5077.[1]
-
Li, Z., et al. (2014).[6] Comparison of three common DNA concentration measurement methods. Analytical Biochemistry, 451, 18-24.
Sources
- 1. researchgate.net [researchgate.net]
- 2. iitg.ac.in [iitg.ac.in]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. bdt.semi.ac.cn [bdt.semi.ac.cn]
- 7. Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. The best DNA stains and probes [lubio.ch]
- 10. researchgate.net [researchgate.net]
Diphenylamine sulfonate as an alternative to other redox indicators in specific titrations
Executive Summary
In quantitative redox analysis, particularly the determination of Iron(II) via dichrometry, the choice of indicator dictates the precision of the endpoint. While Diphenylamine (DPA) has historically been the standard, Diphenylamine Sulfonate (DAS) —specifically its Barium (BDAS) or Sodium (SDAS) salts—has emerged as the superior alternative.
This guide analyzes the electrochemical and physical advantages of DAS over DPA and Ferroin. Key findings indicate that DAS offers superior water solubility, a higher standard electrode potential (
Mechanistic Principles & Electrochemical Basis
The Redox Mechanism
The color transition in DAS is not a simple one-step oxidation. It follows a specific two-stage pathway identical to the parent diphenylamine but thermodynamically modified by the sulfonate group.
-
Irreversible Dimerization: The colorless diphenylamine sulfonate is oxidized to diphenylbenzidine sulfonate (colorless). This reaction is irreversible.
-
Reversible Oxidation: The diphenylbenzidine sulfonate is further oxidized to the quinonoid form (Violet/Purple). This step is reversible and marks the titration endpoint.
The Role of Phosphoric Acid ( )
In a standard Iron(II) titration using Potassium Dichromate (
-
The indicator (
) is too close to the iron potential, leading to premature oxidation and a sluggish endpoint. -
Solution: Adding Phosphoric Acid complexes
as , lowering the system's potential to approximately 0.61 V . This creates a sufficient potential gap ( ), ensuring the indicator only oxidizes after all Fe(II) is consumed.
Visualization: Redox Pathway
The following diagram illustrates the stepwise oxidation mechanism and the color states involved.
Figure 1: Stepwise oxidation mechanism of Diphenylamine Sulfonate indicating the irreversible dimerization and the reversible endpoint transition.
Comparative Performance Analysis
The following table contrasts DAS with its primary alternatives. Note that while Ferroin has a higher potential, it is often unsuitable for Dichromate titrations because the oxidant (
| Feature | Diphenylamine Sulfonate (DAS) | Diphenylamine (DPA) | Ferroin (1,10-Phenanthroline iron) |
| Standard Potential ( | 0.84 V | 0.76 V | 1.06 V |
| Solubility | Water Soluble (Na/Ba salts) | Insoluble in water (Requires conc. | Water Soluble |
| Endpoint Color | Green | Green | Red |
| Interference | Low (Resists Tungsten adsorption) | High (Precipitates with Tungsten) | Moderate |
| Stability | High (Solution stable for weeks) | Low (Oxidizes in air/light) | Very High |
| Primary Use | Iron(II) via Dichromate | Historic standard (being phased out) | Cerimetry (Ce(IV) titrations) |
Key Technical Advantages of DAS[2]
-
Solubility & Safety: DAS dissolves directly in water. DPA requires dissolution in concentrated sulfuric acid, which poses a safety hazard and introduces unnecessary protons early in the workflow.
-
Sharpness of Endpoint: The slightly higher potential of DAS (0.84 V vs 0.76 V) results in a sharper transition in dichromate titrations, reducing the "fading endpoint" error often seen with DPA.
-
Tungsten Tolerance: In the analysis of alloy steels, Tungsten forms Tungstic acid. DPA tends to adsorb onto these precipitates, obscuring the endpoint. The sulfonate group in DAS renders the molecule more hydrophilic, preventing adsorption and maintaining a clear liquid-phase color change.
Experimental Protocol: Determination of Iron(II)
This protocol validates the performance of Sodium/Barium Diphenylamine Sulfonate in the titration of ferrous ammonium sulfate (Mohr’s salt) using Potassium Dichromate.
Reagents Required
-
Titrant: Potassium Dichromate (
), 0.1 N Standard Solution. -
Analyte: Iron(II) solution (e.g., Mohr’s Salt or Iron ore digest).
-
Acid Mixture: Sulfuric Acid (
, 1 M) + Phosphoric Acid ( , 85%). -
Indicator: Sodium Diphenylamine Sulfonate (0.2% w/v aqueous solution).
Workflow Diagram
Figure 2: Operational workflow for Iron(II) determination using DAS.
Step-by-Step Methodology
-
Preparation: Pipette 25.0 mL of the Iron(II) unknown solution into a 250 mL Erlenmeyer flask.
-
Acidification: Add 25 mL of 1 M Sulfuric Acid.
-
Potential Adjustment: Add 5 mL of 85% Phosphoric Acid. Critical Step: This lowers the potential of the
couple to ensure the indicator does not oxidize prematurely. -
Indicator Addition: Add 6–8 drops of Sodium Diphenylamine Sulfonate solution. The solution will appear clear or faintly green (due to
). -
Titration: Titrate with standard 0.1 N
.-
Initial Color: Green (accumulation of
). -
Warning Color: Grey-Green (approaching endpoint).
-
Endpoint: Sharp transition to Red-Violet (or Purple). The color must persist for at least 30 seconds.
-
Troubleshooting & Interferences
-
Fading Endpoint: If the violet color disappears quickly, it indicates incomplete oxidation or insufficient Phosphoric acid. Ensure the acid mixture is fresh.
-
Precipitation: In samples containing high Tungsten (e.g., high-speed steel), DAS is preferred over DPA. If turbidity remains high, filtration may be required before titration, though DAS minimizes dye adsorption errors.
-
Indicator Blank: For ultra-precise work (<0.1% error), perform a blank titration on the reagents. DAS typically has a negligible blank correction compared to DPA.
References
- Vogel, A. I.Vogel's Textbook of Quantitative Chemical Analysis. 6th Edition. Prentice Hall, 2000.
-
Kolthoff, I. M., & Sarver, L. A. (1931).[1] "Diphenylamine Sulfonic Acid as a New Oxidation-Reduction Indicator". Journal of the American Chemical Society.[1] Link
- Skoog, D. A., West, D. M., & Holler, F. J.Fundamentals of Analytical Chemistry. 8th Edition. Cengage Learning.
-
GSP Chemical. "Barium Diphenylamine Sulfonate for Redox Titration". Product Technical Data. Link
-
Sigma-Aldrich. "Sodium diphenylamine-4-sulfonate Product Specification". Link
Sources
Safety Operating Guide
Diphenylamine sulfate proper disposal procedures
Safe Management and Disposal of Diphenylamine Sulfate: A Laboratory Operations Guide
Executive Summary & Immediate Action
Diphenylamine sulfate (
CRITICAL DIRECTIVE: Under no circumstances should Diphenylamine sulfate be disposed of via sanitary sewer systems (sink drains) or mixed with general trash.[1] It is classified as Hazardous Chemical Waste .[1]
Immediate Safety Status:
-
Stop: If you are currently working with this chemical, ensure it is segregated from oxidizing agents (e.g., nitrates, permanganates) immediately.[1]
-
Check: Verify your waste container is compatible (Glass or HDPE) and labeled "Toxic" and "Acidic."[1]
Chemical Characterization & Risk Profile
To manage waste effectively, we must understand the underlying chemistry.[1] Diphenylamine sulfate is not merely "toxic"; it is a salt that hydrolyzes to release acidity, and the parent amine is a potent methemoglobinemia inducer.[1]
Physical & Chemical Properties Table
| Property | Specification | Operational Implication |
| Chemical Name | Diphenylamine Sulfate | Labeling Requirement |
| CAS Number | 587-84-8 | Required for Waste Manifest |
| Molecular Formula | Organic/Inorganic Hybrid | |
| Acidity (pH) | Acidic in solution | Corrosive waste stream |
| Solubility | Soluble in water/alcohol | Mobile in aquatic environments |
| Appearance | White to off-white powder | Discolors to blue/violet upon oxidation |
The Mechanism of Hazard (Scientific Integrity)
-
Toxicity (The Amine Risk): Diphenylamine is absorbed through the skin and respiratory tract.[1] Once systemic, it acts as a blood toxin, oxidizing hemoglobin to methemoglobin, which loses its ability to transport oxygen.[1] This leads to cyanosis and organ hypoxia [1].[1]
-
Environmental Persistence: The compound is very toxic to aquatic life with long-lasting effects (H410).[1][2] It bioaccumulates in aquatic organisms, making drain disposal a severe regulatory violation [2].[1]
-
Chemical Incompatibility: The "sulfate" component implies an acidic nature.[1] More critically, diphenylamine is the primary reagent for the "blue test" for nitrates.[1] This means it reacts energetically with oxidizers to form a deep blue violet color (diphenylbenzidine violet).[1] In a waste drum, mixing this with strong oxidizers can generate significant heat and toxic fumes. [1]
Operational Disposal Protocol
Follow this self-validating workflow to ensure compliance and safety.
Step 1: Waste Stream Segregation[1]
-
Solid Waste: If the reagent is dry powder, segregate it into a container marked "Solid Toxic Waste." [1]
-
Liquid Waste: If in solution (e.g., titration waste), check the pH.[1]
-
Incompatibility Check: NEVER place in a container with:
Step 2: Packaging & Containerization
-
Material: Use Amber Glass bottles (light sensitive) or High-Density Polyethylene (HDPE).[1]
-
Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.[1]
-
Secondary Containment: Transport all waste containers in a secondary tray or bucket capable of holding 110% of the volume.
Step 3: Labeling Compliance
Your label must be legible and solvent-resistant.[1] It must include:
-
Full Chemical Name: "Diphenylamine Sulfate Waste" (No abbreviations like "DPA").[1]
-
Hazard Checkboxes: [x] Toxic, [x] Corrosive (if liquid), [x] Environmental Hazard.[1]
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision matrix for categorizing Diphenylamine sulfate waste.
Figure 1: Decision matrix for the safe segregation and disposal of Diphenylamine sulfate waste streams.
Emergency Response Procedures
In the event of a spill or exposure, execute the following immediately:
-
Spill (Solid): Do not dry sweep if dust generation is likely.[1][3] Dampen slightly or use a HEPA vacuum.[1][3] Scoop into a sealable container.
-
Spill (Liquid): Absorb with an inert material (vermiculite or sand).[1] Do not use combustible materials like sawdust.[1]
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Diphenylamine is readily absorbed through skin; monitor for signs of cyanosis (blue lips/fingernails) [3].[1]
References
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 11486, Diphenylamine sulfate. Retrieved from [Link][1]
-
New Jersey Department of Health. (2016).[1] Hazardous Substance Fact Sheet: Diphenylamine. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: Diphenylamine Sulfate
Executive Safety Directive
Diphenylamine Sulfate (CAS: 587-84-8) presents a dual-phase hazard profile that often leads to safety complacency. While the solid salt is a toxic irritant capable of transdermal absorption, its primary application—as a redox indicator dissolved in concentrated sulfuric acid—transforms the risk into an immediate corrosive and exothermic threat.
The Core Safety Philosophy: Do not rely on "universal" lab PPE. Standard disposable nitrile gloves provide less than 1 minute of protection against the concentrated sulfuric acid matrix often used with this reagent. Your PPE strategy must adapt to the state of matter (Solid vs. Solution).
Hazard Characterization Matrix
| Hazard Domain | Solid Phase (Diphenylamine Sulfate) | Solution Phase (in Conc. |
| Primary Route | Inhalation (Dust), Dermal Absorption | Direct Skin/Eye Corrosion, Inhalation (Mist) |
| Acute Risk | Methemoglobinemia (Blood toxicity), Irritation | Severe Chemical Burns, Exothermic Splatter |
| Chronic Risk | Kidney/Liver damage, Cumulative toxicity | Respiratory scarring from acid fumes |
| Environmental | Very toxic to aquatic life (Long-lasting) | pH shock to water systems |
PPE Selection Framework
A. Hand Protection (The Critical Failure Point)
Scientific Rationale: Diphenylamine is lipophilic and can permeate compromised skin. However, the sulfuric acid solvent degrades standard nitrile rubber rapidly via oxidation.
| Glove Material | Thickness | Breakthrough Time (Conc. Acid) | Usage Recommendation |
| Disposable Nitrile | 4-5 mil | < 1 Minute | DO NOT USE as primary barrier for solution.[1] Acceptable for dry solid only if double-gloved. |
| Heavy Gauge Nitrile | > 8 mil | ~15-30 Minutes | Minimum requirement for solution handling. |
| Butyl Rubber | 15-25 mil | > 480 Minutes | Gold Standard for solution preparation/pouring. |
| Laminate (Silver Shield) | 2.7 mil | > 480 Minutes | Excellent chemical resistance, poor dexterity. Use as an inner liner. |
B. Respiratory & Ocular Protection[3][4][5]
-
Solid Handling: If weighing outside a hood (not recommended), a P100 particulate respirator is required to prevent inhalation of toxic dust.
-
Solution Handling: Chemical Splash Goggles (indirect venting) are mandatory. A Face Shield must be worn during solubilization to protect against exothermic splatter.
Visual Logic: PPE Decision Tree
Figure 1: Decision logic for selecting appropriate barriers based on the chemical phase.
Operational Protocol: Safe Solubilization
Context: The most dangerous moment is dissolving the solid sulfate into concentrated sulfuric acid (a common preparation for redox titration).
Step 1: Engineering Setup
-
Verify Fume Hood airflow (>100 fpm face velocity).
-
Clear the hood of incompatible organics (oxidizers, solvents) to prevent secondary reactions.
Step 2: Donning Sequence
-
Lab coat (buttoned to neck).
-
Inner Glove: Disposable Nitrile (dexterity).[1]
-
Outer Glove: Butyl or Heavy Gauge Nitrile (acid resistance).
-
Splash Goggles.
-
Face Shield (if pouring acid).
Step 3: The "Cold Mix" Technique
-
Caution: The reaction is exothermic.
-
Measure the required volume of Sulfuric Acid (
) into a borosilicate glass beaker. -
Weigh the Diphenylamine Sulfate solid in a weigh boat.
-
Slow Addition: Add the solid to the acid slowly while stirring with a glass rod.
-
Why? Rapid addition can cause localized heating and boiling/splattering of the acid.
-
-
Allow the solution to cool to room temperature before transferring to a storage bottle.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum.
-
Solution Spill:
-
Evacuate the immediate area if fumes are intense.
-
Neutralize with Sodium Bicarbonate (
) or Lime. Wait for fizzing to stop. -
Absorb with inert clay/vermiculite.[2]
-
Waste Disposal[3][7][8][9]
-
Segregation: Never mix Diphenylamine waste with oxidizers (e.g., Nitric Acid, Peroxides) as this can form explosive compounds.
-
Classification:
-
Solid: "Toxic Organic Solid."[3]
-
Solution: "Corrosive Acidic Waste" (with toxic organic constituent).
-
-
Ecological: Prevent entry into drains; Diphenylamine is highly toxic to aquatic organisms with long-term effects.[3][4]
References
-
Carl Roth. (2023). Safety Data Sheet: Diphenylamine. Retrieved from
-
Fisher Scientific. (2025).[5] Safety Data Sheet: Diphenylamine Sulfate. Retrieved from
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved from
-
Ansell. (2008). Permeation/Degradation Resistance Guide (8th Ed). Retrieved from
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
